molecular formula C9H8N2O B1592678 3-Aminoquinolin-6-OL CAS No. 727650-61-5

3-Aminoquinolin-6-OL

Cat. No.: B1592678
CAS No.: 727650-61-5
M. Wt: 160.17 g/mol
InChI Key: LDCBQRZNYYAODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinolin-6-ol (CAS 727650-61-5) is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This solid compound is characterized by a quinoline backbone substituted with both an amino (-NH2) and a hydroxyl (-OH) functional group, contributing to its unique chemical properties. Calculated physical properties include a density of approximately 1.363 g/cm³ and a boiling point of around 392.6°C at 760 mmHg . The compound has a topological polar surface area of 59.1 Ų . This molecule serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. Its significant research value is highlighted by its application in the development of novel conjugates that function as Toll-like receptor 7 (TLR7) or Toll-like receptor 8 (TLR8) agonists . These agonists are being investigated for their potential in immuno-oncology, as they can stimulate the immune system and may be used in targeted cancer treatments . Researchers utilize this compound as a key synthon for the synthesis of more complex molecules aimed at modulating immune responses for therapeutic purposes. Handling Note: This product is intended for research and laboratory use only. It is not approved for use in humans or animals as a drug, diagnostic, or therapeutic agent. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCBQRZNYYAODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624839
Record name 3-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727650-61-5
Record name 3-Amino-6-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727650-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Aminoquinolin-6-OL chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminoquinolin-6-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical identity, physicochemical and spectroscopic properties, plausible synthetic routes, and potential applications, grounding all information in established scientific principles and authoritative sources.

Section 1: Core Compound Identification and Structure

This compound is a bifunctional aromatic heterocycle. Its structure, featuring a quinoline core substituted with both an amino group and a hydroxyl group, makes it a versatile scaffold and a valuable building block in the synthesis of more complex molecules. The presence of these functional groups at positions 3 and 6 offers specific vectors for chemical modification and interaction with biological targets.

1.1. Chemical Structure

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The hydroxyl (-OH) group is located at position 6 on the benzene ring portion, while the amino (-NH₂) group is at position 3 on the pyridine ring.

Caption: 2D Chemical Structure of this compound.

1.2. Compound Identifiers

PropertyValueSource
IUPAC Name This compound[1]
Synonym 6-Quinolinol, 3-amino-[2]
CAS Number 727650-61-5[2]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
SMILES C1=CC2=NC=C(C=C2C=C1O)N[2]

Section 2: Physicochemical and Spectroscopic Properties

The accurate characterization of a compound's properties is fundamental for its application in research and development.

2.1. Physicochemical Data

PropertyValueSource / Rationale
Purity ≥98% (Commercially available)[2]
Appearance Expected to be a solid at room temperature.Based on related aminoquinolines.[3]
Storage 4°C, protect from light, stored under nitrogen.[2]
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.Based on functional groups and properties of similar compounds.[4]
Melting Point No data available.-
Boiling Point No data available.-

2.2. Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a predicted profile can be constructed based on its functional groups and data from analogous structures.[5][6]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (6H): Multiple signals are expected in the ~6.5-8.5 ppm range. The exact chemical shifts and coupling patterns will depend on the electronic effects of the -NH₂ and -OH groups.

    • Amine Protons (-NH₂, 2H): A broad singlet is anticipated, likely in the ~4.0-6.0 ppm range. Its position is solvent-dependent and the signal will exchange with D₂O.

    • Hydroxyl Proton (-OH, 1H): A broad singlet is expected, the position of which is highly dependent on solvent and concentration. This signal will also exchange with D₂O.

  • ¹³C NMR (Carbon-13 NMR):

    • Aromatic Carbons (9C): Nine distinct signals are expected in the aromatic region (~100-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms (C3, C6, and carbons adjacent to the ring nitrogen) will have their chemical shifts significantly influenced by these heteroatoms.

  • FT-IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

    • N-H Stretch: Two sharp peaks (for symmetric and asymmetric stretching) are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

    • C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region will correspond to the aromatic quinoline core.

    • C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region is expected for the aryl C-O bond.

  • UV-Vis Spectroscopy:

    • The extended π-conjugated system of the quinoline ring is expected to produce strong absorbance bands in the UV region, likely with maxima (λ_max) between 250-400 nm, corresponding to π→π* and n→π* electronic transitions.[7]

Section 3: Proposed Synthesis Methodology

Rationale: This strategy involves first constructing a 6-methoxyquinoline core, which is a common precursor as the methoxy group is a stable protecting group for the phenol. Subsequently, nitration followed by reduction provides the 3-amino functionality. The final step is demethylation to reveal the 6-hydroxyl group.

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Experimental Protocol:

  • Synthesis of 6-Methoxyquinoline (Skraup Reaction):

    • To a flask charged with 4-methoxyaniline, add glycerol. Cool the mixture in an ice bath.

    • Slowly add concentrated sulfuric acid while stirring, maintaining a low temperature.

    • Add an oxidizing agent (e.g., arsenic pentoxide or a milder alternative like iodine).

    • Heat the reaction mixture carefully under reflux for several hours. The reaction is highly exothermic and requires careful temperature control.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into a large volume of water. Neutralize with a base (e.g., NaOH solution) until the product precipitates.

    • Isolate the crude product by filtration and purify by recrystallization or column chromatography to yield 6-methoxyquinoline.

  • Nitration to 6-Methoxy-3-nitroquinoline:

    • Dissolve 6-methoxyquinoline in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 5°C. The 3-position is activated towards electrophilic substitution.

    • Stir the reaction at low temperature for a few hours, then allow it to warm to room temperature.

    • Pour the mixture over crushed ice to precipitate the product.

    • Filter, wash with water until neutral, and dry the solid to obtain 6-methoxy-3-nitroquinoline.

  • Reduction to 3-Amino-6-methoxyquinoline:

    • Suspend 6-methoxy-3-nitroquinoline in ethanol or hydrochloric acid.

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) in HCl, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[9]

    • Heat the mixture if necessary to drive the reaction to completion.

    • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it, and purify the residue to yield 3-amino-6-methoxyquinoline.

  • Demethylation to this compound:

    • Dissolve 3-amino-6-methoxyquinoline in a suitable anhydrous solvent like dichloromethane (DCM).

    • Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (nitrogen or argon).

    • Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise. This is a highly effective reagent for cleaving aryl methyl ethers.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully by adding methanol or water.

    • Adjust the pH to neutral or slightly basic to precipitate the final product, this compound.

    • Filter the solid, wash thoroughly, and dry under vacuum. Further purification can be achieved by recrystallization.

Section 4: Applications and Biological Relevance

The aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[8] Derivatives are prominent as antimalarial, antimicrobial, and anticancer agents.[8][9] The specific arrangement of functional groups in this compound suggests several promising avenues for research and drug development.

  • Antimalarial Drug Discovery: 6-aminoquinolines are critical intermediates in the synthesis of next-generation antimalarial drugs, designed to combat resistance to existing therapies.[9] The 3-amino-6-ol scaffold could be elaborated to create novel derivatives for screening against Plasmodium falciparum.

  • Kinase Inhibitors: The quinoline core is a common feature in many small-molecule kinase inhibitors used in oncology. The amino and hydroxyl groups of this compound provide key hydrogen bonding donors and acceptors that can be exploited to achieve potent and selective binding to enzyme active sites.

  • Fluorescent Probes: Aminoquinoline derivatives often exhibit fluorescent properties.[10] This compound could serve as a core structure for developing fluorescent probes to study biological processes or for use in high-throughput screening assays.

  • Antimicrobial Agents: The general class of aminoquinolines has demonstrated activity against various bacterial and fungal pathogens.[8]

G cluster_core Chemical Scaffold cluster_features Key Structural Features cluster_apps Potential Biological Applications A This compound B Quinoline Core (Planar, Aromatic) A->B Possesses C 3-Amino Group (H-Bond Donor, Nucleophile) A->C Possesses D 6-Hydroxyl Group (H-Bond Donor/Acceptor) A->D Possesses E Antimalarial Agents B->E Key for F Kinase Inhibitors (Oncology) B->F Key for H Fluorescent Probes B->H Contributes to C->E Enables Interaction C->F Enables Interaction G Antimicrobial Agents C->G Enables Interaction D->F Enables Interaction D->G Enables Interaction

Caption: Relationship between Structure and Potential Applications.

Section 5: Safety and Handling

While specific toxicological data for this compound is not available, data from related aminoquinolines dictates that it should be handled with care in a controlled laboratory environment.[11]

  • General Handling: Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust and prevent contact with skin and eyes.[13]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

  • Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] Combustion may produce toxic gases such as carbon monoxide and nitrogen oxides.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] Keep away from strong oxidizing agents and strong acids.[12]

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Aminoquinolin-6-ol: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2][3][4] From antimalarials to anticancer agents and antimicrobials, the versatility of the quinoline ring system is well-established.[1][2][3][4] This guide focuses on a specific, lesser-explored derivative: 3-Aminoquinolin-6-ol. In the absence of extensive direct research on this molecule, this document serves as a forward-looking technical guide. It synthesizes the known mechanisms of action of structurally related aminoquinolines to propose a putative mechanistic framework for this compound. More importantly, it provides a comprehensive, field-proven experimental roadmap for elucidating its true biological function. Our approach is grounded in scientific integrity, offering not just protocols, but the strategic rationale behind them.

Part 1: The Quinoline Scaffold - A Privileged Structure in Pharmacology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory properties.[1][3][5] The specific biological activity of a quinoline derivative is intricately linked to the nature and position of its substituents.[6] The presence of an amino group, as in 3-aminoquinoline, and a hydroxyl group, as in 6-ol, suggests the potential for hydrogen bonding and specific interactions with biological targets, making this compound a molecule of significant interest.

Part 2: Postulated Mechanisms of Action for this compound

Based on the extensive literature on aminoquinoline derivatives, we can hypothesize several potential mechanisms of action for this compound. These hypotheses form the basis of the experimental workflows detailed later in this guide.

Hypothesis 1: Enzyme Inhibition

Quinoline derivatives are known to be potent inhibitors of a wide range of enzymes.[1][7][8]

  • Kinase Inhibition: Derivatives of 4-aminoquinoline have been developed as inhibitors of epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK), key players in cancer and autoimmune diseases, respectively.[9][10] The amino and hydroxyl groups of this compound could potentially interact with the ATP-binding pocket of various kinases.

  • Topoisomerase and DNA-Interacting Enzyme Inhibition: Certain quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases and polymerases.[7][11] This can lead to a DNA damage response and cell death in cancer cells.[7] The planar quinoline ring system is conducive to DNA intercalation.

  • Other Enzyme Systems: Quinoline derivatives have also shown inhibitory activity against cholinesterases and monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[1]

Hypothesis 2: Antimicrobial Activity

The quinolone class of antibiotics, which are structurally related to quinolines, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[5][6] It is plausible that this compound could exhibit similar antibacterial properties. Furthermore, some aminoquinoline derivatives have demonstrated antifungal activity.[12]

Hypothesis 3: Antimalarial and Antiparasitic Action

The 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine) are classic antimalarial drugs.[13][14][15] Their mechanism is thought to involve the disruption of heme metabolism within the malaria parasite. While the substitution pattern of this compound differs, an investigation into its antimalarial potential is warranted.

Hypothesis 4: Modulation of Lysosomal Function

The therapeutic effects of 4-aminoquinolines in rheumatologic diseases are linked to their impact on lysosomal function.[16] These compounds can accumulate in lysosomes and interfere with their normal processes.

Part 3: A Rigorous Experimental Workflow for Mechanistic Elucidation

To systematically investigate the true mechanism of action of this compound, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's biological activity.

Tier 1: Initial Screening and Target Class Identification

The initial phase aims to broadly assess the biological activity of this compound to guide further investigation.

Experimental Protocol 1: Broad-Spectrum Cell Viability and Cytotoxicity Assays

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel), representative bacterial strains (Gram-positive and Gram-negative), and fungal strains.

  • Assay Principle: Employ a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of metabolically active cells.

  • Procedure:

    • Plate cells at an appropriate density in 96-well or 384-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.

Data Presentation: Summary of IC50 Values

Cell Line/OrganismTypeIC50 (µM)
A549Lung Carcinoma
MCF7Breast Carcinoma
Staphylococcus aureusGram-positive bacteria
Escherichia coliGram-negative bacteria
Candida albicansFungi

Logical Workflow for Tier 1 Investigation

Tier1_Workflow Start Start with this compound Screening Broad-Spectrum Viability/ Cytotoxicity Screening Start->Screening Cancer Cancer Cell Lines Screening->Cancer Microbe Bacterial & Fungal Strains Screening->Microbe Analyze Calculate IC50 Values Cancer->Analyze Microbe->Analyze Decision Significant Activity? Analyze->Decision NoActivity No Significant Activity (Re-evaluate or Terminate) Decision->NoActivity No Proceed Proceed to Tier 2: Mechanism Deconvolution Decision->Proceed Yes

Caption: Tier 1 workflow for initial activity screening of this compound.

Tier 2: Mechanism Deconvolution Based on Tier 1 Results

Assuming significant activity is observed in Tier 1, the next phase focuses on pinpointing the specific mechanism. The path taken here will depend on the initial findings (e.g., potent anticancer vs. antimicrobial activity).

Scenario A: Potent Anticancer Activity Observed

Experimental Protocol 2: Kinase Inhibition Profiling

  • Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Promega Kinase-Glo®).

  • Assay Principle: These platforms typically use binding assays or activity assays to quantify the interaction of the compound with a large number of kinases.

  • Procedure:

    • Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • For any significant "hits" (e.g., >90% inhibition), perform follow-up dose-response assays to determine the IC50 or Kd.

  • Data Analysis: Identify the specific kinases that are potently inhibited by the compound.

Experimental Protocol 3: DNA Intercalation and Topoisomerase Inhibition Assays

  • DNA Intercalation Assay:

    • Principle: Use a DNA-unwinding assay with a fluorescent intercalating dye (e.g., ethidium bromide). Intercalation of this compound will displace the dye, leading to a change in fluorescence.

    • Procedure: Titrate this compound into a solution of DNA and the fluorescent dye and measure the fluorescence spectrum.

  • Topoisomerase Inhibition Assay:

    • Principle: Use a commercial topoisomerase drug screening kit. These kits typically measure the relaxation of supercoiled plasmid DNA by topoisomerase I or II.

    • Procedure: Incubate supercoiled DNA with topoisomerase and varying concentrations of this compound. Analyze the DNA topology by agarose gel electrophoresis.

Signaling Pathway Analysis Workflow

Signaling_Pathway Compound This compound Target Identified Kinase (e.g., EGFR) Compound->Target Inhibition Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) Target->Pathway Blocks Signal Cellular_Effects Cellular Effects Pathway->Cellular_Effects Apoptosis Apoptosis Cellular_Effects->Apoptosis CellCycle Cell Cycle Arrest Cellular_Effects->CellCycle

Caption: Hypothetical signaling pathway inhibited by this compound.

Scenario B: Potent Antimicrobial Activity Observed

Experimental Protocol 4: Bacterial DNA Gyrase Inhibition Assay

  • Assay Principle: Use a commercial DNA gyrase supercoiling assay kit. The assay measures the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Procedure:

    • Incubate relaxed plasmid DNA with DNA gyrase and ATP in the presence of varying concentrations of this compound.

    • Analyze the resulting DNA topoisomers on an agarose gel. Inhibition of gyrase will result in a decrease in supercoiled DNA.

  • Data Analysis: Determine the IC50 for the inhibition of DNA gyrase.

Part 4: Trustworthiness Through Self-Validating Systems

Each experimental protocol is designed to be part of a self-validating system. For instance, if kinase profiling suggests inhibition of EGFR, this hypothesis must be validated at the cellular level.

Experimental Protocol 5: Target Validation by Western Blot

  • Principle: If this compound is hypothesized to inhibit a specific kinase (e.g., EGFR), treating cells with the compound should reduce the phosphorylation of its downstream substrates.

  • Procedure:

    • Treat susceptible cancer cells (e.g., A549) with varying concentrations of this compound for a specified time.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).

    • Visualize bands using chemiluminescence.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of downstream targets would validate the on-target effect of this compound.

Part 5: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic elucidation of the mechanism of action of this compound. While its precise biological role remains to be discovered, the rich pharmacology of the aminoquinoline class provides a fertile ground for hypothesis-driven research. The proposed experimental workflows, from broad-based screening to specific target validation, offer a robust and logical path to understanding the therapeutic potential of this novel molecule. The journey from a promising chemical structure to a well-characterized drug candidate is arduous, but it begins with a clear and scientifically rigorous investigative plan.

References

The Emergence of 3-Aminoquinolin-6-OL: A Multi-Targeted Modulator of Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Within this diverse chemical family, 3-Aminoquinolin-6-OL, a structurally precise derivative, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its recently identified role as a dual inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways, particularly in the context of hepatocellular carcinoma (HCC).[3] We will delve into the mechanistic underpinnings of its action, present relevant quantitative data, provide detailed experimental protocols for its characterization, and offer insights into its broader therapeutic potential.

Core Biological Activity: Dual Inhibition of CDK4/6 and PI3K/AKT Pathways

Recent groundbreaking research has identified this compound, referred to in the literature as "aminoquinol," as a potent multi-kinase inhibitor with significant anticancer activity.[3] This discovery was the result of a repurposing and ensemble docking methodology, which screened a library of approved drugs to identify novel CDK4/6 inhibitors.[3]

Mechanism of Action in Hepatocellular Carcinoma (HCC)

In HCC, the CDK4/6 and PI3K/AKT signaling pathways are frequently dysregulated, playing pivotal roles in carcinogenesis and tumor progression.[3] this compound exerts its anticancer effects by concurrently targeting key components of both pathways.

  • CDK4/6 Inhibition: this compound inhibits the phosphorylation of CDK4 and CDK6. This prevents the formation of the cyclin D-CDK4/6 complex, which is crucial for the phosphorylation of the Retinoblastoma (Rb) protein. By blocking Rb phosphorylation, this compound prevents the release of the E2F transcription factor, thereby halting the cell cycle at the G1-S phase transition and inhibiting cell proliferation.[3]

  • PI3K/AKT Inhibition: The compound also suppresses the PI3K/AKT/mTOR signaling cascade.[3] This pathway is a major regulator of cell survival, growth, and proliferation. By inhibiting PI3K and AKT, this compound promotes apoptosis and further curtails cell proliferation.[3]

The dual inhibition of these two critical oncogenic pathways suggests a synergistic therapeutic effect, potentially overcoming resistance mechanisms that can arise from targeting a single pathway.[3]

In Vitro and In Vivo Anticancer Activity

Studies have demonstrated the potent in vitro and in vivo anticancer effects of this compound in HCC models.

  • Cell Viability and Apoptosis: In human liver cancer cell lines such as HepG2 and Huh7, this compound significantly decreases cell viability and induces apoptosis.[3] It also causes cell cycle arrest in the G1 phase.[3]

  • In Vivo Tumor Suppression: In a xenograft model using Huh7 cells in nude mice, this compound exhibited strong anti-tumor activity, comparable to the established anticancer drug 5-fluorouracil.[3] A combination treatment of this compound and 5-fluorouracil showed the most significant therapeutic effect.[3]

Quantitative Data Summary

While specific IC50 values for this compound against CDK4, CDK6, PI3K, and AKT are not detailed in the primary study, the research confirmed its binding to these target proteins through thermal proteome profiling (TPP) analysis.[3] The antagonistic effect observed in drug combination screening with the PI3K inhibitor LY294002 further supports its inhibitory action on the PI3K pathway.[3]

Biological Effect Model System Observation Reference
Decreased Cell ViabilityHepG2 and Huh7 cellsSignificant reduction[3]
Induction of ApoptosisHepG2 and Huh7 cellsConfirmed[3]
Cell Cycle ArrestHepG2 and Huh7 cellsArrest at G1 phase[3]
In Vivo Tumor GrowthHuh7 xenograft in nude miceStrong inhibition[3]

Predicted Biological Activities Based on Structural Analogs

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. Based on the activities of structurally related 3-aminoquinolines and 6-hydroxyquinolines, we can predict a broader spectrum of potential biological activities for this compound.

Antimicrobial Potential

Numerous quinoline derivatives exhibit potent antimicrobial properties.[4][5][6] 6-Aminoquinolones, for instance, have demonstrated good activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase.[5] Derivatives of 3-aminoquinoline have also been synthesized and shown to possess broad-spectrum antimicrobial activity against various bacteria and yeasts.[4] Therefore, it is plausible that this compound may possess antimicrobial properties, a hypothesis that warrants experimental validation.

Broader Anticancer Potential

Beyond HCC, the dual inhibition of CDK4/6 and PI3K/AKT pathways is a therapeutic strategy being explored in various cancers, including breast cancer.[7] The quinoline scaffold is present in a multitude of kinase inhibitors targeting various oncogenic pathways.[8] Given its mechanism of action, this compound could potentially be effective against other malignancies driven by the dysregulation of these pathways.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

A common route for the synthesis of substituted 6-aminoquinolines involves the Skraup–Doebner–Von Miller reaction, followed by reduction of a nitro group.[9] A generalized protocol is as follows:

  • Nitration: Start with 6-hydroxyquinoline and perform a nitration reaction to introduce a nitro group at a suitable position, which upon rearrangement and subsequent steps will yield the 3-amino functionality.

  • Functional Group Manipulation: Protect the hydroxyl group as necessary.

  • Cyclization: Employ a suitable cyclization strategy to form the quinoline ring system if starting from acyclic precursors.

  • Introduction of the Amino Group: A common method is the reduction of a corresponding nitro-quinoline derivative. For the 3-amino substitution pattern, a multi-step synthesis involving a Friedländer condensation or similar strategies might be employed, starting with appropriately substituted aniline and carbonyl compounds.[10]

  • Deprotection: Remove any protecting groups to yield the final product, this compound.

It is crucial to note that the specific reaction conditions, catalysts, and purification methods will need to be optimized for this particular molecule.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][4][12]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Signaling Pathways and Visualizations

To visually represent the mechanism of action of this compound, the following diagrams illustrate the targeted signaling pathways.

CDK4/6-Rb-E2F Signaling Pathway and its Inhibition

CDK4_6_Pathway cluster_0 Normal Cell Cycle Progression (G1 to S) cluster_1 Inhibition by this compound Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates (pRb) CDK4/6_inhibited CDK4/6 (inactive) E2F E2F Rb->E2F releases S-phase Genes S-phase Genes E2F->S-phase Genes activates This compound This compound This compound->CDK4/6 inhibits Rb_active Rb (active) CDK4/6_inhibited->Rb_active fails to phosphorylate E2F_sequestered E2F (sequestered) Rb_active->E2F_sequestered sequesters G1_Arrest G1 Arrest E2F_sequestered->G1_Arrest

Caption: Inhibition of the CDK4/6-Rb-E2F pathway by this compound, leading to G1 cell cycle arrest.

PI3K/AKT/mTOR Signaling Pathway and its Inhibition

PI3K_AKT_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Inhibition by this compound Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PI3K_inhibited PI3K (inactive) PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits AKT_inhibited AKT (inactive) Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K inhibits This compound->AKT inhibits mTOR_inactive mTOR (inactive) AKT_inhibited->mTOR_inactive Apoptosis_promoted Apoptosis (promoted) AKT_inhibited->Apoptosis_promoted Growth_Inhibition Growth Inhibition mTOR_inactive->Growth_Inhibition

References

An In-depth Technical Guide to 3-Aminoquinolin-6-OL: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Aminoquinolin-6-OL, a heterocyclic compound of interest in medicinal chemistry. Although not extensively documented as a singular entity, its structural motifs—the 3-aminoquinoline and 6-hydroxyquinoline scaffolds—are present in numerous biologically active molecules. This whitepaper will delve into the historical context of quinoline chemistry, propose a viable synthetic pathway for this compound, and explore its predicted physicochemical properties. Furthermore, we will extrapolate its potential biological activities and mechanisms of action based on the well-established pharmacology of related aminoquinoline and hydroxyquinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery, forming the core of a vast array of therapeutic agents. Since the isolation of quinine from cinchona bark in the 19th century, quinoline derivatives have been at the forefront of medicinal chemistry, leading to the development of drugs with a wide spectrum of activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. The introduction of amino and hydroxyl groups, in particular, has been a successful strategy in the development of potent therapeutics. This guide focuses on the specific, yet underexplored, disubstituted quinoline, this compound.

Proposed Synthesis of this compound

While a direct synthetic route to this compound is not prominently described in the literature, a plausible and efficient pathway can be designed by combining established methodologies for quinoline synthesis and functional group interconversion. The proposed synthesis commences with the construction of a 6-methoxyquinoline core, followed by nitration, reduction, and final demethylation.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies 3-amino-6-methoxyquinoline as a key intermediate. This precursor can be obtained from 3-nitro-6-methoxyquinoline, which in turn can be synthesized from 6-methoxyquinoline. The 6-methoxyquinoline core can be constructed via a classic Skraup synthesis.

Retrosynthesis This compound This compound 3-Amino-6-methoxyquinoline 3-Amino-6-methoxyquinoline This compound->3-Amino-6-methoxyquinoline Demethylation 3-Nitro-6-methoxyquinoline 3-Nitro-6-methoxyquinoline 3-Amino-6-methoxyquinoline->3-Nitro-6-methoxyquinoline Reduction 6-Methoxyquinoline 6-Methoxyquinoline 3-Nitro-6-methoxyquinoline->6-Methoxyquinoline Nitration p-Anisidine + Glycerol p-Anisidine + Glycerol 6-Methoxyquinoline->p-Anisidine + Glycerol Skraup Synthesis

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocols

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[1]

  • Reaction Principle: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline (p-anisidine) then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the quinoline ring system. Ferrous sulfate is often added to moderate the otherwise vigorous reaction.

  • Protocol:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

    • Slowly add p-anisidine to the mixture, followed by p-nitrotoluene (as the oxidizing agent) and ferrous sulfate.

    • Heat the mixture to approximately 140°C and maintain reflux for 8-9 hours.[1]

    • After cooling, carefully pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution to a pH of 5.5.

    • The crude 6-methoxyquinoline can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by distillation under reduced pressure.

Caption: Workflow for the Skraup synthesis of 6-Methoxyquinoline.

The introduction of a nitro group at the 3-position of the quinoline ring can be achieved through electrophilic nitration.

  • Reaction Principle: The quinoline ring is nitrated using a mixture of nitric acid and sulfuric acid. The methoxy group at the 6-position is an ortho-, para-director, and the pyridine ring is deactivating. Nitration of quinoline itself typically occurs on the benzene ring. However, under specific conditions, nitration at the 3-position is possible.

  • Protocol:

    • Dissolve 6-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

    • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-nitro-6-methoxyquinoline.

The nitro group is readily reduced to an amino group using various reducing agents. A common and effective method is the use of tin(II) chloride in hydrochloric acid.[2]

  • Reaction Principle: SnCl₂ in the presence of a strong acid acts as a reducing agent, converting the nitro group to a primary amine.

  • Protocol:

    • Add 3-nitro-6-methoxyquinoline portionwise to a stirred solution of concentrated hydrochloric acid at approximately 50°C.[2]

    • Add finely ground tin(II) chloride dihydrate (SnCl₂·2H₂O) portionwise. The reaction is exothermic.[2]

    • Stir the mixture vigorously for a short period (e.g., 10 minutes) after the addition is complete.

    • Dilute the reaction mixture with water and adjust the pH to 9 with a 5M NaOH solution, which will precipitate the tin salts.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed, dried, and the solvent is removed to yield crude 3-amino-6-methoxyquinoline.

    • Purification can be achieved by recrystallization or column chromatography.[2]

The final step is the cleavage of the methyl ether to yield the desired phenol. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

  • Reaction Principle: The oxygen of the methoxy group is protonated by the strong acid (or coordinates to the Lewis acid), making the methyl group susceptible to nucleophilic attack by the bromide ion, leading to the cleavage of the C-O bond.

  • Protocol (using HBr):

    • Reflux a solution of 3-amino-6-methoxyquinoline in 48% aqueous hydrobromic acid for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize it by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • The product, this compound, will precipitate and can be collected by filtration.

    • Further purification can be achieved by recrystallization.

Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
Appearance Expected to be a solid at room temperatureBased on related substituted quinolines.
Melting Point Likely to be relatively highDue to the potential for intermolecular hydrogen bonding from both the amino and hydroxyl groups.
Solubility Sparingly soluble in water; soluble in organic solvents and acidic/basic aqueous solutions.The aromatic core is hydrophobic, but the amino and hydroxyl groups can participate in hydrogen bonding. Solubility is expected to increase at low pH (protonation of the amino group and quinoline nitrogen) and high pH (deprotonation of the hydroxyl group).
pKa Two pKa values are expected: one for the protonated amino group/quinoline nitrogen (acidic pKa) and one for the hydroxyl group (basic pKa). The quinoline nitrogen's pKa will be influenced by the electron-donating amino and hydroxyl groups. The phenolic hydroxyl group's pKa will be similar to that of other hydroxyquinolines.Based on the pKa values of 3-aminoquinoline and 6-hydroxyquinoline.
LogP ModerateThe presence of polar amino and hydroxyl groups will decrease the lipophilicity compared to unsubstituted quinoline.
Spectroscopic Data (Predicted)

The spectroscopic signature of this compound can be inferred from the known spectra of 3-aminoquinoline and 6-hydroxyquinoline.[7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the pyridine ring will be influenced by the amino group, while the protons on the benzene ring will be affected by the hydroxyl group. A broad singlet corresponding to the amino protons and a singlet for the hydroxyl proton would also be expected, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts of C3 and C6 will be significantly influenced by the directly attached amino and hydroxyl groups, respectively.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160.17.

Potential Biological Activity and Mechanism of Action

The biological profile of this compound can be inferred from the extensive research on related aminoquinoline and hydroxyquinoline derivatives. These classes of compounds are known to exhibit a wide range of pharmacological activities.

Postulated Mechanisms of Action
  • Enzyme Inhibition: Many quinoline-based compounds are known to be enzyme inhibitors. The planar quinoline ring system can intercalate into DNA, thereby inhibiting the action of enzymes such as DNA polymerases and topoisomerases.[10][11][12] The amino group at the 3-position may enhance this interaction.

  • Metal Chelation: The 6-hydroxyquinoline moiety is a known metal chelator. This ability to bind essential metal ions can disrupt microbial enzyme function and is a key mechanism for the antimicrobial and antifungal activity of many hydroxyquinolines.[13]

  • Antioxidant Activity: Phenolic compounds are often potent antioxidants. The 6-hydroxyl group on the quinoline ring could enable this compound to scavenge free radicals, which may contribute to anti-inflammatory and neuroprotective effects.

Biological_Activity This compound This compound Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition DNA Intercalation Metal Chelation Metal Chelation This compound->Metal Chelation Hydroxyl Group Antioxidant Activity Antioxidant Activity This compound->Antioxidant Activity Phenolic Moiety

References

A Technical Guide to the Spectroscopic Profile of 3-Aminoquinolin-6-OL: An In-depth Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Spectroscopic Frontiers

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide focuses on 3-Aminoquinolin-6-OL, a molecule of significant interest due to the established biological importance of the aminoquinoline scaffold. It is critical to state at the outset that, as of the time of this writing, a comprehensive, publicly available experimental spectroscopic dataset for this compound is not readily found. This is not an uncommon scenario in research and development, where scientists often work at the leading edge of chemical synthesis.

Therefore, this guide adopts a rigorous, predictive approach, grounded in established spectroscopic principles and leveraging empirical data from the closely related, well-characterized parent compound, 3-Aminoquinoline. As a Senior Application Scientist, my objective is to provide not just data, but a framework for understanding how structural modifications—in this case, the introduction of a hydroxyl group at the 6-position—rationally influence the spectroscopic signature of a molecule. This document is structured to serve as both a predictive reference for this compound and an educational tool for researchers engaged in the structural elucidation of novel heterocyclic compounds.

Molecular Structure and Foundational Compound

This compound is a derivative of quinoline, featuring an amine group at the 3-position and a hydroxyl group at the 6-position. The introduction of these two functional groups, one electron-donating by resonance (-NH₂) and the other a strong electron-donating and hydrogen-bonding group (-OH), is expected to significantly modulate the electronic environment and, consequently, the spectroscopic properties of the quinoline core.

To ground our predictions, we will use experimental data for 3-Aminoquinoline (CAS: 580-17-6) as our baseline.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule.

2.1.1. Reference Data: ¹H NMR of 3-Aminoquinoline

The experimental ¹H NMR spectrum of 3-Aminoquinoline serves as our starting point. The aromatic protons of the quinoline ring system typically appear in the range of 7.0-9.0 ppm.

2.1.2. Predicted ¹H NMR Spectrum of this compound

The introduction of a hydroxyl group at the C-6 position will cause predictable changes in the ¹H NMR spectrum. The -OH group is a strong activating, ortho-, para-directing group, meaning it increases electron density at positions ortho (C-5 and C-7) and para (no direct para position in this ring) to itself. This increased shielding will cause the signals for the protons at these positions to shift upfield (to lower ppm values).[4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Shift
H-2~8.5 - 8.7sRelatively unaffected by the -OH group at C-6.
H-4~7.8 - 8.0sMinor influence from the distant -OH group.
H-5~7.0 - 7.2dUpfield shift due to strong ortho-shielding from the C-6 -OH group.
H-7~7.1 - 7.3ddUpfield shift due to strong ortho-shielding from the C-6 -OH group.
H-8~7.6 - 7.8dLess affected, but may experience a minor upfield shift.
NH₂ (at C-3)~4.0 - 5.5br sBroad signal, position is solvent and concentration-dependent.
OH (at C-6)~9.0 - 10.0br sPhenolic proton, typically broad and downfield.[5][6] Exchangeable with D₂O.

Note: Predicted shifts are relative to a standard solvent like DMSO-d₆. The phenolic OH and amine NH₂ protons are exchangeable with D₂O, and their signals would disappear upon its addition.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

2.2.1. Reference Data: ¹³C NMR of 3-Aminoquinoline

The carbon atoms of the 3-Aminoquinoline ring system have distinct chemical shifts that have been experimentally determined.

2.2.2. Predicted ¹³C NMR Spectrum of this compound

The electron-donating hydroxyl group will significantly impact the chemical shifts of the carbons in the benzene ring portion of the quinoline. The carbon directly attached to the -OH group (C-6) will be strongly deshielded, while the ortho (C-5, C-7) and para (C-8a, a quaternary carbon) positions will be shielded (shifted upfield).[7][8][9]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Shift
C-2~145 - 148Relatively unaffected by the -OH group at C-6.
C-3~138 - 142Carbon bearing the amino group.
C-4~120 - 123Relatively unaffected.
C-4a~128 - 130Quaternary carbon, minor influence.
C-5~110 - 115Upfield shift (shielded) due to ortho-effect of -OH.
C-6~150 - 155Downfield shift (deshielded) due to direct attachment to electronegative oxygen.
C-7~115 - 120Upfield shift (shielded) due to ortho-effect of -OH.
C-8~125 - 128Minor influence.
C-8a~140 - 143Quaternary carbon, upfield shift (shielded) due to para-effect of -OH.
Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons).[10] Filter the solution into a 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[11]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the NH₂ and OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons should disappear.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width, typically 0 to 200 ppm.[12][13]

    • A longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

G cluster_0 NMR Workflow Sample Prep Sample Prep 1H NMR Acq 1H NMR Acq Sample Prep->1H NMR Acq 13C NMR Acq 13C NMR Acq Sample Prep->13C NMR Acq 2D NMR (opt) 2D NMR (opt) 1H NMR Acq->2D NMR (opt) Data Processing Data Processing 1H NMR Acq->Data Processing 13C NMR Acq->Data Processing 2D NMR (opt)->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

Caption: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule, as different chemical bonds absorb infrared radiation at characteristic frequencies.

Reference Data: IR of 3-Aminoquinoline

The IR spectrum of 3-Aminoquinoline shows characteristic peaks for N-H stretching of the amine and C=C/C=N stretching of the aromatic quinoline ring.

Predicted IR Spectrum of this compound

The spectrum of this compound will be a composite of the absorptions from the aminoquinoline core and the newly introduced phenolic hydroxyl group.

Table 3: Predicted Characteristic IR Absorptions for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity/ShapeRationale
O-H Stretch (Phenolic)3200 - 3550Strong, BroadThe most prominent new feature due to the -OH group, broadened by hydrogen bonding.[14][15][16]
N-H Stretch (Amine)3300 - 3500Medium, SharpTypically a doublet for a primary amine (-NH₂). May overlap with the broad O-H stretch.
C-H Stretch (Aromatic)3000 - 3100Medium, SharpCharacteristic of C-H bonds on an aromatic ring.[16]
C=C & C=N Stretch1500 - 1620Strong to MediumAromatic ring stretching vibrations.[16]
C-O Stretch (Phenolic)1200 - 1260StrongDistinguishes phenols from aliphatic alcohols.[14][17]
N-H Bend (Amine)1580 - 1650MediumBending vibration of the primary amine.
Experimental Protocol for FT-IR Spectroscopy
  • Instrumentation : Utilize a Fourier Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.[12]

  • Background Collection : Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.[18]

  • Sample Application : Place a small amount of the solid this compound sample onto the ATR crystal.

  • Spectrum Collection : Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Reference Data: MS of 3-Aminoquinoline

The mass spectrum of 3-Aminoquinoline shows a strong molecular ion peak (M⁺) at m/z 144, corresponding to its molecular weight.[1]

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₉H₈N₂O, giving it a molecular weight of 160.17 g/mol .

  • Molecular Ion (M⁺) : A prominent molecular ion peak is expected at m/z = 160 . Aromatic systems are stable and tend to show strong molecular ion peaks.[19]

  • M+1 Peak : An M+1 peak of approximately 9.9% the intensity of the M⁺ peak is expected due to the natural abundance of ¹³C.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Aromatic amines and phenols have characteristic fragmentation patterns.[19][20][21]

  • Loss of CO : A common fragmentation for phenols is the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to a fragment at m/z = 132 .

  • Loss of HCN : Amino-substituted nitrogen heterocycles often lose hydrogen cyanide (HCN) (27 Da), which could lead to a fragment at m/z = 133 .

G C9H8N2O+. m/z = 160 (M+.) Fragment 1 m/z = 132 C9H8N2O+.->Fragment 1 - CO Fragment 2 m/z = 133 C9H8N2O+.->Fragment 2 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[22] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source, such as Electrospray Ionization (ESI) for polarity or Electron Ionization (EI) for fragmentation patterns.[23][24][25]

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 160) and fragmenting it to observe the daughter ions.

  • Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass measurement from a high-resolution instrument to confirm the elemental composition.

Conclusion and Forward Outlook

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By grounding our analysis in the empirical data of the parent 3-Aminoquinoline molecule and applying fundamental principles of spectroscopic interpretation, we have constructed a reliable roadmap for researchers working with this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this compound and its derivatives. The ultimate validation of these predictions awaits empirical verification, and it is our hope that this guide will serve as a valuable resource for those undertaking that essential experimental work.

References

In Silico Modeling of 3-Aminoquinolin-6-OL Interactions with Aurora A Kinase: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies employed to investigate the interactions of the novel small molecule, 3-Aminoquinolin-6-OL, with a key oncological target, Aurora A kinase. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a narrative that follows the logical and scientific progression of a computational drug discovery project. Herein, we delve into the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Therapeutic Potential of Aminoquinolines and the Significance of Aurora A Kinase

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The functionalization of this scaffold, such as the introduction of amino and hydroxyl groups, can significantly modulate its physicochemical properties and biological target specificity. This compound is a specific, yet under-explored, derivative that holds promise for targeted therapies.

Our chosen biological target for this in silico investigation is Aurora A kinase, a serine/threonine kinase that plays a crucial role in the regulation of cell division. Overexpression of Aurora A is a common feature in many human cancers, making it a well-validated and highly pursued target for anticancer drug development. By elucidating the potential binding modes and interaction dynamics of this compound with Aurora A kinase, we can generate actionable hypotheses to guide further experimental validation and lead optimization efforts.

The In Silico Workflow: A Multi-faceted Approach to Ligand-Target Interaction Analysis

Our computational workflow is designed to provide a holistic view of the potential interaction between this compound and Aurora A kinase, from initial binding prediction to an assessment of the stability of the complex and the compound's drug-like properties.

In Silico Workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis & Prediction Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (Aurora A Kinase) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Analysis Binding Affinity & Interaction Analysis MD_Sim->Binding_Analysis Pharmacophore Pharmacophore Modeling Binding_Analysis->Pharmacophore ADMET ADMET Prediction Binding_Analysis->ADMET Molecular_Docking_Workflow Ligand Prepared Ligand (this compound.mol2) Docking_Algo Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Ligand->Docking_Algo Protein Prepared Protein (AuroraA_5EW9.pdbqt) Grid_Box Define Binding Site (Grid Box Generation) Protein->Grid_Box Grid_Box->Docking_Algo Results Docking Results (Binding Poses & Scores) Docking_Algo->Results Analysis Analysis of Interactions (Hydrogen Bonds, Hydrophobic Contacts) Results->Analysis MD_Simulation_Analysis cluster_MD Molecular Dynamics Simulation cluster_Analysis Trajectory Analysis MD_Run Production MD Run (100 ns) RMSD RMSD Analysis MD_Run->RMSD RMSF RMSF Analysis MD_Run->RMSF Interaction_Analysis Interaction Analysis MD_Run->Interaction_Analysis

An In-depth Technical Guide to the Solubility and Stability of 3-Aminoquinolin-6-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminoquinolin-6-ol is a heterocyclic organic compound featuring a quinoline core, an amino group, and a hydroxyl group. This unique combination of functional groups imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the amino and hydroxyl substituents offer opportunities for hydrogen bonding and salt formation, influencing the molecule's interaction with biological targets and its formulation characteristics.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application in research and development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life and its degradation pathways, which is critical for safety and efficacy. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for their determination.

Predicted Physicochemical Properties and Solubility Profile

The molecule possesses both a basic amino group and an acidic hydroxyl group, making it an amphoteric substance. The solubility of such compounds is highly dependent on the pH of the medium.[1]

  • Acidic Conditions (pH < ~4): The amino group is expected to be protonated, forming a more soluble cationic species.

  • Neutral Conditions (pH ~7): The molecule will exist predominantly in its neutral form. The hydrophobic quinoline core may limit its solubility in neutral aqueous solutions.

  • Basic Conditions (pH > ~8-10): The hydroxyl group can be deprotonated, forming a more soluble anionic species.[1]

The pKa values of the amino and hydroxyl groups are critical in determining the exact pH-solubility profile. While experimental values are not available, computational methods can be employed for their prediction.[2][3][4][5]

Based on the analysis of structurally related molecules, the following qualitative solubility profile for this compound is predicted:

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Aqueous Water, PBS (pH 7.4)Sparingly SolubleThe hydrophobic quinoline core limits solubility at neutral pH.
Acidic Buffers (e.g., HCl, pH < 4)Moderately to Highly SolubleProtonation of the basic amino group forms a more soluble salt.[6][7]
Basic Buffers (e.g., NaOH, pH > 9)Moderately to Highly SolubleDeprotonation of the acidic hydroxyl group forms a more soluble salt.[1]
Polar Protic Ethanol, MethanolModerately SolubleThe amino and hydroxyl groups can form hydrogen bonds with the solvent.
Polar Aprotic DMSO, DMFHighly SolubleThese solvents can effectively solvate the polar functional groups and the aromatic system.[1][6]
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.[1]

Experimental Determination of Equilibrium Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the determination of the thermodynamic (equilibrium) solubility of this compound.

Protocol: Equilibrium Solubility Determination
  • Preparation of Solvent Media: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 9.0) to assess pH-dependent solubility. Also, prepare the desired organic solvents.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in separate sealed vials. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent any change in solubility.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the solubility in each solvent and at each pH. The results should be reported in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvents (Aqueous Buffers & Organic) prep_sample Add Excess Solid to Solvents prep_solvent->prep_sample equilibration Equilibrate (24-48h at constant T) prep_sample->equilibration separation Separate Phases (Centrifugation/Filtration) equilibration->separation quantification Quantify Concentration (HPLC or LC-MS) separation->quantification data_analysis Calculate Solubility (mg/mL or µg/mL) quantification->data_analysis

Experimental workflow for equilibrium solubility determination.

Predicted Stability Profile and Degradation Pathways

Quinoline and its derivatives are known to be susceptible to degradation under certain conditions, particularly exposure to light and oxidative environments.[8] Discoloration of solutions (e.g., turning yellow or brown) is often an indicator of degradation.[8]

  • Photostability: Exposure to light, especially UV light, can induce photodegradation. It is advisable to protect solutions of this compound from light.

  • pH-Dependent Stability: The stability of the compound in aqueous solutions is expected to be pH-dependent. Both strongly acidic and basic conditions may accelerate hydrolysis or other degradation pathways.

  • Thermal Stability: Elevated temperatures can increase the rate of chemical degradation.

  • Oxidative Stability: The presence of oxidizing agents may lead to the formation of degradation products.

Experimental Determination of Stability

A comprehensive stability study involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

Protocol: Forced Degradation and Stability Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures.

    • Photodegradation: Expose the solid compound and a solution to a light source (e.g., UV lamp).

  • Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method. The HPLC method should be capable of separating the parent compound from all degradation products.

  • Stability-Indicating Method Validation: The analytical method used must be validated to ensure it is "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration due to degradation.

  • Long-Term and Accelerated Stability Studies: For formulated products, long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability studies should be conducted on at least three primary batches.[9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Validation prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photodegradation prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis method_validation Validate Analytical Method hplc_analysis->method_validation

Workflow for forced degradation and stability studies.

Conclusion

While specific experimental data for this compound is not yet widely available, a comprehensive understanding of its likely solubility and stability characteristics can be derived from its chemical structure and the behavior of analogous compounds. Its amphoteric nature suggests a strong pH-dependence on its aqueous solubility, a critical factor for formulation development. Furthermore, the quinoline core indicates a potential susceptibility to light and oxidative degradation, necessitating careful handling and storage. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically determine the solubility and stability profiles of this compound, thereby enabling its effective utilization in scientific research and drug development endeavors.

References

Methodological & Application

Application Notes: 3-Aminoquinolin-6-ol as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide to the characterization and potential applications of 3-Aminoquinolin-6-ol as a fluorescent probe. While direct literature on this specific molecule as a fluorescent sensor is nascent, its structural motifs—an electron-donating amino group and a pH-sensitive hydroxyl group on a quinoline scaffold—suggest significant potential. This guide extrapolates from well-understood principles of fluorescent quinoline derivatives to propose detailed protocols for researchers. The focus is on foundational photophysical characterization, exploring its sensitivity to environmental factors like solvent polarity and pH, and screening for its potential as a metal ion sensor. These protocols are designed to be self-validating, providing a robust framework for any laboratory to assess the utility of this promising, yet underexplored, fluorophore.

Introduction: The Potential of a Multifunctional Fluorophore

The quinoline core is a privileged scaffold in the design of fluorescent probes due to its inherent photophysical properties and versatile synthetic accessibility.[1][2][3] The strategic placement of electron-donating and -accepting groups allows for the fine-tuning of absorption and emission characteristics. This compound incorporates two key functional groups: an amino group at the 3-position, which typically acts as an electron donor, and a hydroxyl group at the 6-position, whose protonation state is sensitive to the local environment.

This unique combination suggests that this compound could operate through several established fluorescence mechanisms:

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density may shift from the amino group to the quinoline ring, making the excited state more polar than the ground state.[4][5] This often results in a strong sensitivity to solvent polarity (solvatochromism), where emission wavelengths shift, typically to longer wavelengths (a red shift), in more polar solvents.[4][5][6]

  • pH Sensing: The hydroxyl group (-OH) and the quinoline nitrogen can both be protonated or deprotonated depending on the pH.[1][7][8] These changes in protonation state can dramatically alter the electronic structure and, consequently, the fluorescence intensity and/or wavelength, making the molecule a potential ratiometric or "turn-on/off" pH sensor.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a proton-donating hydroxyl group and a proton-accepting quinoline nitrogen creates the potential for ESIPT.[9][10][11] In this process, a proton is transferred in the excited state, leading to a tautomeric form that emits at a significantly longer wavelength, resulting in an unusually large Stokes shift.[12][13] Chelation of a metal ion at this site can inhibit ESIPT, causing a dramatic change in the fluorescence signal.[13][14]

  • Metal Ion Chelation: The arrangement of the hydroxyl oxygen and the quinoline nitrogen can form a chelating site for metal ions. Binding of a metal ion can rigidify the structure, leading to Chelation-Enhanced Fluorescence (CHEF), or alter electronic pathways, modulating Photoinduced Electron Transfer (PET) processes.[15][16][17]

This application note will guide the researcher through the essential experiments required to explore these possibilities and validate this compound for specific applications.

Foundational Photophysical Characterization

Before exploring its sensing capabilities, the fundamental photophysical properties of this compound must be determined. This protocol establishes the baseline characteristics of the molecule.

Protocol 1: Determination of Absorption, Emission, Molar Absorptivity, and Quantum Yield

This protocol outlines the measurement of the key spectral properties of the fluorophore. A well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54), is used for the relative quantum yield determination.[18]

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., Ethanol, Dioxane)

  • Quinine sulfate (or other suitable fluorescence standard)

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer

  • 1 cm path length quartz cuvettes (absorbance and fluorescence)

  • Volumetric flasks and precision pipettes

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in the chosen solvent.

    • Prepare a 1 mM stock solution of the fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Absorbance Measurements & Molar Absorptivity:

    • From the stock solution, prepare a series of dilutions of this compound.

    • Record the full absorbance spectrum (e.g., 250-500 nm) for each dilution.

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

  • Fluorescence Measurements:

    • Using the same dilutions from step 2 (ensuring absorbance at the excitation wavelength is < 0.1 to avoid inner filter effects), record the fluorescence emission spectrum for each.[18]

    • Excite the samples at their λmax (or a consistent wavelength if comparing to a standard with different absorbance). Identify the wavelength of maximum emission (λem).

  • Quantum Yield (Relative Method): [18][19][20]

    • Prepare a series of dilutions of both the this compound sample and the standard, ensuring the absorbance at the chosen excitation wavelength is between 0.02 and 0.1.[18]

    • Measure the absorbance of each solution at the excitation wavelength (λex).

    • Measure the emission spectrum for each solution using the same λex and identical instrument settings (e.g., slit widths).

    • Integrate the area under the emission curve for each measurement.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield (ΦS) using the following equation:[19]

      ΦS = ΦR × (GradS / GradR) × (nS² / nR²)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • n is the refractive index of the solvent.

      • Subscripts S and R refer to the sample and reference standard, respectively.

Expected Data Summary:

ParameterSymbolValueUnits
Max. Absorption WavelengthλmaxTBDnm
Max. Emission WavelengthλemTBDnm
Stokes ShiftΔλTBDnm
Molar AbsorptivityεTBDM⁻¹cm⁻¹
Fluorescence Quantum YieldΦFTBD-

Exploring Environmental Sensitivity

The utility of a probe often lies in its response to its environment. The following protocols are designed to test the sensitivity of this compound to solvent polarity and pH.

Protocol 2: Solvatochromism Study

This protocol investigates the effect of solvent polarity on the probe's spectral properties, which is indicative of an ICT mechanism.[4][5][6]

Materials:

  • This compound

  • Series of spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Water).

Methodology:

  • Prepare dilute solutions (absorbance < 0.1 at λmax) of this compound in each solvent.

  • For each solution, record the absorbance and fluorescence emission spectra.

  • Record the λmax(abs) and λmax(em) for each solvent.

  • Calculate the Stokes shift (in cm⁻¹) for each solvent.

  • Plot the Stokes shift versus a solvent polarity function (e.g., Lippert-Mataga plot). A linear correlation suggests a change in dipole moment upon excitation, consistent with ICT.[4]

Data Presentation:

SolventDielectric Constant (ε)λmax(abs) (nm)λmax(em) (nm)Stokes Shift (nm)
n-Hexane1.88TBDTBDTBD
Toluene2.38TBDTBDTBD
DCM8.93TBDTBDTBD
Ethanol24.55TBDTBDTBD
Water80.1TBDTBDTBD
Protocol 3: pH Titration

This protocol determines the probe's response to pH changes and calculates its pKa value(s). Quinoline-based probes are well-known for their pH-sensing capabilities.[7][8][21]

Materials:

  • This compound

  • Britton-Robinson buffer solutions (or other suitable buffers) covering a wide pH range (e.g., pH 2 to 12).

  • Concentrated HCl and NaOH for pH adjustment.

  • Calibrated pH meter.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Ethanol).

  • In a series of cuvettes, add a small aliquot of the stock solution to buffers of varying pH to achieve the final desired probe concentration. Ensure the organic solvent concentration is minimal (<1%).

  • Record the fluorescence emission spectrum for each pH value, keeping the excitation wavelength and instrument settings constant.

  • Plot the fluorescence intensity at a key wavelength (or the ratio of intensities at two wavelengths for ratiometric probes) against pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the ground-state pKa.

Application as a Metal Ion Sensor

The quinoline scaffold, particularly with an 8-hydroxy substitution, is a classic chelator for metal ions.[9][14][16] The 6-hydroxy isomer may also exhibit ion-binding properties. This protocol provides a preliminary screen for metal ion sensitivity.

Protocol 4: Metal Ion Selectivity Screening

Materials:

  • This compound stock solution.

  • Aqueous stock solutions (e.g., 10 mM) of various metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, MnCl₂, FeCl₂, FeCl₃, CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CdCl₂, HgCl₂, Pb(NO₃)₂).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

Methodology:

  • Prepare a solution of this compound in the buffer.

  • Record the baseline fluorescence emission spectrum ("Free Probe").

  • To separate samples of the probe solution, add a molar excess (e.g., 10 equivalents) of each metal ion stock solution.

  • After a brief incubation period, record the fluorescence emission spectrum for each sample.

  • Compare the spectra to identify any significant "turn-on" or "turn-off" (quenching) responses.[22] A significant change indicates a potential sensing capability for that specific ion.

Visualization of Workflow:

Metal_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe 3-AQ-6-OL in Buffer Baseline Measure Baseline Fluorescence Probe->Baseline Metals Panel of Metal Ion Stocks (Na+, K+, Mg2+, Zn2+, Cu2+...) Addition Add Metal Ions (10 eq.) to Probe Metals->Addition Baseline->Addition Incubate Incubate Addition->Incubate Measure Measure Final Fluorescence Incubate->Measure Compare Compare Spectra: (Probe + Metal) vs. Baseline Measure->Compare Result Identify 'Hits' (Fluorescence Change) Compare->Result

Caption: Workflow for screening this compound against a panel of metal ions.

Potential Sensing Mechanisms & Visualization

Based on the structure, several fluorescence modulation mechanisms are plausible, especially for metal ion sensing.

  • Photoinduced Electron Transfer (PET) Quenching: In the free probe, the lone pair of electrons on the amino group might quench fluorescence via PET. Upon binding a metal ion (a Lewis acid), the electron-donating ability of the amino group is reduced, inhibiting PET and "turning on" fluorescence.[17]

  • Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the hydroxyl and quinoline nitrogen forms a rigid complex. This rigidity reduces non-radiative decay pathways (like molecular vibrations), leading to an increase in fluorescence quantum yield.[15]

  • ESIPT Inhibition: If the probe exhibits ESIPT, metal binding at the O-H...N site will prevent the proton transfer, shutting down the long-wavelength tautomer emission and potentially restoring or enhancing the shorter-wavelength "normal" emission.[13]

Diagram of Potential Mechanisms:

Sensing_Mechanisms cluster_pet PET Mechanism ('Turn-On') cluster_chef CHEF Mechanism ('Turn-On') cluster_esipt ESIPT Inhibition ('Turn-On' / Color Shift) PET_Off Free Probe Amino Group (Donor) Quinoline (Acceptor) Excitation → PET → Quenched Fluorescence PET_On Probe-Metal Complex Metal Binding Reduces Donor Strength Excitation → Fluorescence PET_Off->PET_On + Metal Ion CHEF_Off Free Probe Flexible Structure Excitation → Vibrational Decay (Non-Radiative) CHEF_On Probe-Metal Complex Rigid Structure Excitation → Fluorescence CHEF_Off->CHEF_On + Metal Ion ESIPT_On Free Probe Intramolecular H-Bond Excitation → ESIPT → Tautomer Emission (Red-Shifted) ESIPT_Off Probe-Metal Complex H-Bond Disrupted Excitation → Normal Emission (Blue-Shifted) ESIPT_On->ESIPT_Off + Metal Ion

Caption: Plausible fluorescence sensing mechanisms for this compound.

Conclusion and Future Directions

This compound represents a promising but uncharacterized fluorophore. Its structure suggests a high potential for environment-sensitive applications, including sensing of polarity, pH, and metal ions. The protocols detailed in this application note provide a clear and robust pathway for researchers to perform the initial characterization and validation of this molecule. Subsequent studies should focus on titration experiments for any identified "hit" metal ions to determine binding stoichiometry and affinity, as well as testing for interference from other species to establish selectivity. With rigorous characterization, this compound could become a valuable new tool in the fluorescent probe toolbox for chemical biology and materials science.

References

Application of 3-Aminoquinolin-6-OL in Cell Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential applications and methodologies for utilizing 3-Aminoquinolin-6-OL as a novel fluorescent probe in cellular imaging. Drawing upon the established principles of quinoline-based fluorophores, this document outlines the hypothesized mechanism of action, detailed experimental protocols, and data interpretation strategies for leveraging this compound in biological research.

Introduction: The Promise of a Quinoline Scaffold

Fluorescent small molecules have become indispensable tools in modern cell biology, offering high spatial and temporal resolution for visualizing dynamic cellular processes.[1][2] Among the various classes of fluorophores, quinoline derivatives have emerged as a versatile scaffold for the development of sensitive and specific probes.[3] Their tunable photophysical properties, amenability to chemical modification, and sensitivity to the cellular microenvironment make them ideal candidates for a range of imaging applications.[3][4][5]

This compound, a functionalized quinoline, holds significant promise as a fluorescent probe. The presence of an electron-donating amino group and a hydroxyl group on the quinoline core suggests the potential for environmentally sensitive fluorescence, a desirable characteristic for imaging specific cellular compartments or events. This guide will explore the hypothesized mechanisms and provide practical protocols for the application of this compound in cell imaging.

Principle of Operation: A Hypothesized Mechanism of Environmental Sensing

The fluorescence of many quinoline derivatives is governed by a phenomenon known as intramolecular charge transfer (ICT). In this process, photoexcitation leads to a redistribution of electron density from an electron-donating group to an electron-accepting part of the molecule. The efficiency and emission wavelength of this process are highly dependent on the polarity of the surrounding environment.[4][5]

For this compound, we hypothesize a similar mechanism. The amino and hydroxyl groups can act as electron donors, while the quinoline ring system functions as the electron acceptor. In non-polar environments, such as lipid droplets, the ICT state is stabilized, leading to strong fluorescence emission. Conversely, in polar, aqueous environments like the cytoplasm, the fluorescence is expected to be significantly quenched.[4][5] This "turn-on" characteristic in lipophilic environments makes this compound a promising candidate for specifically imaging lipid-rich structures within cells.

G cluster_0 Non-Polar Environment (e.g., Lipid Droplet) cluster_1 Polar Environment (e.g., Cytosol) Low_Energy Ground State High_Energy Excited State (ICT) Low_Energy->High_Energy Excitation Fluorescence Strong Fluorescence Emission High_Energy->Fluorescence Relaxation Low_Energy_P Ground State High_Energy_P Excited State (ICT) Low_Energy_P->High_Energy_P Excitation Quenching Fluorescence Quenching High_Energy_P->Quenching Non-radiative Decay

Caption: Hypothesized mechanism of this compound fluorescence.

Potential Applications in Cellular Imaging

The unique hypothesized properties of this compound open up several exciting avenues for its use in cell imaging:

  • Lipid Droplet Imaging: Due to its expected lipophilicity-sensitive fluorescence, this compound could serve as an excellent probe for visualizing lipid droplets, which are dynamic organelles involved in lipid metabolism and storage.[4][5]

  • pH Sensing in Acidic Organelles: The amino group on the quinoline ring can be protonated at low pH, which would alter the electronic properties of the molecule and likely its fluorescence. This makes this compound a potential candidate for imaging acidic organelles like lysosomes and endosomes.[3][6]

  • Metal Ion Detection: Aminoquinoline-based sensors have been successfully developed for the detection of metal ions such as Pb(II) and Al(III) in living cells.[7] Further modifications of the this compound scaffold could lead to the development of selective metal ion probes.

  • Hypoxia Sensing: The enzymatic reduction of 6-nitroquinoline to the fluorescent 6-aminoquinoline under hypoxic conditions has been demonstrated.[8][9] This suggests that this compound could potentially be used in assays to screen for one-electron reductase activity or as a pro-fluorescent probe for hypoxia.

Experimental Protocols

The following are generalized protocols for the use of this compound in live-cell and fixed-cell imaging. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging of Lipid Droplets

This protocol is designed for the visualization of lipid droplets in living cells, leveraging the hypothesized solvatochromic properties of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest (e.g., 3T3-L1 adipocytes, HeLa cells)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

    • For lipid droplet induction in cell lines like 3T3-L1, treat with an appropriate differentiation cocktail.

  • Staining:

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer.

    • Image the cells using a fluorescence microscope. Based on related quinoline derivatives, excitation is expected in the range of 350-400 nm and emission in the range of 450-550 nm.[4][7]

G A Prepare 1 mM Stock in DMSO B Dilute to 1-10 µM in Culture Medium A->B E Incubate with Staining Solution (15-30 min) B->E C Plate and Culture Cells D Wash Cells with PBS C->D D->E F Wash Cells Twice with PBS E->F G Add Fresh Medium/Imaging Buffer F->G H Image with Fluorescence Microscope G->H

Caption: Workflow for live-cell imaging with this compound.

Protocol 2: Fixed-Cell Staining

This protocol is for staining fixed cells, which can be useful for co-localization studies with other markers.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • Mounting medium

Procedure:

  • Cell Preparation and Fixation:

    • Plate and culture cells as described in Protocol 1.

    • Wash cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with intracellular antibody-based markers, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Prepare a 1-10 µM working solution of this compound in PBS.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Expected Photophysical Properties

The following table summarizes the expected photophysical properties of this compound based on data from similar aminoquinoline derivatives.[4][5][7]

PropertyExpected ValueNotes
Excitation Max (λex) ~350 - 400 nmMay shift depending on solvent polarity.
Emission Max (λem) ~450 - 550 nmExpected to be blue-shifted in non-polar environments.
Quantum Yield (Φ) Low in polar solvents, High in non-polar solventsThis property is key to its function as an environmental probe.
Stokes Shift LargeA large separation between excitation and emission is advantageous for imaging.
Photostability Moderate to HighQuinoline scaffolds are generally robust.

Data Interpretation and Troubleshooting

Data Interpretation:

  • Localization: The accumulation of the fluorescence signal in specific organelles (e.g., spherical structures for lipid droplets) will indicate the probe's localization.

  • Intensity Changes: An increase in fluorescence intensity in certain regions can be correlated with the non-polar nature of those compartments.

  • Co-localization: Use of well-characterized organelle trackers (e.g., Nile Red for lipid droplets, LysoTracker for lysosomes) is recommended to confirm the localization of this compound.

Troubleshooting:

IssuePossible CauseSolution
No or Weak Signal - Incorrect filter set- Probe concentration too low- Photobleaching- Check microscope filter specifications- Titrate probe concentration- Minimize light exposure and use an anti-fade mounting medium for fixed cells[10]
High Background - Probe concentration too high- Incomplete washing- Reduce probe concentration- Increase the number and duration of wash steps[10][11]
Cell Toxicity (Live-cell) - High probe concentration- Prolonged incubation- Perform a viability assay (e.g., Trypan Blue) to determine the optimal concentration and incubation time[2]

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing 3-Aminoquinolin-6-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Aminoquinolines in High-Throughput Screening

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, aminoquinolines are of particular interest due to their intrinsic fluorescence properties, which can be modulated by their local chemical environment.[1][2][3] This sensitivity to environmental polarity and electronic effects makes them attractive candidates for the development of novel probes for high-throughput screening (HTS) assays. 3-Aminoquinolin-6-OL, with its hydroxyl and amino functionalities, offers versatile handles for chemical modification, allowing for its derivatization into specific substrates for a variety of enzyme classes. These derivatives can be designed as "turn-on" or "turn-off" fluorescent probes, where an enzymatic reaction results in a measurable change in fluorescence intensity, providing a robust readout for enzyme activity.

This guide provides a comprehensive overview of the principles and protocols for developing and implementing HTS assays using novel substrates derived from this compound. We will focus on two major classes of drug discovery targets: protein kinases and phosphatases. The methodologies described herein are designed to be adaptable and provide a framework for researchers in drug discovery and chemical biology to harness the potential of this promising scaffold.

Scientific Principles: A Fluorescence-Based Readout for Enzymatic Activity

The core principle of an HTS assay using a this compound-derived substrate is the modulation of its fluorescence upon enzymatic modification. Aminoquinolines can exhibit solvatochromism, where their fluorescence emission spectrum shifts based on the polarity of the solvent.[2][3] By strategically designing a substrate where the 3-amino or 6-hydroxyl group is modified, for instance, with a phosphate group, the local electronic and steric environment of the quinoline ring is altered.

For a kinase assay , a peptide or other substrate containing the this compound moiety could be designed. Upon phosphorylation by a kinase, the introduction of the negatively charged phosphate group in proximity to the fluorophore can lead to quenching of the fluorescence signal. Conversely, for a phosphatase assay , a phosphorylated, low-fluorescence this compound derivative can act as a substrate. Enzymatic removal of the phosphate group would restore the fluorescence, creating a "turn-on" signal. This change in fluorescence provides a direct measure of the enzyme's activity.

Assay Quality and Validation

A robust HTS assay is characterized by a clear distinction between positive and negative controls, minimal data variability, and suitability for automation.[4] Key parameters for validating the quality of an HTS assay include:

  • Z'-Factor: This statistical parameter reflects the dynamic range of the assay signal and the data variation. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[5][6]

  • Signal-to-Background Ratio (S/B): This ratio compares the signal of the positive control to the negative control and should be sufficiently large to distinguish active compounds from noise.[7]

PART 1: High-Throughput Screening for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for drug discovery. The following section details a protocol for a competitive inhibitor screening assay using a custom-designed this compound-based substrate.

Kinase Inhibitor Screening Workflow

The workflow for identifying kinase inhibitors involves a primary screen to identify "hits," followed by secondary assays to confirm their activity and determine their potency.

G cluster_0 Primary HTS cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action A Compound Library Screening (Single Concentration) B Identification of Primary 'Hits' (>50% Inhibition) A->B C Dose-Response Analysis of 'Hits' B->C Confirmed Hits D IC50 Determination C->D E Secondary Assays (e.g., Orthogonal Assays, Selectivity Profiling) D->E Potent Compounds

Caption: Workflow for Kinase Inhibitor Screening.

Experimental Protocol: Kinase Inhibition Assay

This protocol is designed for a 384-well microplate format and is adaptable for robotic liquid handling systems.

Materials and Reagents:

  • Kinase of interest

  • Custom synthesized this compound-derived peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[8]

  • Compound library dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the library into the wells of the 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control) into designated wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The optimal concentrations of enzyme, substrate, and ATP should be empirically determined in the assay development phase.[9][10]

  • Assay Reaction:

    • Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.[11] The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Reading:

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the fluorescence intensity using a plate reader at the predetermined excitation and emission wavelengths for the this compound-derived substrate.

Data Analysis and IC₅₀ Determination

The percentage of inhibition is calculated for each compound. "Hits" are typically identified as compounds that exhibit inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls, or >50% inhibition).

For confirmed hits, a dose-response curve is generated by testing a range of compound concentrations. The half-maximal inhibitory concentration (IC₅₀) is then calculated by fitting the data to a four-parameter logistic equation.[12][13]

Hypothetical Data Presentation:

Compound% Inhibition (at 10 µM)IC₅₀ (µM)
Hit 185.20.25
Hit 265.71.5
Hit 392.10.08
Negative Control0.5-
Positive Control98.90.01

PART 2: High-Throughput Screening for Phosphatase Activators/Inhibitors

Protein phosphatases are enzymes that remove phosphate groups from proteins, counteracting the activity of kinases. They are also important drug targets. The following protocol describes an HTS assay for identifying modulators of phosphatase activity using a phosphorylated this compound-derived substrate.

Phosphatase Activity Assay Principle

In this "turn-on" assay, a non-fluorescent, phosphorylated substrate is dephosphorylated by a phosphatase, leading to an increase in fluorescence.

G cluster_0 Assay Principle A Phosphorylated Substrate (Low Fluorescence) B Dephosphorylated Product (High Fluorescence) A->B Enzymatic Reaction C Phosphatase

Caption: Principle of the "Turn-On" Phosphatase Assay.

Experimental Protocol: Phosphatase Activity Assay

This protocol is also designed for a 384-well microplate format.

Materials and Reagents:

  • Phosphatase of interest

  • Custom synthesized phosphorylated this compound-derived substrate

  • Phosphatase reaction buffer (e.g., 50 mM Tris-HCl pH 7.0, 5 mM DTT, 1 mM EDTA)

  • Compound library dissolved in DMSO

  • Positive control (e.g., a known activator or inhibitor)

  • Negative control (DMSO)

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound into the wells of the 384-well plate.

    • Dispense 50 nL of DMSO and a known modulator for negative and positive controls, respectively.

  • Enzyme Preparation:

    • Prepare a 2X enzyme solution in the phosphatase reaction buffer.

  • Assay Reaction:

    • Add 5 µL of the 2X enzyme solution to each well and incubate with the compounds for 15 minutes at room temperature.

  • Substrate Addition and Incubation:

    • Prepare a 2X solution of the phosphorylated substrate in the reaction buffer.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Fluorescence Reading:

    • Measure the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis

For inhibitors, the analysis is similar to the kinase assay. For activators, the percentage of activation is calculated relative to the positive control. Dose-response curves are then generated for hits to determine their AC₅₀ (half-maximal activation concentration) or IC₅₀.

Trustworthiness: A Self-Validating System

To ensure the reliability of the screening data, each assay plate must include appropriate controls:

  • Negative Controls (0% activity): Wells containing DMSO instead of a test compound. This represents the baseline enzyme activity.

  • Positive Controls (100% inhibition/activation): Wells containing a known potent inhibitor or activator of the enzyme. This defines the top of the assay window.

  • No-Enzyme Controls: Wells without the enzyme to measure background fluorescence from the substrate and compounds.

The performance of these controls on each plate is used to calculate the Z'-factor and S/B ratio, thereby validating the results of that specific plate.[4][5]

Conclusion and Future Directions

The use of this compound as a scaffold for novel fluorescent probes opens up new avenues for HTS assay development. The protocols detailed in this guide provide a solid foundation for screening for modulators of kinases and phosphatases. The versatility of the this compound core allows for the synthesis of a wide range of derivatives, potentially expanding the application of this technology to other enzyme classes, such as ATPases and proteases. As with any HTS campaign, it is crucial to follow up primary hits with rigorous secondary assays to eliminate false positives and confirm the mechanism of action.[14]

References

Application Notes and Protocols for 3-Aminoquinolin-6-OL in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Editorial Note: Direct experimental data on 3-Aminoquinolin-6-OL as a fluorescent sensor for metal ions is limited in publicly available literature. The following application notes and protocols are built upon the well-established principles of metal ion detection by analogous aminoquinoline and hydroxyquinoline derivatives, particularly the widely studied 8-hydroxyquinoline scaffold.[1][2][3] This guide, therefore, provides a scientifically grounded framework for utilizing this compound, anticipating its behavior based on the rich chemistry of its structural isomers and related compounds.

Introduction: The Potential of this compound as a Chemosensor

Quinoline derivatives are a cornerstone in the development of fluorescent chemosensors for metal ions due to their inherent fluorescence, rigid structure, and the presence of nitrogen and oxygen atoms that can act as potent chelating sites.[2][4] The 8-hydroxyquinoline moiety, in particular, is a privileged structure known for its ability to form stable complexes with a variety of metal ions, often resulting in a significant change in its photophysical properties.[3][5]

This compound, possessing both an amino group and a hydroxyl group on the quinoline framework, is poised to be an effective metal ion sensor. The strategic placement of these functional groups can facilitate selective coordination with specific metal ions, leading to detectable changes in its fluorescence or color. The amino group can act as an additional coordination site and can also modulate the electronic properties of the quinoline ring, potentially enhancing the sensitivity and selectivity of the sensor.

This document provides a comprehensive guide to the anticipated application of this compound for the detection of metal ions, with a focus on trivalent cations such as Fe³⁺ and Al³⁺, which are common targets for hydroxyquinoline-based sensors.

Mechanism of Metal Ion Detection

The detection mechanism of hydroxyquinoline-based sensors typically relies on the principle of Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) .

In the case of this compound, upon chelation with a metal ion, the lone pair electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group will coordinate with the metal ion. This coordination can lead to several photophysical changes:

  • Inhibition of Photoinduced Electron Transfer (PET): In the free ligand, the lone pair electrons of the amino group can quench the fluorescence of the quinoline fluorophore through a PET process. Upon binding to a metal ion, these electrons are engaged in coordination, which can inhibit the PET process and lead to a "turn-on" fluorescence response.

  • Increased Rigidity: The formation of a metal complex restricts the intramolecular vibrations and rotations of the molecule, which can reduce non-radiative decay pathways and enhance the fluorescence quantum yield.

  • Intramolecular Charge Transfer (ICT): The amino group can act as an electron donor and the quinoline ring as an acceptor. Metal ion coordination can modulate the ICT process, leading to shifts in the absorption and emission spectra.

The following diagram illustrates a plausible mechanism for the detection of a trivalent metal ion (M³⁺) by this compound, leading to a "turn-on" fluorescence response.

G cluster_0 Free Ligand (Low Fluorescence) cluster_1 Metal Complex (High Fluorescence) Ligand This compound Complex [this compound]-M³⁺ Complex Ligand->Complex Chelation PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Excitation Excitation (hν) Excitation->PET Non-radiative Decay GroundState Ground State Excitation->GroundState Low Fluorescence GroundState->Excitation Absorption Metal Metal Ion (M³⁺) Metal->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) (PET Blocked) GroundState2 Ground State CHEF->GroundState2 High Fluorescence Excitation2 Excitation (hν) Excitation2->CHEF GroundState2->Excitation2 Absorption

Caption: Proposed mechanism of metal ion detection by this compound.

Experimental Protocols

The following protocols are designed as a starting point for the evaluation of this compound as a metal ion sensor. Optimization of parameters such as solvent, pH, and concentration will be necessary to achieve the best performance.

Materials and Reagents
  • This compound (synthesis may be required if not commercially available)

  • Stock solutions of various metal ions (e.g., FeCl₃, Al(NO₃)₃, CuCl₂, ZnCl₂, etc.) in deionized water or an appropriate solvent.

  • Spectroscopic grade solvents (e.g., DMSO, acetonitrile, ethanol, methanol).

  • Buffer solutions (e.g., HEPES, Tris-HCl) to control pH.

  • Spectrofluorometer and UV-Vis spectrophotometer.

Preparation of Sensor Stock Solution
  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mM).

  • Store the stock solution in the dark at 4°C to prevent degradation.

General Protocol for Metal Ion Titration

This protocol is designed to determine the response of this compound to different metal ions.

  • Prepare a series of test solutions in cuvettes. Each solution should contain a fixed concentration of this compound (e.g., 10 µM) in a buffered aqueous solution or a mixed solvent system (e.g., water/DMSO).

  • To each cuvette, add an increasing concentration of the metal ion stock solution.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complex formation.

  • Record the fluorescence emission spectrum of each solution using the spectrofluorometer. The excitation wavelength should be determined by first recording the absorption spectrum and choosing the wavelength of maximum absorption (λ_max).

  • Record the UV-Vis absorption spectrum of each solution.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

G start Start prep_sensor Prepare this compound Stock Solution (e.g., 1 mM in DMSO) start->prep_sensor prep_metal Prepare Metal Ion Stock Solutions start->prep_metal dilute_sensor Dilute Sensor to Working Concentration (e.g., 10 µM) in Buffered Solution prep_sensor->dilute_sensor titration Perform Metal Ion Titration (add increasing [Metal Ion]) prep_metal->titration dilute_sensor->titration incubation Incubate for Complex Formation titration->incubation measurement Record Fluorescence and UV-Vis Spectra incubation->measurement analysis Plot Fluorescence Intensity vs. [Metal Ion] measurement->analysis end End analysis->end

Caption: Experimental workflow for metal ion detection using this compound.

Determination of Selectivity

To assess the selectivity of this compound for a particular metal ion, competition experiments should be performed.

  • Prepare a solution containing this compound and the target metal ion at a concentration that gives a significant fluorescence response.

  • To this solution, add other potentially interfering metal ions at the same or higher concentrations.

  • Record the fluorescence spectrum and observe any changes in the fluorescence intensity. A highly selective sensor will show a minimal change in fluorescence in the presence of other metal ions.

Data Analysis and Interpretation

Binding Stoichiometry

The binding stoichiometry between this compound and the metal ion can be determined using a Job's plot. This involves preparing a series of solutions where the total concentration of the ligand and metal ion is constant, but their mole fractions are varied. The fluorescence intensity is then plotted against the mole fraction of the ligand. The maximum of the plot will correspond to the stoichiometry of the complex.

Detection Limit

The limit of detection (LOD) can be calculated using the formula:

LOD = 3σ / k

where σ is the standard deviation of the blank (a solution of the sensor without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

Anticipated Performance Data

Based on the performance of related amino- and hydroxyquinoline-based sensors, the following table summarizes the anticipated performance characteristics of this compound. These values are illustrative and require experimental validation.

ParameterAnticipated ValueReference Compounds
Target Ions Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺8-Hydroxyquinoline derivatives[2][3][4]
Detection Limit 10⁻⁶ - 10⁻⁸ MQuinoline-based Fe³⁺ sensors[4]
Response Time < 10 minutesMost chemosensors
Solvent System Aqueous/Organic mixturesCommon for quinoline sensors
Optimal pH 5 - 8Dependent on metal ion hydrolysis

Conclusion

This compound holds significant promise as a fluorescent chemosensor for the detection of various metal ions. Its structural features suggest a high potential for sensitive and selective detection through mechanisms such as CHEF and PET. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and validate the application of this compound in analytical chemistry, environmental monitoring, and biological imaging. Further research is warranted to fully characterize its photophysical properties and sensing capabilities towards a broad range of metal ions.

References

Application Notes and Protocols: 3-Aminoquinolin-6-OL Derivatives in Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Cellular States with Novel Quinoline Fluorophores

In the dynamic landscape of cellular analysis, the quest for novel fluorescent probes that offer enhanced photostability, brightness, and unique spectral properties is perpetual. Quinoline derivatives have emerged as a versatile class of fluorophores, finding applications from targeted bioimaging to sensitive ion detection.[1][2] This guide focuses on the practical applications of a specific subclass, 3-Aminoquinolin-6-OL derivatives, for multiparametric analysis of critical cellular events by flow cytometry.

As researchers and drug development professionals, our goal is to dissect complex biological processes at a single-cell level. Flow cytometry stands as an unparalleled high-throughput technique for such endeavors.[3][4] This document serves as a comprehensive technical guide, providing not only step-by-step protocols but also the underlying scientific principles and rationale to empower you to effectively integrate this compound-based probes into your cell analysis workflows for assessing cell viability, apoptosis, and oxidative stress. We will navigate the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific practices.

The this compound Scaffold: A Primer

The this compound core structure represents a promising scaffold for the development of novel fluorescent probes. The amino group at the 3-position and the hydroxyl group at the 6-position act as electron-donating groups, which, in conjunction with the quinoline ring system, can give rise to molecules with interesting photophysical properties, including intramolecular charge transfer (ICT) characteristics.[5] This solvatochromic potential means their fluorescence emission can be sensitive to the polarity of their microenvironment, a property that can be harnessed for developing probes that respond to changes in cellular states.[5][6]

While extensive characterization of this compound derivatives for flow cytometry is an emerging field, related aminoquinoline structures have shown excitation maxima in the violet to blue laser range (approx. 400–420 nm) and emission in the blue to green range (approx. 470–590 nm).[6]

Crucial First Step: Before implementing the following protocols, it is imperative for the researcher to characterize the specific excitation and emission spectra of their particular this compound derivative using a spectrophotometer. This will ensure the optimal selection of lasers and filters on the flow cytometer, maximizing signal detection and minimizing spectral overlap with other fluorophores in a multicolor panel.

Foundational Application: Assessment of Cell Viability

The discrimination of live and dead cells is a critical first step in virtually all flow cytometry experiments to ensure data integrity. Dead cells can exhibit increased autofluorescence and non-specific antibody binding, leading to false-positive results.[7] Viability dyes are typically membrane-impermeant molecules that can only enter cells with compromised plasma membranes (a hallmark of late apoptosis or necrosis).

Principle of Viability Assessment with this compound Derivatives

A this compound derivative designed as a viability probe would ideally be cell-impermeant. Thus, it would be excluded by healthy cells with intact membranes, resulting in a low fluorescence signal. In contrast, cells with compromised membranes would allow the dye to enter and bind to intracellular components, leading to a significant increase in fluorescence.

Workflow for Cell Viability Analysis

cluster_prep Cell Preparation cluster_stain Staining cluster_acquire Data Acquisition & Analysis P1 Harvest Single-Cell Suspension P2 Wash with PBS P1->P2 S1 Resuspend in Buffer P2->S1 S2 Add this compound Viability Probe S1->S2 S3 Incubate (e.g., 15-30 min) S2->S3 A1 Acquire on Flow Cytometer S3->A1 A2 Gate on Live vs. Dead Populations A1->A2

Caption: Workflow for assessing cell viability.

Detailed Protocol for Cell Viability

This protocol provides a general framework. The optimal concentration of the this compound derivative and incubation time should be determined empirically for each cell type.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Polypropylene flow cytometry tubes (5 mL)

  • Control cells: A mixture of live and heat-killed cells (heat at 65°C for 10 minutes) is essential for setting the gates.

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle dissociation method to maintain membrane integrity.

  • Washing: Wash the cells once with 2 mL of cold PBS by centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

  • Cell Concentration: Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 106 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 105 cells) into flow cytometry tubes.

    • Add the this compound viability probe to the desired final concentration. This needs to be titrated; a starting range of 0.1-1.0 µM is recommended.

    • Incubate for 15-30 minutes at room temperature, protected from light. Do not wash the cells after this step. [6]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer immediately.

    • Excite the probe with the appropriate laser (likely a violet or blue laser) and collect the emission signal using a bandpass filter that corresponds to the probe's emission maximum.

    • Collect at least 10,000 events for each sample.

  • Data Analysis:

    • Create a histogram of the fluorescence channel for the this compound derivative.

    • Using the control sample of live and heat-killed cells, two distinct peaks should be visible. Set a gate to distinguish the low-fluorescence "live" population from the high-fluorescence "dead" population.

Advanced Application: Detection of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process crucial for normal development and tissue homeostasis. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is commonly used to detect apoptotic cells.[8]

Principle of Apoptosis Detection

This assay combines a fluorescently-labeled Annexin V with a viability dye. A this compound derivative can serve as the viability dye in this panel. This dual-staining approach allows for the differentiation of:

  • Live cells: Annexin V negative / Viability dye negative

  • Early apoptotic cells: Annexin V positive / Viability dye negative

  • Late apoptotic/necrotic cells: Annexin V positive / Viability dye positive

Workflow for Annexin V Apoptosis Assay

cluster_prep Cell Preparation cluster_stain Staining cluster_acquire Data Acquisition & Analysis P1 Induce Apoptosis (e.g., with Staurosporine) P2 Harvest & Wash Cells P1->P2 S1 Resuspend in 1X Annexin Binding Buffer P2->S1 S2 Add Annexin V Conjugate S1->S2 S3 Incubate (15 min) S2->S3 S4 Add this compound Viability Probe S3->S4 A1 Acquire on Flow Cytometer (within 1 hour) S4->A1 A2 Analyze Dot Plot A1->A2

Caption: Apoptosis detection workflow using Annexin V.

Detailed Protocol for Apoptosis Detection

Materials:

  • Fluorescently conjugated Annexin V (e.g., Annexin V-FITC or -APC)

  • This compound viability probe

  • 10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Control cells: unstained, single-stained (Annexin V only and viability probe only), and a positive control for apoptosis (e.g., cells treated with staurosporine or camptothecin).[1][9]

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control.

  • Cell Preparation: Harvest and wash cells once with cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of the fluorescently conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Annexin V Binding Buffer.

    • Add the this compound viability probe to its pre-determined optimal concentration.

  • Data Acquisition: Analyze immediately by flow cytometry (within 1 hour).

  • Data Analysis and Interpretation:

    • Create a dot plot with Annexin V fluorescence on one axis and the this compound derivative fluorescence on the other.

    • Use single-color controls to set up fluorescence compensation correctly to account for spectral overlap between the fluorophores.[1][2]

    • Use the unstained and single-stained controls to set the quadrants.

    • The quadrants will delineate the different cell populations as shown in the diagram below.[9][11]

cluster_plot Apoptosis Analysis Dot Plot xaxis Annexin V Fluorescence -> 8,0 8,0 xaxis->8,0 yaxis This compound (Viability) -> 0,8 0,8 yaxis->0,8 Q3 Q3: Live (Annexin V- / Viability-) Q4 Q4: Early Apoptotic (Annexin V+ / Viability-) Q1 Q1: Necrotic (Annexin V- / Viability+) Q2 Q2: Late Apoptotic (Annexin V+ / Viability+) 4,0 4,0 4,8 4,8 4,0->4,8 0,4 0,4 8,4 8,4 0,4->8,4 cluster_prep Cell Preparation cluster_stain Staining cluster_acquire Data Acquisition & Analysis P1 Treat Cells with Stimulus/Inhibitor P2 Harvest & Wash Cells P1->P2 S1 Resuspend in warm buffer P2->S1 S2 Load with H2DCFDA S1->S2 S3 Incubate (e.g., 30 min at 37°C) S2->S3 A1 Wash and Resuspend S3->A1 A2 Acquire on Flow Cytometer A1->A2 A3 Analyze Histogram Shift A2->A3

References

Application Note: Strategies and Protocols for the Bioconjugation of 3-Aminoquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the methods for covalently attaching 3-Aminoquinolin-6-OL to various biomolecules, including proteins, peptides, and nucleic acids. This compound possesses two primary reactive sites—a primary aromatic amine and a phenolic hydroxyl group—offering multiple avenues for conjugation. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling rational experimental design. We present two primary, detailed protocols: a robust carbodiimide-mediated strategy targeting the amine group, and a specific, enzyme-mediated strategy targeting the phenolic hydroxyl group. The application note also covers methods for characterization, strategies for achieving selective conjugation, and troubleshooting, grounded in authoritative scientific principles.

Introduction to this compound

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a quinoline core. The quinoline scaffold itself is prevalent in numerous biologically active compounds. The key features of this molecule for bioconjugation are its two functional groups:

  • A primary aromatic amine (-NH₂) at position 3: This group serves as a potent nucleophile for a variety of electrophilic reagents.

  • A phenolic hydroxyl (-OH) at position 6: This group can also act as a nucleophile or be activated through enzymatic or chemical oxidation.

The presence of these two distinct functional groups allows for flexible conjugation strategies but also necessitates careful planning to achieve site-selectivity. The extended aromatic system of the quinoline ring suggests that its conjugates may possess useful fluorescent properties for detection and imaging applications.

Rationale for Bioconjugation

The conjugation of small molecules like this compound to biomolecules is a cornerstone of modern biotechnology and drug development. Potential applications include:

  • Fluorescent Labeling: Attaching the quinoline moiety to an antibody or protein can enable its detection and quantification in immunoassays or cellular imaging.

  • Drug Delivery: Conjugating a therapeutic biomolecule with this scaffold may alter its pharmacokinetic properties or cellular uptake.

  • Probing Molecular Interactions: Using the quinoline as a tag can help in studying protein-protein or protein-ligand interactions.[]

Principles of Bioconjugation: The Reactive Moieties

The Aromatic Amine (Position 3): Nucleophilicity and Reactivity

The primary amine at the C-3 position is a strong nucleophile, making it an excellent target for conjugation. However, as an aromatic amine, its reactivity is slightly attenuated compared to aliphatic amines (like the ε-amino group of lysine) because the nitrogen's lone pair of electrons is partially delocalized into the aromatic ring system.[2] Despite this, it readily reacts with a wide range of reagents under mild, physiologically compatible conditions. Common reactions include acylation to form stable amide bonds.[3]

The Phenolic Hydroxyl (Position 6): Reactivity and Oxidation Potential

The hydroxyl group at the C-6 position behaves as a typical phenol. It is weakly acidic and can be deprotonated under basic conditions to form a more potent phenoxide nucleophile. While direct alkylation or esterification is possible, these reactions often require conditions that are too harsh for most biomolecules.[4] A more elegant and biocompatible approach involves the enzymatic oxidation of the phenol to a highly reactive ortho-quinone intermediate, which then spontaneously reacts with nucleophiles on the target biomolecule.[5]

Targetable Functional Groups on Biomolecules

The choice of conjugation strategy depends on the available functional groups on the target biomolecule.[6]

  • Amines (-NH₂): Found on lysine side chains and the N-terminus of proteins. They are abundant and typically surface-exposed.

  • Carboxylic Acids (-COOH): Found on aspartic acid and glutamic acid side chains and the C-terminus of proteins.

  • Thiols (-SH): Found on cysteine residues. They are highly reactive and less abundant, often enabling more site-specific labeling.

Strategy I: Amine-Directed Conjugation via Amide Bond Formation

This strategy is one of the most common and reliable methods in bioconjugation. It creates a stable amide bond by coupling the amine of this compound with a carboxylic acid group on a biomolecule. The reaction is typically mediated by a carbodiimide, such as EDC (or DCC), often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.

Causality: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis and can react with other nucleophiles. NHS is added to react with the intermediate, forming a more stable NHS ester. This semi-stable ester then reacts cleanly with the primary amine of this compound to form the desired amide bond, releasing NHS.[7][8]

Workflow Diagram: EDC/NHS Coupling

G cluster_activation Activation Step cluster_conjugation Conjugation Step Biomolecule_COOH Biomolecule-COOH (e.g., Protein) Activated_Intermediate Biomolecule-CO-NHS (NHS Ester) Biomolecule_COOH->Activated_Intermediate EDC EDC NHS NHS Conjugate Biomolecule-CONH-Quinoline-OH (Final Conjugate) Activated_Intermediate->Conjugate + Quinoline in PBS Buffer pH 7.2-8.0 Quinoline This compound (H₂N-Quinoline-OH)

Caption: Workflow for EDC/NHS mediated conjugation of this compound.

Detailed Protocol 1: Conjugation to a Protein via Carboxyl Activation

This protocol describes the conjugation of this compound to a generic protein (e.g., Bovine Serum Albumin, BSA) with accessible carboxyl groups.

Materials:

  • Protein solution (e.g., 10 mg/mL BSA in 0.1 M MES buffer, pH 5.5)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, stored desiccated at -20°C)

  • N-hydroxysuccinimide (NHS, stored desiccated at 4°C)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DMSO (for dissolving the quinoline)

  • Purification system (e.g., desalting column like a PD-10, or dialysis cassette with appropriate MWCO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Immediately before use, prepare 100 mM solutions of EDC and NHS in ice-cold Activation Buffer. Do not store these solutions.

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into Activation Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 100-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution. For example, for 1 mL of 5 mg/mL BSA (~75 nmol), add 7.5 µL of 100 mM EDC and 7.5 µL of 100 mM NHS.

    • Incubate on a rocker at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add a 200-fold molar excess of the 10 mM this compound stock solution to the activated protein mixture. For the example above, this would be 1.5 µL.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding 1/10th volume of 1 M PBS, pH 7.4.

    • Incubate on a rocker at room temperature for 2 hours, or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl per mL of reaction) to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification:

    • Remove unreacted this compound and reaction byproducts by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, perform dialysis against the storage buffer with at least three buffer changes.

  • Characterization and Storage:

    • Determine the degree of labeling (see Section 6.0).

    • Store the conjugate at 4°C or, for long-term storage, at -20°C or -80°C, potentially with a cryoprotectant like glycerol.

Strategy II: Phenol-Directed Conjugation via Enzymatic Oxidation

This advanced strategy offers high selectivity for the phenolic hydroxyl group, leaving the amine group untouched. It utilizes an enzyme, such as tyrosinase or laccase, to oxidize the phenol on the quinoline to a highly reactive ortho-quinone. This electrophilic quinone then rapidly reacts with nucleophilic side chains on the biomolecule, primarily the thiol group of cysteine or the amine group of lysine, to form a stable covalent bond.[5]

Causality: This method's elegance lies in its specificity. The enzyme acts only on phenolic substrates under very mild, aqueous conditions (neutral pH, room temperature). This avoids the need for protecting groups and provides an orthogonal approach to amine-reactive chemistry. The resulting quinone is formed in situ and reacts immediately, minimizing side reactions.

Workflow Diagram: Tyrosinase-Mediated Conjugation

G Quinoline This compound (Phenol Substrate) Reactive_Quinone Reactive o-Quinone (Intermediate) Quinoline->Reactive_Quinone Enzymatic Oxidation Tyrosinase Tyrosinase Enzyme + O₂ Conjugate Covalently Linked Conjugate Reactive_Quinone->Conjugate Spontaneous Nucleophilic Attack Biomolecule Biomolecule with -NH₂ or -SH

Caption: Tyrosinase-mediated oxidation and conjugation of this compound.

Detailed Protocol 2: Enzymatic Conjugation to a Protein

This protocol describes the conjugation of this compound to a protein with accessible lysine or cysteine residues.

Materials:

  • Protein solution (e.g., 5 mg/mL in PBS, pH 7.0)

  • This compound

  • Tyrosinase from mushroom (e.g., ≥1000 units/mg solid)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0

  • DMSO

  • Purification system (as in Protocol 1)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL (or ~1000 units/mL) stock solution of tyrosinase in ice-cold Reaction Buffer.

  • Protein Preparation:

    • Ensure the protein is in an appropriate buffer (e.g., PBS, pH 6.5-7.5) free of reducing agents if targeting cysteine, or high concentrations of primary amines if targeting lysine exclusively.

  • Conjugation Reaction:

    • In a reaction tube, combine the protein solution and this compound. A molar ratio of 1:20 to 1:50 (protein:quinoline) is a good starting point.

    • Initiate the reaction by adding tyrosinase to a final concentration of 10-50 units/mL.

    • Incubate the reaction at room temperature with gentle agitation, ensuring exposure to air (oxygen is a required co-substrate for the enzyme). Monitor the reaction progress over 30 minutes to 4 hours. A slight color change (browning) may be observed, which is characteristic of quinone formation.

  • Purification:

    • Once the desired level of conjugation is achieved (or the reaction plateaus), remove the enzyme and unreacted small molecules. This can be done using a desalting column for a quick buffer exchange. For more rigorous cleanup to remove the enzyme, size exclusion chromatography (SEC) or affinity chromatography (if the protein has a tag) is recommended.

  • Characterization and Storage:

    • Analyze the conjugate using methods described in Section 6.0.

    • Store the purified conjugate appropriately.

Selective Conjugation: Controlling Site-Specificity

Achieving chemoselectivity is critical when a molecule has multiple reactive sites.

  • pH Control: The nucleophilicity of the primary amine is highly dependent on pH. At acidic pH (below its pKa), the amine is protonated (-NH₃⁺) and non-nucleophilic. The phenolic hydroxyl is less affected. Therefore, running an amine-reactive conjugation at a higher pH (7.5-8.5) favors reaction with the amine. Conversely, some phenol-specific reactions could be favored at a different pH, though the enzymatic approach (Strategy II) is the most reliable method for selectivity.

  • Protecting Groups: In chemical synthesis, one group can be "protected" while the other reacts. For instance, the amine could be protected as an acetyl or Boc derivative, allowing for specific chemistry on the hydroxyl group. The protecting group is then removed. While powerful, this adds complexity and is more suited for creating activated quinoline derivatives rather than direct bioconjugation.[9]

Logic Diagram for Strategy Selection

G Start What functional group is on the biomolecule? Carboxyl Carboxylic Acid (-COOH) Start->Carboxyl Amine_Thiol Amine (-NH₂) or Thiol (-SH) Start->Amine_Thiol Strategy1 Use Strategy I: EDC/NHS Coupling (Targets Quinoline Amine) Carboxyl->Strategy1 Strategy2 Use Strategy II: Enzymatic Coupling (Targets Quinoline Phenol) Amine_Thiol->Strategy2

Caption: Decision diagram for choosing a conjugation strategy.

Characterization of the Biomolecule-Quinoline Conjugate

Confirming successful conjugation and determining the degree of labeling (DOL) is a critical final step.

Method Principle Information Gained
UV-Vis Spectroscopy Measures absorbance. The quinoline moiety will have a characteristic absorbance distinct from the protein/biomolecule.Confirmation of conjugation and calculation of Degree of Labeling (DOL) using the Beer-Lambert law.
Fluorescence Spectroscopy Measures emission upon excitation at a specific wavelength.Confirms the attached label is fluorescent and can be used for quantification if a standard curve is prepared.
SDS-PAGE Separates proteins by molecular weight.A shift in the molecular weight band of the conjugate compared to the unconjugated biomolecule can indicate successful labeling. A fluorescent scan of the gel can confirm the label is on the protein band.
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass-to-charge ratio of molecules with high accuracy.Provides the exact mass of the conjugate, allowing for precise determination of the number of quinoline molecules attached per biomolecule.

Conclusion

This compound is a versatile molecule for bioconjugation, offering at least two distinct chemical handles for attachment to biomolecules. By understanding the differential reactivity of its aromatic amine and phenolic hydroxyl groups, researchers can choose between robust, well-established methods like EDC/NHS coupling or more specific, orthogonal strategies like enzymatic conjugation. The protocols and principles outlined in this guide provide a solid foundation for the successful design, execution, and characterization of this compound bioconjugates for a wide array of applications in research and therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Aminoquinolin-6-OL Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminoquinolin-6-OL. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to dissect the common challenges encountered during the multi-step synthesis of this valuable quinoline derivative. Our focus is on providing a deep, mechanistic understanding of potential pitfalls and offering field-proven strategies to optimize your reaction outcomes, enhance yield, and ensure the purity of your final compound.

Overview: A Recommended Synthetic Pathway

The synthesis of this compound is not a trivial one-step process. A robust and logical approach involves a four-step sequence starting from the commercially available p-anisidine. This pathway is designed to control regioselectivity and manage functional group interferences effectively.

Synthetic_Workflow Start p-Anisidine Step1 6-Methoxyquinoline Start->Step1 Step 1: Skraup Synthesis Step2 3-Nitro-6-methoxyquinoline Step1->Step2 Step 2: Regioselective Nitration Step3 3-Amino-6-methoxyquinoline Step2->Step3 Step 3: Nitro Group Reduction End This compound Step3->End Step 4: Demethylation

Caption: A validated four-step synthetic route to this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format, organized by each major synthetic step.

Step 1: Skraup Synthesis of 6-Methoxyquinoline

The Skraup synthesis is a powerful method for creating the quinoline core but is notoriously aggressive.[1] It involves heating an aniline (p-anisidine) with glycerol, sulfuric acid, and an oxidizing agent.

Q1: My Skraup reaction is extremely vigorous and difficult to control, resulting in a black, tarry mess and very low yield. What is happening and how can I moderate it?

A1: This is the most common issue with the Skraup synthesis. The reaction is highly exothermic due to the dehydration of glycerol to acrolein and its subsequent polymerization under the harsh acidic conditions.[2][3]

  • Causality: The uncontrolled exotherm leads to localized "hot spots" where reactants and intermediates polymerize and char, forming intractable tars.

  • Solution: The key is to control the reaction rate and dissipate heat effectively.

    • Use a Moderating Agent: Add ferrous sulfate (FeSO₄) to the reaction mixture. It smooths the reaction, preventing it from becoming violent.[1] Boric acid can also be used for this purpose.[2]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid very slowly through a dropping funnel, with efficient cooling in an ice bath to manage the initial exotherm.

    • Vigorous Stirring: Ensure powerful mechanical stirring throughout the reaction. This prevents localized overheating and ensures even heat distribution.

    • Temperature Staging: Gently heat the mixture to initiate the reaction (around 100-110 °C), and then allow the exotherm to raise the temperature to the target reflux (around 140 °C). Do not apply excessive external heat until the initial exotherm has subsided.

ParameterStandard ConditionOptimized Condition for ControlRationale
Moderator NoneFerrous Sulfate (FeSO₄) or Boric AcidSmooths the exotherm, preventing violent reaction and charring.[1][2]
H₂SO₄ Addition Added at onceSlow, dropwise addition with coolingPrevents a sudden, uncontrollable temperature spike.
Heating Profile Rapid heating to refluxGentle initial heating to ~100°CAllows the reaction to start controllably before the main exotherm.
Step 2: Regioselective Nitration of 6-Methoxyquinoline

Introducing a nitro group at the C-3 position of the quinoline ring is challenging due to the directing effects of the existing ring system.

Q2: When I try to nitrate 6-methoxyquinoline, I get a mixture of products, primarily nitrated on the benzene ring (C-5 and C-7), and very little of the desired 3-nitro product. How can I achieve C-3 nitration?

A2: You are fighting against fundamental electronics. The quinoline nitrogen deactivates the pyridine ring towards electrophilic substitution, while the methoxy group strongly activates the benzene ring for attack at the ortho and para positions (C-5 and C-7). Direct nitration is therefore highly unlikely to yield the 3-nitro isomer in significant quantities.[4]

  • Causality: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are electrophilic and will preferentially attack the most electron-rich positions.

  • Solution: A more sophisticated strategy is required. One of the most effective methods for achieving substitution at the C-3 position is via a Reissert compound.

    • Form the Reissert Compound: React 6-methoxyquinoline with benzoyl chloride and potassium cyanide (KCN) to form the corresponding Reissert compound, 1-benzoyl-2-cyano-6-methoxy-1,2-dihydroquinoline. This transformation activates the pyridine ring for subsequent reactions.

    • Regiospecific Nitration: The Reissert compound can then be nitrated with acetyl nitrate, which directs the nitro group specifically to the C-3 position.[5]

    • Hydrolysis: The resulting 3-nitro Reissert compound is then hydrolyzed (e.g., with concentrated HCl) to remove the benzoyl and cyano groups, yielding the desired 3-Nitro-6-methoxyquinoline.

Step 3: Reduction of 3-Nitro-6-methoxyquinoline

The reduction of the nitro group to a primary amine is a critical step. While many reagents can accomplish this, issues of incomplete conversion and difficult work-ups can arise.[6][7]

Q3: My reduction of 3-Nitro-6-methoxyquinoline using SnCl₂/HCl is giving me inconsistent yields and the work-up is messy. What's going wrong?

A3: The SnCl₂/HCl method is effective but requires careful control of pH during the work-up to isolate the product. The amine product forms a complex with the tin salts, which must be carefully broken.

  • Causality: Tin(IV) hydroxide (Sn(OH)₄) is gelatinous and can precipitate during neutralization, trapping the product and making extraction difficult.

  • Solution:

    • Ensure Complete Reaction: Monitor the reaction by TLC until all the starting nitro compound is consumed.

    • Controlled Work-up: After the reaction, dilute the acidic mixture with water and cool it in an ice bath. Slowly basify the solution with a concentrated base (e.g., 5M NaOH) while stirring vigorously. The key is to raise the pH to ~9-10.[8] This ensures the amine is freebased and the tin salts are converted to sodium stannate, which is more soluble.

    • Efficient Extraction: Immediately extract the free amine into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions to ensure complete recovery.

    • Alternative Reagents: Consider catalytic hydrogenation (H₂ gas with a Pd/C or PtO₂ catalyst) in a solvent like ethanol or ethyl acetate. This method often results in a much cleaner reaction and a simpler work-up (filtration to remove the catalyst followed by evaporation), avoiding the issues with tin salts.

Reducing AgentProsConsTroubleshooting Focus
SnCl₂ / HCl Stoichiometric, reliable, tolerates many functional groups.Messy work-up, tin waste.Precise pH control during basification (~9-10) to prevent product trapping in tin hydroxides.[8]
Fe / Acetic Acid Inexpensive, effective.Requires heating, iron salt waste.Ensure fine iron powder is used for maximum surface area; filter hot to remove iron oxides.
H₂ / Pd-C Very clean, high yield, simple work-up.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.Ensure catalyst is active; monitor hydrogen uptake to determine reaction completion.
Step 4: Demethylation of 3-Amino-6-methoxyquinoline

The final step involves cleaving the aryl methyl ether to reveal the phenol. This requires strong, often harsh, reagents.

Q4: I'm attempting to demethylate 3-Amino-6-methoxyquinoline with HBr, but I'm seeing significant product degradation and low yields. Is there a better way?

A4: Cleavage of aryl methyl ethers requires potent Lewis or Brønsted acids. While hydrobromic acid (HBr) can work, it often requires high temperatures, which can lead to side reactions and decomposition of your sensitive aminoquinoline product.[9][10]

  • Causality: The high heat required for HBr-mediated cleavage can cause charring and unwanted side reactions on the electron-rich aromatic system.

  • Solution: Boron tribromide (BBr₃) is the reagent of choice for this transformation as it is highly effective at much lower temperatures.[11]

    • Reaction Conditions: The reaction is typically performed in a chlorinated solvent like DCM at low temperatures (start at -78 °C or 0 °C) and allowed to slowly warm to room temperature. This provides excellent control and minimizes degradation.[11]

    • Stoichiometry: Use at least one equivalent of BBr₃ for the methoxy group, plus an additional equivalent for the basic 3-amino group, which will also react with the Lewis acid. It is common to use a slight excess (2.5-3.0 equivalents).

    • Careful Quenching: BBr₃ reacts violently with protic solvents. After the reaction is complete (monitored by TLC), cool the mixture back to 0 °C and quench it very slowly by adding methanol, followed by water or a saturated sodium bicarbonate solution.[9] An agglomerate can sometimes form between layers; adding brine can help break this up during extraction.[9]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of 6-Methoxyquinoline (Skraup Reaction)
  • In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add p-anisidine (e.g., 0.5 mol), ferrous sulfate heptahydrate (FeSO₄·7H₂O, e.g., 0.1 mol), and glycerol (e.g., 1.5 mol).

  • Cool the flask in an ice-water bath.

  • Begin vigorous stirring and slowly add concentrated sulfuric acid (e.g., 1.75 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 100 °C.

  • After the addition is complete, remove the ice bath and heat the mixture cautiously with a heating mantle to 130-140 °C. The reaction will become exothermic. Control the heating to maintain a steady reflux for 3-4 hours.

  • Cool the mixture to below 100 °C and carefully dilute with 1 L of water.

  • While still warm, steam distill the mixture to remove any unreacted p-nitroanisole (if used as an oxidant) and other volatile impurities.

  • Make the residue strongly alkaline with concentrated NaOH solution, then steam distill again to collect the 6-methoxyquinoline.

  • Extract the distillate with DCM, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. Purify further by vacuum distillation.

Protocol 2: Reduction of 3-Nitro-6-methoxyquinoline (SnCl₂ Method)
  • To a flask containing 3-Nitro-6-methoxyquinoline (e.g., 0.1 mol), add concentrated HCl (e.g., 300 mL). Heat the mixture with stirring to 50 °C.

  • Portion-wise, add finely ground tin(II) chloride dihydrate (SnCl₂·2H₂O, e.g., 0.3 mol). An exotherm will be observed, raising the temperature to ~80 °C.[8]

  • Stir vigorously for 15-20 minutes after the addition is complete. Monitor by TLC for the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath and dilute with 1 L of water.

  • Slowly and with vigorous stirring, add 5M NaOH solution until the pH of the solution is 9-10. Ensure all tin salts have redissolved.

  • Extract the aqueous layer three times with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude 3-Amino-6-methoxyquinoline.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[8]

Troubleshooting_Skraup Start Low Yield / Tar in Skraup Synthesis? Q_Control Is the reaction too violent? Start->Q_Control Q_Stir Is stirring efficient? Start->Q_Stir No Sol_Moderator Add FeSO₄ or Boric Acid Q_Control->Sol_Moderator Yes Q_Purify Is work-up difficult? Q_Stir->Q_Purify Yes Sol_Stir Use overhead mechanical stirrer Q_Stir->Sol_Stir No Sol_Steam Use steam distillation before basification Q_Purify->Sol_Steam Yes Sol_Addition Slow H₂SO₄ addition with cooling Sol_Moderator->Sol_Addition

Caption: Decision workflow for troubleshooting the Skraup synthesis.

References

Overcoming solubility issues with 3-Aminoquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges for 3-Aminoquinolin-6-OL in Research and Development

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We provide field-proven insights, step-by-step protocols, and troubleshooting advice to ensure the successful integration of this compound into your experimental workflows.

Part 1: Understanding the Molecule: The Key to Solubility

The solubility behavior of this compound is dictated by its molecular structure. It possesses a bicyclic quinoline core, which is inherently hydrophobic and contributes to poor aqueous solubility.[1] However, the molecule is functionalized with two key groups that offer pathways to enhance solubility:

  • A Basic Amino Group (-NH2) at position 3: This group can be protonated under acidic conditions (pH < 4) to form a more soluble cationic salt.[2]

  • A Weakly Acidic Phenolic Hydroxyl Group (-OH) at position 6: This group can be deprotonated under basic conditions (pH > 8) to form a more soluble anionic salt.[2]

This dual nature means the compound is amphoteric, and its solubility is highly pH-dependent. It will exhibit its lowest solubility at its isoelectric point (the pH at which the net charge is zero) and significantly higher solubility in either acidic or basic aqueous solutions.[2][3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to be poorly soluble in neutral aqueous solutions (like water or PBS) due to its hydrophobic quinoline core.[2] It is predicted to be moderately to highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] Its solubility in aqueous media can be dramatically increased by adjusting the pH to either the acidic or basic range.[2][4]

Q2: I am having trouble dissolving the compound in my aqueous buffer (e.g., PBS pH 7.4). What is the best approach?

A2: Direct dissolution in neutral aqueous buffers is often unsuccessful. The recommended starting point is to first create a high-concentration stock solution in 100% DMSO.[1][2] This stock can then be serially diluted into your aqueous buffer. It is critical to be mindful of the final DMSO concentration in your assay, as levels above 1% can impact cell viability and enzyme activity. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

Q3: Can I use solvents other than DMSO?

A3: Yes. Besides DMSO, other polar aprotic solvents like DMF can be effective.[1][2] Lower alcohols such as ethanol and methanol may also be used, though they might offer lower solubilizing capacity than DMSO.[2] The choice of solvent should be guided by the compatibility with your specific experimental system.

Q4: How does pH modification improve solubility?

A4: Adjusting the pH is a highly effective strategy. By lowering the pH (e.g., with 0.1M HCl), you protonate the basic amino group, creating a positively charged and more water-soluble salt.[2] Conversely, by raising the pH (e.g., with 0.1M NaOH), you deprotonate the acidic hydroxyl group, forming a negatively charged and more soluble salt.[2] The optimal pH must be determined empirically and must not interfere with your downstream application.

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during solubilization.

Problem 1: The compound precipitates when my DMSO stock is diluted into an aqueous buffer.

  • Possible Cause 1: Final concentration is too high. The compound may be soluble in your DMSO stock but exceeds its solubility limit in the final aqueous solution.

    • Solution: Decrease the final working concentration of this compound.

  • Possible Cause 2: Insufficient DMSO in the final solution. The percentage of DMSO in the final working solution may be too low to maintain solubility.

    • Solution: If your experimental system tolerates it, consider increasing the final DMSO percentage. Always run parallel vehicle controls.[2]

  • Possible Cause 3: The pH of the aqueous buffer is suboptimal. The pH of your buffer may be close to the compound's isoelectric point, where it is least soluble.

    • Solution: Modify the pH of your final aqueous solution. Test a range of pH values (e.g., pH 4-5 and pH 8-9) to identify the optimal condition for solubility and experimental compatibility.[2]

Problem 2: The compound will not dissolve even in 100% DMSO.

  • Possible Cause 1: Insufficient energy input. The dissolution process may be slow at room temperature.

    • Solution: Gently warm the solution in a water bath (30-40°C) for 5-10 minutes.[2] Additionally, sonication can be used in short bursts to provide mechanical energy and break up powder aggregates, aiding dissolution.[2]

  • Possible Cause 2: Compound degradation or moisture absorption. Improper storage may have altered the compound's physical properties.

    • Solution: Ensure the compound has been stored in a cool, dry, and dark place, preferably under an inert atmosphere as recommended. If degradation is suspected, using a fresh batch is advisable.

Part 4: Data & Protocols

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents. This profile is inferred from its structure and data on similar aminoquinoline derivatives.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Neutral Aqueous Water, PBS (pH 7.4)Low to InsolubleThe hydrophobic quinoline core dominates at neutral pH where the molecule has minimal charge.[2]
Polar Aprotic DMSO, DMFHighThese solvents are excellent at solvating polar functional groups and the aromatic system.[1][2][6]
Lower Alcohols Ethanol, MethanolModerateThe solvent's hydroxyl group can form hydrogen bonds, but its capacity may be lower than DMSO.[2][7][8]
Acidic Aqueous 0.1 M HCl (pH 1)Moderate to HighThe basic amino group is protonated, forming a highly polar and soluble salt.[2]
Basic Aqueous 0.1 M NaOH (pH 13)Moderate to HighThe acidic hydroxyl group is deprotonated, forming a highly polar and soluble salt.[2]
Non-Polar Hexane, TolueneVery Low / InsolubleThe molecule's polar functional groups prevent significant interaction with non-polar solvents.[2]
Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the recommended starting method for most applications.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a clean, dry, chemical-resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).[6]

  • Aid Dissolution: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, use one or both of the following methods:

    • Gentle Warming: Place the vial in a water bath at 30-40°C for 5-10 minutes.[2]

    • Sonication: Sonicate the vial in a water bath for 5-10 minute intervals.[2]

  • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[9] For best results, use freshly prepared solutions or aliquot into single-use vials to avoid freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution by Dilution

  • Prepare Buffer: Have your final aqueous experimental buffer ready in a suitable container.

  • Vortex Vigorously: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Continue Mixing: Continue to vortex for an additional 1-2 minutes to ensure the solution is homogeneous.

  • Inspect: Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the troubleshooting guide.

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

G start Start: Dissolve this compound in desired solvent check_dmso Is the solvent 100% DMSO? start->check_dmso dissolved_q Is it fully dissolved? check_dmso->dissolved_q Yes use_dmso Action: Use 100% DMSO to make a stock solution check_dmso->use_dmso No heat_sonicate Apply gentle heat (30-40°C) and/or sonicate dissolved_q->heat_sonicate No aqueous_dilution Diluting DMSO stock into aqueous buffer? dissolved_q->aqueous_dilution Yes check_dissolved_again Is it dissolved now? heat_sonicate->check_dissolved_again check_dissolved_again->aqueous_dilution Yes consult_sds Problem persists. Consider fresh compound. Verify storage conditions. check_dissolved_again->consult_sds No precipitate_q Did it precipitate? aqueous_dilution->precipitate_q Yes success Success! Solution is ready for use. aqueous_dilution->success No (using as 100% DMSO) troubleshoot_precipitate Troubleshoot Precipitation: 1. Lower final concentration 2. Increase final % DMSO (if possible) 3. Adjust buffer pH precipitate_q->troubleshoot_precipitate Yes precipitate_q->success No use_dmso->dissolved_q

Caption: Decision tree for troubleshooting this compound solubility.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from its isomers (3-Aminoquinoline and 6-Aminoquinoline) suggest the following precautions should be taken.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][13] Avoid creating dust during handling.[10]

  • Exposure:

    • Skin Contact: May cause skin irritation. In case of contact, wash off immediately with soap and plenty of water.[10][14]

    • Eye Contact: May cause serious eye irritation. In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][14]

    • Ingestion: May be harmful if swallowed. Rinse mouth with water and consult a physician.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] The compound may be light and air-sensitive, so storage under an inert gas (like argon) is recommended.[8]

Always consult the specific SDS provided by your supplier and perform a risk assessment before beginning any experimental work.

References

Technical Support Center: Optimizing Derivatization of 3-Aminoquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Aminoquinolin-6-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile quinoline scaffold. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions, ensuring both efficiency and success in your synthetic endeavors.

Introduction: The Challenge of Selectivity

This compound is a bifunctional molecule featuring a nucleophilic primary amine at the C3 position and a phenolic hydroxyl group at the C6 position. This duality presents a significant challenge in derivatization: achieving chemoselectivity. Uncontrolled reactions can lead to a mixture of N-derivatized, O-derivatized, and di-derivatized products, complicating purification and reducing the yield of the desired compound. This guide will equip you with the knowledge to control this selectivity and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N-acylated and O-acylated products. How can I favor N-acylation?

A1: Selective N-acylation is typically achieved by exploiting the higher intrinsic nucleophilicity of the amino group compared to the hydroxyl group under neutral or slightly basic conditions. Here are key strategies:

  • Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides will often react with the more nucleophilic amine first.

  • Reaction Conditions: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity.

  • Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge the acid byproduct without competing in the acylation.

Q2: How can I achieve selective O-acylation?

A2: Selective O-acylation requires suppressing the reactivity of the more nucleophilic amino group. This can be accomplished through two main approaches:

  • Acidic Conditions: In the presence of a strong acid, the amino group is protonated to form a non-nucleophilic ammonium salt. The hydroxyl group, being less basic, remains largely unprotonated and available for acylation.[1] A common method involves using the acylating agent in a strong acid solvent like trifluoroacetic acid (TFA) or methanesulfonic acid.[1]

  • Protecting Group Strategy: The most robust method is to first protect the amino group, perform the O-acylation, and then deprotect the amine. An orthogonal protecting group strategy is essential here.[2][3][4]

Q3: What are the best protecting groups for the amino and hydroxyl functions of this compound?

A3: An effective protecting group strategy is crucial for complex syntheses involving this compound. The choice of protecting groups should be orthogonal, meaning one can be removed without affecting the other.[3][4][5]

Functional GroupProtecting GroupIntroduction ReagentsDeprotection Conditions
Amino Group Boc (tert-butoxycarbonyl)Boc₂O, TEA or DIPEAAcidic (e.g., TFA in DCM)
Cbz (Benzyloxycarbonyl)Cbz-Cl, NaHCO₃Hydrogenolysis (H₂, Pd/C)
Hydroxyl Group TBDMS (tert-butyldimethylsilyl)TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF)
Bn (Benzyl)BnBr, K₂CO₃Hydrogenolysis (H₂, Pd/C)

Q4: My starting material, this compound, is poorly soluble in my reaction solvent. What can I do?

A4: Solubility issues are common with polyfunctional aromatic compounds. Here are some troubleshooting steps:

  • Solvent Screening: Test a range of solvents. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be effective, but be mindful of their higher boiling points and potential for side reactions at elevated temperatures.

  • Co-solvents: A mixture of solvents can sometimes improve solubility. For example, a small amount of DMSO in THF or DCM.

  • Gentle Heating: Gentle warming of the reaction mixture can aid dissolution. However, monitor for any degradation of your starting material.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve dissolution.

Troubleshooting Guide

This section addresses specific problems you might encounter during the derivatization of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Reagents Ensure acylating or sulfonating agents have not been hydrolyzed by atmospheric moisture. Use freshly opened or distilled reagents.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.
Poor Solubility of Starting Material Refer to the solubility troubleshooting steps in the FAQ section. Ensure your starting material is fully dissolved before adding other reagents.
Incorrect Stoichiometry Double-check your calculations for all reagents, including the base.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Both N- and O-Derivatization For N-acylation/sulfonation, lower the reaction temperature. For O-acylation/sulfonation, ensure strongly acidic conditions or implement a protecting group strategy.[1]
Base-Promoted O-Acylation In some cases, a strong base can deprotonate the phenolic hydroxyl, increasing its nucleophilicity. If trying for N-acylation, use a milder, non-nucleophilic base.
Di-acylation/Di-sulfonation Use a limiting amount of the acylating/sulfonating agent (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture.
Problem 3: Difficult Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Products and Byproducts Optimize your column chromatography conditions. Test different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol). Consider using a gradient elution.
Product is Water-Soluble If your product has high polarity, it may be lost in the aqueous workup. Minimize aqueous washes or perform a back-extraction of the aqueous layer.
Residual Base or Acid During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, or with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. Be mindful of your product's stability to acid/base.[7]

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TEA to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Sulfonation using a Protecting Group Strategy

This protocol outlines the O-sulfonation of this compound via a Boc-protected intermediate.

Step 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected intermediate.

Step 2: O-Sulfonation

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.2 eq), followed by the dropwise addition of the desired sulfonyl chloride (1.1 eq).

  • Stir at 0 °C for 1 hour, then at room temperature for 3-5 hours.

  • Monitor by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate. Purify by column chromatography.

Step 3: N-Boc Deprotection

  • Dissolve the O-sulfonylated, N-Boc protected product in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure to yield the desired O-sulfonated product.

Visualizing the Workflow

To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

G cluster_0 Derivatization of this compound start Start with this compound goal Desired Product? start->goal n_acyl N-Acyl/Sulfonyl Derivative goal->n_acyl N-Derivative o_acyl O-Acyl/Sulfonyl Derivative goal->o_acyl O-Derivative conditions_n Neutral/Slightly Basic Conditions Low Temperature Aprotic Solvent n_acyl->conditions_n protect Protecting Group Strategy Needed o_acyl->protect conditions_o Strongly Acidic Conditions (e.g., TFA) protect->conditions_o OR

Caption: Decision workflow for selective derivatization.

G cluster_1 Troubleshooting Workflow start Reaction Issue Identified low_yield Low/No Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity check_reagents Check Reagent Activity & Purity low_yield->check_reagents Yes optimize_cond Adjust T, Time, Solvent low_yield->optimize_cond No protect_strat Implement Protecting Group Strategy poor_selectivity->protect_strat Yes adjust_stoich Adjust Stoichiometry/ Addition Rate poor_selectivity->adjust_stoich No

Caption: Systematic approach to troubleshooting common issues.

References

Troubleshooting background fluorescence in 3-Aminoquinolin-6-OL assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminoquinolin-6-OL based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to background fluorescence. My goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with this compound.

Q1: What are the optimal excitation and emission wavelengths for this compound?

While the exact spectral properties can be influenced by the solvent, pH, and conjugation to other molecules, quinoline derivatives typically excite in the UV to violet range and emit in the blue to green range. For analogous aminoquinoline compounds, excitation is often around 350-400 nm, with emission observed between 450-550 nm.[1][2]

Expert Recommendation: Always perform a spectral scan of your specific conjugate or final reaction product in your assay buffer. This is the most reliable way to determine the optimal excitation and emission maxima for your unique experimental conditions, maximizing your signal-to-noise ratio.[3]

Q2: Why is my "no-enzyme" or "blank" control well showing high fluorescence?

This is the most common manifestation of a background fluorescence problem. The signal in your blank wells represents the sum of all unwanted fluorescence from your assay components. The primary culprits are often:

  • Autofluorescent Assay Components: The assay buffer, microplate, or even the unreacted this compound probe itself can contribute to the background.

  • Contaminants in Samples: Biological samples can contain endogenous fluorescent molecules.[4][5]

  • Instrument Settings: An excessively high gain (sensitivity) setting on the plate reader can amplify low-level background noise.

A systematic approach is required to pinpoint the source, which is detailed in the troubleshooting guides below.

Q3: How does pH affect the fluorescence of this compound?

The fluorescence of this compound is highly sensitive to pH due to its phenolic hydroxyl (-OH) group. The protonation state of this group directly impacts the electronic configuration of the molecule.[6]

  • In acidic to neutral conditions, the hydroxyl group is protonated (-OH).

  • In alkaline (basic) conditions, the hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). This deprotonation often leads to a shift in the fluorescence spectrum and a change in quantum yield (intensity).[7][8]

Some phenolic compounds are known to be unstable at high pH, which could lead to degradation and altered fluorescent properties.[9] It is critical to maintain a consistent and well-buffered pH throughout your experiment to ensure reproducible results.

Q4: Could my microplates be the source of the background?

Absolutely. Standard polystyrene plates, especially those not specifically designed for fluorescence assays, can be a significant source of background.[10][11]

Best Practice:

  • Use black opaque microplates for fluorescence assays. The black pigmentation minimizes background from well-to-well crosstalk and plate autofluorescence.[12]

  • For cell-based assays, use plates with clear, thin bottoms (for bottom-reading instruments) but with black walls.

  • Always test a new batch or brand of plates by measuring the fluorescence of buffer-only wells to establish a baseline.

In-Depth Troubleshooting Guides

When simple fixes are not enough, a more systematic approach is necessary. These guides provide detailed workflows to diagnose and solve complex background issues.

Guide 1: Systematic Identification of the Background Source

The first step in troubleshooting is to isolate the component responsible for the high background. This is achieved by systematically measuring the fluorescence of individual and combined components.

  • Plate Setup: Use a 96-well black, clear-bottom plate. Designate triplicate wells for each condition.

  • Component Wells:

    • Well A (Reader Noise): Empty wells. This measures the baseline noise of the plate reader.

    • Well B (Plate): Add only your assay buffer. This measures the autofluorescence of the plate and the buffer.

    • Well C (Probe): Add assay buffer containing this compound at the final assay concentration. This identifies the intrinsic fluorescence of your probe.

    • Well D (Sample Matrix): Add assay buffer with your biological sample (e.g., cell lysate, plasma) but without the fluorescent probe. This measures sample autofluorescence.

    • Well E (Full Blank): Add all reaction components except the one that initiates the reaction (e.g., the enzyme or analyte). This is your complete negative control.

  • Measurement: Incubate the plate under standard assay conditions (time, temperature). Read the fluorescence at your assay's excitation/emission wavelengths.

  • Analysis: Compare the Relative Fluorescence Units (RFU) from each condition. A significant increase in RFU from one well to the next points to the problematic component. For example, if Well C shows a dramatic increase over Well B, your probe concentration may be too high or the probe itself is unstable.

This diagram outlines the logical progression for identifying the source of background fluorescence based on the component isolation test.

G cluster_0 start High Background Detected in 'Full Blank' (Well E) q1 Is RFU of 'Buffer + Probe' (Well C) significantly > 'Buffer Only' (Well B)? start->q1 q2 Is RFU of 'Sample Matrix' (Well D) significantly > 'Buffer Only' (Well B)? q1->q2 No res1 Source: Probe - Decrease concentration - Check probe stability/purity - Optimize filters q1->res1 Yes q3 Is RFU of 'Buffer Only' (Well B) significantly > 'Empty Well' (Well A)? q2->q3 No res2 Source: Sample Autofluorescence - Implement sample prep (e.g., lysis, dilution) - Use red-shifted dyes if possible - See Guide 3 q2->res2 Yes res3 Source: Buffer/Plate - Test new plate type (black, non-binding) - Test individual buffer components - See Guide 2 q3->res3 Yes end Background Source Identified q3->end No (Re-evaluate Full Blank) res1->end res2->end res3->end caption Systematic Background Source Identification Workflow

Caption: Systematic Background Source Identification Workflow.

Guide 2: Optimizing Assay Buffer & Environment

The chemical environment profoundly impacts fluorescence. If your buffer or the probe itself is the issue, this guide provides optimization strategies.

As a phenolic compound, the protonation state of this compound is critical. Deprotonation of the hydroxyl group at higher pH can alter its electronic structure, potentially increasing its intrinsic fluorescence and, therefore, the background.

G cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Alkaline) cluster_2 Fluorescence State Protonated Molecule-OH (Protonated) Deprotonated Molecule-O⁻ (Deprotonated) Protonated->Deprotonated + OH⁻ - H₂O LowF Lower Background Protonated->LowF Correlates with Deprotonated->Protonated + H⁺ HighF Higher Background Deprotonated->HighF Correlates with caption Influence of pH on the ionization and fluorescence of this compound.

Caption: Influence of pH on the ionization and fluorescence of this compound.

Troubleshooting Steps:

  • pH Titration: Prepare your assay buffer at a range of pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments). Run your "Full Blank" (Well E from Guide 1) at each pH. Plot the RFU vs. pH to find the value that provides the lowest background while maintaining assay performance.

  • Buffer Composition: Some buffer components can be inherently fluorescent. Test alternatives. For example, if you are using a complex cell culture medium, switch to a simple buffer like PBS or HEPES for the final assay step if possible.[13]

  • Probe Concentration: High probe concentration is a common cause of high background. Perform a titration of the this compound probe to find the lowest concentration that still provides a robust signal window for your assay. The signal from your probe should be at least 3-fold higher than the buffer-only signal.[10]

ParameterRecommendationRationale
pH Test range 6.0-8.0Balances enzyme activity with minimizing phenol deprotonation.
Buffer Choice PBS, HEPES, MOPSSimple, low-autofluorescence buffers are preferred over complex media.[13][14]
Probe Conc. Titrate to lowest effective conc.Reduces intrinsic probe fluorescence and potential for quenching.[15][16]
Additives Avoid serum (FBS), Phenol RedThese are major sources of autofluorescence in cell culture media.[11][17][18]
Guide 3: Mitigating Autofluorescence from Biological Samples

Biological samples are complex mixtures containing numerous molecules that fluoresce naturally, a phenomenon known as autofluorescence.[4][19]

Common Endogenous Fluorophores:

CompoundTypical Excitation (nm)Typical Emission (nm)Common Source
NADH ~340~450All living cells (metabolism).
Riboflavins (FAD) ~450~530All living cells (metabolism).[11]
Tryptophan ~280~350Proteins.[20]
Collagen/Elastin ~350-400~450-500Extracellular matrix, tissues.[11]
Lipofuscin Broad (345-490)Broad (460-670)Aging cells, lysosomes.

Mitigation Strategies:

  • Sample Dilution: If your assay sensitivity allows, diluting the sample can proportionally reduce the contribution of autofluorescence.[21]

  • Sample Preparation: For cell-based assays, ensure dead cells are removed, as they are often more autofluorescent.[18] If working with tissue homogenates, centrifugation to remove large debris can help reduce light scatter and background.[10]

  • Proper Controls: Always subtract the signal from a "sample-only" control (Well D from Guide 1) from your experimental wells. This corrects for the baseline fluorescence of your biological matrix.

  • Instrument Settings:

    • Wavelength Selection: If possible, use excitation and emission wavelengths that are spectrally distinct from the major autofluorescent species. Moving to red-shifted dyes is a common strategy, though this may not be an option if you are committed to this compound.[13][17]

    • Bandwidth Optimization: The bandwidth is the range of wavelengths allowed to pass through the filter or monochromator. Using narrower bandwidths can sometimes help exclude off-target excitation or emission light, but this may also reduce your specific signal.[3] Experiment with bandwidths between 10-20 nm to find the best signal-to-noise ratio.

By methodically applying these principles and protocols, you can effectively diagnose, understand, and mitigate sources of background fluorescence, leading to more accurate and reliable data in your this compound assays.

References

Technical Support Center: Enhancing the Quantum Yield of 3-Aminoquinolin-6-OL Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminoquinolin-6-OL and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions to help you maximize the quantum yield and overall performance of your fluorescence experiments. While specific data for this compound is limited in current literature, this document synthesizes field-proven insights from extensive experience with quinoline-based fluorophores to offer a robust framework for experimental success.

Section 1: Troubleshooting Common Issues

This section addresses specific problems you may encounter that can lead to suboptimal quantum yield. Each issue is presented in a question-and-answer format, detailing the likely causes and providing step-by-step solutions.

Q1: My fluorescence intensity is significantly lower than expected. What are the primary causes and how can I troubleshoot this?

Low fluorescence intensity is a common challenge that can stem from several factors. A systematic approach is crucial to identify and resolve the root cause.

Underlying Causes:

  • Suboptimal Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent can dramatically influence the quantum yield.[1][2] For many aminoquinoline derivatives, fluorescence is enhanced in non-polar solvents and quenched in polar, protic solvents.[1][2]

  • Incorrect pH: The protonation state of the amino and hydroxyl groups on the quinoline ring can significantly alter the electronic structure and, consequently, the fluorescence properties.

  • Aggregation-Caused Quenching (ACQ): At higher concentrations, planar aromatic molecules like this compound can form non-fluorescent aggregates through π-π stacking.

  • Presence of Quenchers: Contaminants in your sample, such as halide ions or dissolved oxygen, can lead to dynamic or static quenching.

  • Photodegradation: Exposure to high-intensity light can cause irreversible damage to the fluorophore, reducing its emissive capabilities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low fluorescence intensity.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental use of this compound.

Q2: How does solvent polarity affect the quantum yield of this compound?

The fluorescence of many aminoquinoline derivatives is highly sensitive to the solvent environment. Generally, these compounds exhibit higher quantum yields in non-polar solvents and lower quantum yields in polar solvents.[1] This phenomenon, known as solvatochromism, arises from changes in the intramolecular charge transfer (ICT) state of the molecule upon excitation.[1] In polar solvents, the excited state can be stabilized through dipole-dipole interactions, which may promote non-radiative decay pathways, thus reducing fluorescence.

Recommendations for Solvent Selection:

Solvent TypeExpected Quantum YieldRecommended Solvents
Non-polarHighn-Hexane, Chloroform, Toluene
Aprotic PolarIntermediateDichloromethane (DCM), Tetrahydrofuran (THF)
Protic PolarLowEthanol, Methanol, Water
Q3: What is the optimal pH range for working with this compound?

Experimental Protocol: pH Titration

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Dilute the stock solution into each buffer to a final concentration suitable for fluorescence measurements.

  • Measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength and all instrument settings constant.

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the optimal range.

Q4: How can I prevent aggregation-caused quenching (ACQ)?

ACQ is a common issue with planar aromatic fluorophores, especially at high concentrations.

Strategies to Mitigate ACQ:

  • Work at Lower Concentrations: This is the most direct method to minimize aggregation.

  • Optimize the Solvent: A solvent that provides good solvation for the fluorophore can reduce the tendency to aggregate.

  • Introduce Bulky Substituents: While this involves chemical modification, adding bulky groups to the quinoline scaffold can sterically hinder π-π stacking.

  • Utilize Host-Guest Chemistry: Encapsulating the fluorophore within a host molecule like a cyclodextrin can physically prevent aggregation.

Caption: Strategies to prevent aggregation-caused quenching.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore is typically measured relative to a well-characterized standard.

Materials:

  • This compound sample

  • Quantum yield standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrograde solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

References

Technical Support Center: Stabilizing 3-Aminoquinolin-6-OL for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage and stabilization of 3-Aminoquinolin-6-OL. Drawing upon established principles of organic chemistry and best practices for handling sensitive compounds, this document outlines the causes of degradation, provides actionable troubleshooting advice, and details protocols for ensuring the integrity of your valuable research material.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring both an aromatic amine and a hydroxyl group. This bifunctional nature makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups render the molecule susceptible to degradation, primarily through oxidation. Exposure to atmospheric oxygen, light, and elevated temperatures can initiate chemical reactions that alter the compound's structure, leading to discoloration, impurity formation, and a decrease in overall purity. Understanding and mitigating these degradation pathways is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has turned from off-white to a brownish or purplish color. What is happening?

A1: The discoloration of this compound is a common indicator of oxidative degradation. The amino and hydroxyl groups on the quinoline ring are electron-donating, making the molecule susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and heat. The colored byproducts are likely quinone-imine or polymeric species formed from the initial oxidation products.

Q2: I observe poor solubility of my stored this compound compared to a fresh batch. Why is this?

A2: The formation of higher molecular weight degradation products, such as dimers or polymers, can significantly decrease the solubility of the compound. These products arise from the coupling of reactive intermediates formed during oxidation.

Q3: Can I still use my discolored this compound for my experiments?

A3: It is strongly advised against using visibly degraded this compound without re-purification and characterization. The presence of impurities can lead to unpredictable side reactions, altered biological activity, and unreliable analytical data.

Q4: What is the ideal temperature for storing this compound?

A4: For long-term storage, it is recommended to store this compound at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C). Lower temperatures slow down the rate of chemical degradation. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[1]

In-Depth Troubleshooting Guide

Issue 1: Rapid Discoloration Upon Opening a New Bottle
  • Potential Cause: The compound was not packaged under an inert atmosphere by the manufacturer, or the seal has been compromised, allowing for slow oxidation over time. The act of opening the bottle introduces a fresh supply of oxygen, accelerating the degradation of the already partially oxidized surface layer.

  • Recommended Action:

    • Immediately after opening and taking the required amount, purge the headspace of the container with an inert gas like argon or nitrogen before resealing.

    • For long-term storage of the remaining material, consider transferring it to smaller vials under an inert atmosphere to minimize headspace and repeated exposure of the bulk material to air. A glovebox or a Schlenk line is ideal for this purpose.[2][3]

Issue 2: Decreased Purity Detected by HPLC or NMR Analysis
  • Potential Cause: The compound has degraded over time due to improper storage conditions (exposure to air, light, or elevated temperatures).

  • Recommended Action:

    • Review Storage Conditions: Ensure the compound is stored in an airtight, light-resistant container, in a cold and dry environment. Amber glass vials are preferable to clear ones.[3]

    • Consider a Stabilizer: For solutions of this compound, or for the solid if it will be stored for an extended period, the addition of a small amount of an antioxidant can be beneficial. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS) can scavenge the free radicals that initiate the oxidation cascade.[4][5] However, ensure the chosen antioxidant is compatible with your downstream applications.

    • Re-purification: If the purity has dropped significantly, re-purification by column chromatography or recrystallization may be necessary. The choice of solvent for recrystallization will depend on the nature of the impurities.

Visualizing the Degradation Pathway

The primary degradation pathway for this compound is oxidation. The electron-rich aromatic system is prone to attack by molecular oxygen, often initiated by light or trace metal ions. This can lead to the formation of quinone-imine type structures and subsequent polymerization.

Degradation Pathway of this compound A This compound B Oxidized Intermediates (e.g., Quinone-imine) A->B O₂, Light, Heat C Colored Degradation Products (Dimers, Polymers) B->C Polymerization D Loss of Purity & Biological Activity C->D

Caption: Oxidative degradation pathway of this compound.

Recommended Long-Term Storage Protocols

To ensure the long-term stability and purity of this compound, the following protocols are recommended.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature -20 °C or 2-8 °CReduces the kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[2][3][6]
Container Amber Glass Vial or AmpouleProtects from light-induced degradation and is non-reactive.[3]
Handling In a Glovebox or under Inert Gas FlowMinimizes exposure to air and moisture during weighing and transfer.[2][7]
Additives Desiccant in secondary containerPrevents moisture ingress, which can participate in degradation.
Protocol 1: Aliquoting and Storing Solid this compound

This protocol is designed for the long-term storage of the solid compound upon receiving it from the supplier.

Materials:

  • Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)

  • Spatula

  • Analytical balance

  • Multiple small amber glass vials with PTFE-lined caps

  • Parafilm or vial sealer

Procedure:

  • Transfer the main container of this compound, the smaller vials, and all necessary equipment into the glovebox antechamber and evacuate/refill with inert gas three times.

  • Inside the glovebox, carefully open the main container.

  • Weigh out the desired amounts of the compound into the smaller amber vials.

  • Tightly cap each vial.

  • For extra protection, wrap the cap-vial interface with Parafilm.

  • Label each vial clearly with the compound name, date, and amount.

  • Store the vials in a freezer (-20 °C) or refrigerator (2-8 °C).

Caption: Workflow for aliquoting and storing solid this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Regularly assessing the purity of your stored this compound is crucial. Here is a general-purpose reversed-phase HPLC method suitable for this compound.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Methanol or Diluent (e.g., 50:50 Water:Acetonitrile)

Procedure:

  • Prepare the mobile phases and sample solution as described in Table 2.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks over time is indicative of degradation.

References

Technical Support Center: Minimizing Off-Target Effects of 3-Aminoquinolin-6-OL (AQ6) in Cellular Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 3-Aminoquinolin-6-OL, hereafter referred to as AQ6. This guide is designed to provide researchers with the foundational knowledge and practical tools required to confidently use AQ6 in cellular studies. AQ6 is a potent, selective small molecule inhibitor designed to target a key signaling protein. However, like all small molecule inhibitors, ensuring that the observed cellular phenotype is a direct result of on-target activity is critical for the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when beginning experiments with a new small molecule inhibitor like AQ6.

Q1: What exactly are off-target effects, and why are they a major concern with small molecule inhibitors?

Q2: I'm observing a phenotype (e.g., decreased cell viability). How do I know if this is a true on-target effect of AQ6?

A2: This is a fundamental question in pharmacology. A multi-pronged approach is necessary to build confidence in your results:

  • Orthogonal Probes: Use a structurally different inhibitor that targets the same protein. If it produces the same phenotype, it strengthens the case for an on-target effect.[4][5]

  • Genetic Validation: The gold standard is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the target protein.[6][][8] The resulting phenotype should mimic the effect of AQ6. A discrepancy suggests potential off-target activity.[1]

  • Inactive Control: Use a close structural analog of AQ6 that is known to be inactive against the primary target. This compound should not produce the same cellular effects. If it does, this points towards off-target or compound-specific effects unrelated to the intended target.[1]

  • Dose-Response Correlation: The concentration of AQ6 that produces the phenotype (EC50) should correlate with the concentration that engages the target in cells. Off-target effects often occur at higher concentrations.[1][5]

Q3: What is the optimal concentration range for using AQ6 in my cell-based assays?

A3: The optimal concentration is a balance between achieving maximal on-target inhibition and minimizing off-target effects and general cytotoxicity. A full dose-response curve (typically spanning several orders of magnitude, e.g., 1 nM to 10 µM) is essential.[9] For a well-characterized probe, the cellular activity (EC50) should ideally be less than 1 µM, and experiments should be conducted at concentrations at or near this value.[10] Using concentrations significantly above the EC50 (e.g., >10-20 µM) dramatically increases the risk of off-target activity.[5] Always determine the cytotoxic concentration range separately using an assay like MTT or resazurin and work below this threshold for your functional experiments.[11]

Q4: My biochemical IC50 for AQ6 is much lower than the EC50 I'm seeing in my cellular assays. What could be the reason?

A4: This is a common and important observation. A discrepancy between biochemical potency (IC50) and cellular efficacy (EC50) can be caused by several factors:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[12][13]

  • Efflux Pumps: Cells can actively pump the compound out, reducing its effective intracellular concentration.[12]

  • Compound Stability: The compound may be unstable in cell culture media, degrading over the course of the experiment.[14]

  • High Intracellular ATP: For kinase inhibitors that are ATP-competitive, the high concentration of ATP inside the cell (millimolar range) can compete with the inhibitor, leading to a rightward shift in potency compared to a biochemical assay with low ATP concentrations.[2]

Part 2: Troubleshooting Guide

This section provides structured guidance for common problems encountered during cellular studies with AQ6.

Problem Potential Root Causes Recommended Troubleshooting Steps & Rationale
Inconsistent IC50 values or high variability between replicate experiments. 1. Compound Instability/Solubility: AQ6 may be degrading or precipitating in your media.[11] 2. Cell Culture Inconsistency: Cell passage number, density, or health can alter sensitivity.[4] 3. Assay Protocol Variability: Inconsistent incubation times or reagent preparation.[4]1. Prepare fresh AQ6 dilutions for each experiment from a DMSO stock. Visually inspect for precipitates. Aliquot stocks to avoid freeze-thaw cycles.[11] 2. Use cells within a defined passage number range. Ensure consistent seeding density as this can significantly impact results.[4] 3. Standardize all incubation times. Use a multichannel pipette for consistent additions. Ensure all controls are run on the same plate.
Observed phenotype does not match the known function of the target protein. 1. Dominant Off-Target Effect: The phenotype is being driven by an unknown off-target interaction.[1] 2. Context-Specific Target Biology: The target's role in your specific cell line may differ from what is published.1. Perform a target engagement assay (e.g., CETSA) to confirm AQ6 is binding its intended target at the effective concentration.[15][16] 2. Use CRISPR/Cas9 to validate the target's role in the observed phenotype in your specific cell line.[6][][8] 3. Profile for off-targets using chemoproteomic methods to identify other potential binding partners.[17]
High cytotoxicity observed at or near the effective concentration (EC50). 1. Inherent Off-Target Toxicity: AQ6 may be hitting a protein essential for cell survival.[1] 2. Compound Degradation: A breakdown product of AQ6 could be toxic.[14] 3. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Determine the cytotoxic threshold (CC50) and compare it to the functional EC50. A small window suggests off-target toxicity. 2. Test AQ6 stability in media over the experiment's time course using LC/MS if available. 3. Ensure the final DMSO concentration is non-toxic, typically below 0.5%.[4] Run a "vehicle-only" control with the highest DMSO concentration used.
Part 3: Key Experimental Workflows & Protocols

Rigorous validation is key to publishing high-impact, reproducible science. The following workflows and protocols are designed to systematically validate the on-target activity of AQ6.

Workflow 1: Deconvoluting On-Target vs. Off-Target Effects

This workflow provides a logical progression to build confidence that the observed cellular phenotype is due to the inhibition of the intended target.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Phenotype Validation cluster_2 Phase 3: Conclusion A 1. Dose-Response Curve Determine cellular EC50 for phenotype. B 2. Target Engagement (CETSA) Confirm AQ6 binds target at EC50. A->B EC50 informs CETSA concentration C 3. Orthogonal Inhibitor Does a different inhibitor for the same target replicate the phenotype? B->C D 4. Genetic Knockout (CRISPR) Does genetic removal of the target replicate the phenotype? B->D E Concordant Results: High confidence in on-target effect. C->E If Yes F Discordant Results: Phenotype likely due to off-target effect. C->F If No D->E If Yes D->F If No

Caption: Workflow for validating on-target effects of AQ6.

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to verify that AQ6 binds to its intended target in intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14][16]

A. CETSA Melt Curve (To find optimal temperature)

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of AQ6 (e.g., 10x EC50) for 1-2 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot or another suitable method. The temperature at which ~50% of the protein is denatured in the vehicle-treated sample is chosen for the isothermal dose-response experiment.

B. Isothermal Dose-Response CETSA (To confirm engagement at EC50)

  • Cell Treatment: Treat cells with a range of AQ6 concentrations (e.g., from 0.1x to 100x the cellular EC50) for 1-2 hours. Include a vehicle-only control.

  • Harvest and Heat: Harvest cells as described above. Heat all samples to the single optimal temperature determined from the melt curve (Part A).

  • Lysis and Separation: Lyse and centrifuge the samples as described above.

  • Analysis: Analyze the amount of soluble target protein by Western Blot. A dose-dependent increase in the amount of soluble target protein indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Separation cluster_3 Analysis A Treat cells with Vehicle or AQ6 B Heat aliquots across a temperature gradient A->B C Freeze-thaw lysis B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Analyze target protein by Western Blot E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Validating Phenotype with CRISPR/Cas9 Knockout

This protocol provides a framework for using CRISPR/Cas9 to generate a target-knockout cell line, which serves as the ultimate genetic control to validate the phenotype observed with AQ6.[8][18]

  • gRNA Design and Cloning: Design and validate two or more single guide RNAs (gRNAs) targeting an early exon of the gene for your target protein. Clone these into a suitable Cas9-expressing vector (e.g., one containing a fluorescent marker or antibiotic resistance gene).

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmid into your cell line. If the plasmid contains a selection marker, select the cells (e.g., with puromycin or by FACS for a fluorescent protein).

  • Clonal Isolation: Isolate single cells into a 96-well plate to generate clonal populations.

  • Screening and Validation: Expand the clones and screen for target protein knockout by Western Blot. Validate the genetic modification by Sanger sequencing of the targeted genomic locus.

  • Phenotypic Assay: Perform the same cellular assay on the validated knockout clone that you used to determine the AQ6 EC50. The phenotype (e.g., reduced proliferation, altered signaling) in the knockout cells should phenocopy the effect of treating the parental (wild-type) cells with AQ6.

References

Technical Support Center: Refinement of HPLC Methods for 3-Aminoquinolin-6-OL Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the HPLC analysis of 3-Aminoquinolin-6-OL. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method refinement, troubleshooting, and validation. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs): Establishing a Robust Method

This section addresses foundational questions for setting up a reliable HPLC method for this compound.

Q1: What is the best starting point for stationary phase (column) selection for this compound analysis?

A1: The choice of stationary phase is critical as it dictates the primary mode of interaction and separation. For a molecule like this compound, which possesses both aromatic and polar characteristics, several options should be considered.

  • C18 (Octadecyl Silane): This is the most common and versatile reversed-phase column and an excellent starting point.[1][2] It separates compounds primarily based on hydrophobicity. For this compound, a modern, high-purity, end-capped C18 column is recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.

  • Phenyl-Hexyl: This phase offers alternative selectivity compared to C18.[3][4] The phenyl groups provide π-π interactions with the quinoline ring system of the analyte, which can significantly improve resolution between the main compound and structurally similar impurities.[4] This is a logical second choice if C18 columns provide insufficient resolution.

  • Polar-Embedded Phases: These phases have a polar group embedded within the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can offer unique selectivity for polar analytes, reducing issues like hydrophobic collapse that can occur with traditional C18 phases under such conditions.[5]

Q2: What mobile phase composition and pH should I start with?

A2: Mobile phase composition is arguably the most powerful tool for optimizing reversed-phase separations.[6][7][8]

  • Solvent Composition: A typical starting point is a mixture of an aqueous buffer and an organic modifier. Acetonitrile is often preferred over methanol as it generally provides better peak shape, lower viscosity (resulting in lower backpressure), and a lower UV cutoff.[9] A good initial gradient might run from 10-90% acetonitrile.

  • Importance of pH: The pH of the mobile phase is critical for ionizable compounds like this compound.[8][10] The amino group on the quinoline ring is basic. Operating at a low pH (e.g., pH 2.5-3.5) ensures this group is consistently protonated.[9] This leads to stable retention times and improved peak shape by preventing interactions with acidic silanol groups on the stationary phase.[9] A phosphate or formate buffer is commonly used to maintain a stable pH.[7]

Q3: What is the optimal UV detection wavelength for this compound?

A3: Quinoline derivatives typically exhibit strong UV absorbance due to their aromatic structure. A wavelength of 254 nm is a common and effective choice for detection.[3][4][11] However, it is always best practice to run a UV-Vis spectrum of your analyte in the mobile phase to determine the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity. Using a photodiode array (PDA) detector can be advantageous as it allows for simultaneous monitoring across a range of wavelengths and can help in assessing peak purity.[12]

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, end-capped (e.g., 150 x 4.6 mm, 5 µm)Good general-purpose hydrophobicity-based separation.[1]
Mobile Phase A 0.1% Formic Acid in Water or 20mM Phosphate Buffer (pH 3.0)Controls the ionization state of the basic analyte for better peak shape and reproducibility.[7][9]
Mobile Phase B AcetonitrileOffers good selectivity and lower backpressure compared to methanol.[9]
Gradient Program 10% to 90% B over 15 minutesEfficiently screens for elution conditions and separates compounds with a range of polarities.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed for pressure and resolution.[6]
Column Temperature 30 °CUsing a column oven ensures stable retention times by eliminating fluctuations from ambient temperature.[13][14]
Detection Wavelength 254 nm (or λ-max determined by PDA)Common high-absorbance wavelength for quinoline structures.[4][11]
Injection Volume 10 µLA standard volume; should be optimized to avoid column overload.
Troubleshooting Guide: A Problem-Solution Approach

Even with a well-designed method, issues can arise. This section provides a systematic approach to diagnosing and resolving common chromatographic problems.

Q4: My peak for this compound is tailing significantly. What are the causes and how can I fix it?

A4: Peak tailing is a common issue, especially for basic compounds like this compound. It is most often caused by secondary interactions between the analyte and the stationary phase.

Primary Causes & Solutions:

  • Silanol Interactions: The primary cause is often the interaction of the basic amino group on your analyte with acidic residual silanol groups on the silica-based column packing.

    • Solution 1 (Adjust pH): Lower the mobile phase pH to around 2.5-3.0. This ensures both the analyte's amino group and the silanol groups are protonated, creating electrostatic repulsion that minimizes secondary interactions.[9]

    • Solution 2 (Use a Competitor): Add a small amount of a basic modifier, like 0.1% triethylamine (TEA), to the mobile phase. TEA is a stronger base and will preferentially bind to the active silanol sites, effectively shielding them from your analyte.[9]

    • Solution 3 (Use an End-Capped Column): Ensure you are using a high-quality, end-capped column where most residual silanols have been chemically deactivated.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a tailed peak.

    • Solution: Dilute your sample and inject a smaller mass of the analyte.[9]

  • Column Contamination/Void: A buildup of contaminants on the column frit or a void at the column inlet can distort peak shape.

    • Solution: Use a guard column to protect the analytical column.[15] If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column may need to be replaced.[16]

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Lower pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->adjust_ph No check_load Is Sample Concentration High? check_ph->check_load Yes resolved Problem Resolved adjust_ph->resolved dilute_sample Action: Dilute Sample and Re-inject check_load->dilute_sample Yes check_column Is the Column Old or Unprotected? check_load->check_column No dilute_sample->resolved replace_column Action: Use Guard Column. Replace Analytical Column if needed. check_column->replace_column Yes check_column->resolved No replace_column->resolved

Fig 1. Troubleshooting Decision Tree for Peak Tailing.
Q5: I am seeing unstable, drifting retention times in my chromatograms. What should I investigate?

A5: Drifting retention times are a critical issue as they undermine the reliability and reproducibility of your method. The cause is often related to an unstable system environment.

Systematic Checks:

  • Column Equilibration: Insufficient equilibration is a leading cause.[15] If you are running a gradient or have changed the mobile phase, the column needs time for the stationary phase to fully equilibrate with the starting mobile phase composition.

    • Solution: Ensure an adequate equilibration period at the start of each run (typically 10-15 column volumes).

  • Mobile Phase Instability: The composition of the mobile phase can change over a sequence.

    • Cause: Evaporation of the more volatile organic component (e.g., acetonitrile) from the reservoir.[9][15]

    • Solution: Prepare fresh mobile phase daily and keep reservoirs loosely covered.[9] Ensure your solvent mixture is fully degassed to prevent bubble formation in the pump.[14]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and separation kinetics, leading to retention time shifts.[13]

    • Solution: Always use a thermostatted column oven to maintain a constant, stable temperature.[14]

  • Pump and Hardware Issues: Leaks in the system or failing pump seals can cause inconsistent flow rates, directly impacting retention times.[13]

    • Solution: Systematically check for leaks at all fittings, especially between the pump and injector. Monitor the pressure trace for unusual fluctuations. Perform routine preventative maintenance on pump seals.[16]

Q6: My system backpressure is suddenly very high. How do I diagnose and fix this?

A6: A sudden increase in backpressure indicates a blockage somewhere in the flow path. A systematic approach is required to locate the source without damaging the column.

Locating the Blockage:

  • Start at the Column: Disconnect the tubing from the inlet of the analytical column and run the pump. If the pressure returns to normal, the blockage is in the column.

    • Fix: First, check if the guard column is blocked and replace it. If the analytical column itself is blocked, try back-flushing it (disconnect from the detector first) with a strong, compatible solvent. If this fails, the column frit may be irreversibly clogged, and the column must be replaced.[16]

  • Check Pre-Column Components: If the pressure is still high after disconnecting the column, the blockage is upstream. Work backward from the column inlet:

    • Disconnect and check the in-line filter.

    • Check the injector and sample loop.

    • Check the tubing between the pump and injector.

  • Check Mobile Phase: Precipitated buffer salts are a common cause of blockages, especially when mixing high concentrations of buffer with high percentages of organic solvent.[16]

    • Fix: Ensure your buffer is fully dissolved and miscible in the highest organic percentage of your gradient. Flush the system thoroughly with water to redissolve any precipitated salts.[16]

Advanced Protocols & Methodologies
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

Analyzing this compound in biological fluids requires effective removal of matrix components like proteins and phospholipids that can interfere with the analysis and damage the column.[17]

G cluster_0 Common Extraction Techniques plasma Plasma Sample (containing Analyte) ppt Protein Precipitation (Add 3 vols cold ACN, vortex, centrifuge) plasma->ppt lle Liquid-Liquid Extraction (Adjust pH, add immiscible solvent, vortex, separate layers) plasma->lle spe Solid Phase Extraction (Condition, Load, Wash, Elute) plasma->spe supernatant Collect Supernatant ppt->supernatant evap Evaporate Solvent lle->evap spe->evap supernatant->evap recon Reconstitute in Mobile Phase evap->recon hplc Inject into HPLC System recon->hplc

Fig 2. General Workflow for Bioanalytical Sample Preparation.

Step-by-Step Protocol (Protein Precipitation):

  • Pipette: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

  • Precipitate: Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extract: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.[18]

  • Analyze: Vortex briefly and inject the sample into the HPLC system.

Rationale: Protein precipitation is a fast and simple method for removing the bulk of proteinaceous material.[19][20] Evaporation and reconstitution in the mobile phase helps to concentrate the analyte and ensures compatibility with the chromatographic system, preventing peak distortion.[18]

Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential in drug development to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[23]

ICH Guideline Conditions:

The study involves exposing a solution of this compound to various stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for a specified time (e.g., 2-8 hours).[23]

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for a specified time.[23]

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[23]

  • Thermal Degradation: Store the solid drug substance and a solution at elevated temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Steps:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • For each condition, transfer an aliquot of the stock solution to a separate vial and add the stressor.

  • Maintain a control sample (unstressed) under normal conditions.

  • After the designated time, neutralize the acidic and basic samples.

  • Dilute all samples to the same final concentration with mobile phase.

  • Analyze all samples by HPLC, using a PDA detector to check for peak purity and the emergence of new peaks corresponding to degradation products. The method is considered "stability-indicating" if all degradation products are fully resolved from the parent peak.[22]

Table 3: Example Forced Degradation Study Conditions
Stress ConditionReagent/ConditionTemperatureDurationPurpose
Acid Hydrolysis 0.1 N HCl60 °C8 hoursTo assess stability in acidic environments.[23]
Base Hydrolysis 0.1 N NaOH60 °C4 hoursTo assess stability in alkaline environments.[23]
Oxidation 3% H₂O₂Room Temp24 hoursTo evaluate susceptibility to oxidative degradation.[23]
Thermal Dry Heat (Solid & Solution)80 °C48 hoursTo determine intrinsic thermal stability.[22]
Photolytic ICH-compliant light sourceRoom TempAs per ICH Q1BTo assess light sensitivity.[21]

References

Validation & Comparative

A Senior Application Scientist's Guide to 3-Aminoquinolin-6-OL and its Place in the Fluorescent Dye Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in cellular imaging, drug development, and beyond, the selection of a fluorescent probe is a critical decision that profoundly influences experimental outcomes. This guide offers an in-depth comparison of 3-Aminoquinolin-6-OL, a lesser-known but potentially valuable fluorophore, with established workhorses of the field: fluorescein, rhodamine, and cyanine dyes. While direct, comprehensive photophysical data for this compound is not extensively documented in publicly available literature, this guide will infer its likely characteristics based on the well-studied quinoline scaffold and its substituent effects. We will then benchmark these inferred properties against the known performance of widely used dyes, providing a framework for its potential applications and the experimental validation required.

The Quinoline Scaffold: A Foundation for Fluorescence

Quinoline and its derivatives form a class of heterocyclic aromatic compounds known for their diverse biological activities and interesting photophysical properties. The rigid, planar structure of the quinoline ring system is conducive to fluorescence. The presence of heteroatoms (nitrogen) and the potential for various substitutions allow for the fine-tuning of its spectral properties.

This compound , as its name suggests, is a quinoline derivative featuring an amino group at the 3-position and a hydroxyl group at the 6-position. These substitutions are expected to significantly influence its fluorescence characteristics through their electron-donating properties, which can lead to intramolecular charge transfer (ICT) states and solvatochromic effects. Based on studies of related compounds like 6-hydroxyquinoline and 6-aminoquinoline, we can anticipate that this compound will exhibit fluorescence in the visible spectrum, with its specific properties being sensitive to the solvent environment.[1][2]

Key Performance Indicators for Fluorescent Dyes

To objectively compare fluorescent dyes, we must consider a set of key performance indicators that dictate their suitability for various applications.

  • Molar Extinction Coefficient (ε): This parameter quantifies how strongly a dye absorbs light at a specific wavelength. A higher extinction coefficient leads to a greater number of absorbed photons and, consequently, a brighter fluorescent signal.

  • Fluorescence Quantum Yield (ΦF): This is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield closer to 1 signifies a highly efficient fluorophore that converts a large fraction of absorbed energy into fluorescent light.

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.

  • Photostability: This refers to a dye's resistance to photochemical degradation upon exposure to excitation light. Higher photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging.

  • Solvatochromism: This is the phenomenon where a dye's absorption and emission spectra change with the polarity of the solvent. This property can be exploited to probe the local environment of the dye.[2]

A Comparative Analysis: this compound vs. The Standards

The following table provides a comparative overview of the inferred properties of this compound against the well-characterized properties of fluorescein, rhodamine B, and Cyanine3 (Cy3).

Parameter This compound (Inferred) Fluorescein Rhodamine B Cyanine3 (Cy3)
Chemical Class Amino-hydroxy-quinolineXantheneXanthenePolymethine
Excitation Max (λex) ~350-450 nm~494 nm~550 nm~550 nm
Emission Max (λem) ~450-550 nm~518 nm~573 nm~570 nm
Molar Extinction Coefficient (ε) (M-1cm-1) Moderate (Anticipated)~75,000~110,000~150,000
Quantum Yield (ΦF) Environment-dependent (Anticipated)~0.9 (in 0.1M NaOH)~0.3-0.7 (solvent dependent)~0.15
Photostability Moderate (Anticipated)LowHighModerate
pH Sensitivity High (Anticipated)HighLowLow
Solvatochromism Pronounced (Anticipated)ModerateModerateLow

Inference for this compound:

  • Excitation and Emission: The presence of both an amino and a hydroxyl group, both strong electron-donating groups, on the quinoline scaffold is expected to lead to absorption and emission in the blue-to-green region of the spectrum. The exact wavelengths will likely be highly sensitive to solvent polarity and pH due to potential intramolecular charge transfer and protonation/deprotonation of the functional groups.[1][2]

  • Molar Extinction Coefficient and Quantum Yield: While difficult to predict without experimental data, it is reasonable to assume that this compound will have a moderate extinction coefficient and a quantum yield that is highly dependent on its environment. In non-polar environments, the quantum yield may be higher, while in polar, protic solvents, competing non-radiative decay pathways, such as excited-state proton transfer, could lower the quantum yield.

  • Photostability and pH Sensitivity: Quinoline derivatives can exhibit moderate photostability. The presence of the amino and hydroxyl groups suggests a high sensitivity to pH, which could be a useful feature for developing pH sensors but a drawback for applications requiring stable fluorescence across a range of pH values.

Comparison with Standard Dyes:

  • Fluorescein: A classic green-emitting dye, fluorescein boasts a high quantum yield but suffers from poor photostability and significant pH sensitivity. This compound might offer improved photostability but is also expected to be pH-sensitive.

  • Rhodamine B: A bright and photostable red-emitting dye, rhodamine B is less sensitive to pH than fluorescein. This compound is unlikely to match the brightness and photostability of rhodamines but may offer unique solvatochromic properties.

  • Cyanine Dyes (Cy3): Known for their high molar extinction coefficients and good photostability, cyanine dyes are staples in bio-imaging. This compound will likely have a lower extinction coefficient than Cy3.

Experimental Protocols for Characterization

To empirically validate the performance of this compound, the following experimental protocols are essential.

Measurement of Absorption and Emission Spectra

This fundamental experiment determines the optimal excitation and emission wavelengths of the fluorophore.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_em Emission Measurement prep Dissolve this compound in a suitable solvent (e.g., ethanol, DMSO) abs_inst Use a UV-Vis Spectrophotometer prep->abs_inst em_inst Use a Fluorometer prep->em_inst abs_scan Scan a range of wavelengths (e.g., 250-600 nm) abs_inst->abs_scan abs_max Determine λ_max (absorption) abs_scan->abs_max em_excite Excite at λ_max (absorption) em_inst->em_excite em_scan Scan a range of emission wavelengths em_excite->em_scan em_max Determine λ_max (emission) em_scan->em_max

Caption: Workflow for determining the absorption and emission maxima of a fluorescent dye.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol or DMSO). Prepare a series of dilutions in the desired experimental buffer or solvent.

  • Absorbance Measurement:

    • Use a UV-Visible spectrophotometer.

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 250-600 nm).

    • The wavelength at which the absorbance is highest is the absorption maximum (λex).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λex.

    • Record the emission spectrum over a longer wavelength range.

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

Determination of Molar Extinction Coefficient (ε)

This protocol quantifies the light-absorbing capacity of the dye.

Methodology:

  • Prepare Standards: Prepare a series of known concentrations of this compound in a specific solvent.

  • Measure Absorbance: Measure the absorbance of each standard solution at the λex using a spectrophotometer with a 1 cm path length cuvette.

  • Plot Data: Plot absorbance versus concentration.

  • Calculate ε: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε) in M-1cm-1.

Determination of Fluorescence Quantum Yield (ΦF)

This protocol measures the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Workflow for Quantum Yield Determination

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep_sample Prepare dilute solution of This compound measure_abs Measure absorbance of both sample and standard at the excitation wavelength prep_sample->measure_abs prep_std Prepare dilute solution of a known standard (e.g., quinine sulfate) prep_std->measure_abs measure_em Measure fluorescence spectra of both sample and standard measure_abs->measure_em integrate Integrate the area under the emission curves measure_em->integrate formula Apply the comparative formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) integrate->formula

Caption: Workflow for the determination of relative fluorescence quantum yield.

Methodology:

  • Select a Standard: Choose a quantum yield standard with absorption and emission properties similar to the expected range of this compound (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Prepare Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of both the sample and standard solutions at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of both the sample and standard solutions using the same excitation wavelength and instrument settings.

  • Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Potential Applications and Future Directions

Given its inferred properties, this compound holds potential in several research areas:

  • Environmental Sensing: Its anticipated solvatochromism and pH sensitivity could be leveraged to develop probes for monitoring local polarity and pH changes in biological systems or environmental samples.

  • Metal Ion Detection: The 6-hydroxy-quinoline moiety is a known chelator for various metal ions. Upon chelation, the fluorescence of such compounds is often enhanced, suggesting a potential application for this compound in the detection of specific metal ions.[3]

  • Derivatization Handle: The amino and hydroxyl groups provide reactive sites for conjugation to biomolecules, enabling its use as a fluorescent label for proteins, nucleic acids, and other targets.

Conclusion

While this compound is not as extensively characterized as mainstream fluorescent dyes, its quinoline core, substituted with electron-donating amino and hydroxyl groups, suggests a promising potential as a fluorescent probe with unique environmental sensitivity. Its performance is unlikely to surpass the sheer brightness and photostability of dyes like rhodamines and cyanines in all applications. However, its anticipated solvatochromic and pH-sensitive properties may open doors for specialized applications where probing the local environment is paramount. The experimental protocols outlined in this guide provide a clear path for the comprehensive characterization of this compound, which is a necessary next step to fully unlock its potential and define its niche in the ever-expanding toolbox of fluorescent probes available to the modern researcher.

References

A Researcher's Guide to Navigating the Cross-Reactivity of 3-Aminoquinolin-6-OL Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical biology and drug discovery, the quest for highly selective molecular probes is paramount. The 3-Aminoquinolin-6-OL scaffold has emerged as a promising framework for the design of fluorescent probes, attributed to its favorable photophysical properties and synthetic tractability.[1][2] These probes are invaluable tools for real-time visualization of enzymatic activity and other biological processes.[3][4] However, the utility of any chemical probe is fundamentally tied to its selectivity. Off-target interactions can lead to misleading results and confound data interpretation. This guide provides a comprehensive overview of the critical importance of cross-reactivity studies for this compound based probes, outlines robust experimental methodologies for their assessment, and presents a comparative analysis of available data to aid researchers in probe selection and experimental design.

The Imperative of Selectivity in Probe-Based Research

Unveiling the Cross-Reactivity Profile: A Methodological Blueprint

A multi-pronged approach is essential for thoroughly evaluating the cross-reactivity of this compound based probes. This typically involves a combination of in vitro biochemical assays and cell-based validation experiments.

Experimental Workflow for Cross-Reactivity Profiling

Caption: A generalized workflow for assessing the cross-reactivity of chemical probes.

Key Experimental Protocols

1. Large-Scale Kinase Panel Screening:

For probes targeting kinases, screening against a broad panel of recombinant kinases is the gold standard for identifying off-target interactions.

  • Objective: To determine the inhibitory concentration (IC50) or binding affinity (Kd) of the probe against a large and diverse set of kinases.

  • Methodology:

    • Prepare a stock solution of the this compound based probe.

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) or an in-house platform. These services typically employ radiometric, fluorescence-based, or mass spectrometry-based assays to measure kinase activity.

    • The probe is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel in the presence of ATP at its Km value.

    • Percentage inhibition is calculated for each kinase.

    • For significant off-targets (e.g., >50% inhibition), dose-response curves are generated to determine the IC50 value.

  • Causality: This high-throughput method provides a broad overview of the probe's selectivity across the kinome, identifying potential off-targets that might not be predicted based on sequence homology alone.

2. Competitive Binding Assays (e.g., Fluorescence Polarization):

This technique is useful for quantifying the binding affinity of the probe to its intended target and potential off-targets.

  • Objective: To determine the dissociation constant (Kd) of the probe for its target and selected off-targets.

  • Methodology:

    • A fluorescent tracer that binds to the target protein is used.

    • The this compound based probe (as the competitor) is titrated into a solution containing the target protein and the fluorescent tracer.

    • The displacement of the tracer by the probe leads to a change in the fluorescence polarization of the solution.

    • The Kd can be calculated by fitting the resulting binding curve.

  • Causality: This assay provides a quantitative measure of binding affinity, allowing for a direct comparison of the probe's potency for its intended target versus off-targets.

3. Cellular Target Engagement Assays:

Confirming that the probe interacts with its intended target in a cellular context is a critical validation step.

  • Objective: To verify that the probe can access and bind to its target within living cells.

  • Methodology (Example: NanoBRET™):

    • The target protein is expressed as a fusion with NanoLuc® luciferase.

    • A fluorescent tracer that binds to the target is added to the cells.

    • The this compound based probe is then added, and its competition with the tracer for binding to the target-NanoLuc® fusion is measured by Bioluminescence Resonance Energy Transfer (BRET).[3]

  • Causality: This assay provides evidence of target engagement in a physiological environment, bridging the gap between in vitro biochemical data and cellular effects.

Comparative Analysis of this compound Based Probes

While the this compound scaffold holds promise, a comprehensive and publicly available cross-reactivity dataset for a wide range of probes based on this specific core is currently limited in the scientific literature. However, by examining related quinoline and aminoquinoline derivatives, we can infer potential cross-reactivity trends and highlight the importance of thorough characterization.

Probe ScaffoldPrimary Target(s)Key Off-Target(s)Selectivity ProfileReference
Hypothetical 3-AQ-6-OL Probe A Kinase XKinase Y, Kinase ZModerately selective, potent against primary target but shows significant inhibition of closely related kinases Y and Z at higher concentrations.N/A
Hypothetical 3-AQ-6-OL Probe B Enzyme ANone identified in a panel of 50 enzymesHighly selective, no significant cross-reactivity observed in the tested panel.N/A
Related Aminoquinoline Derivative Pyruvate Kinase (PKL)Not extensively profiledPotent modulator of the allosteric site of PKL.[3][3]
Pyrroloquinoline Derivative LysineOther amino acidsHigh selectivity for lysine over other amino acids.[7][7]

Note: The data for hypothetical probes is for illustrative purposes to highlight potential selectivity profiles. Researchers are strongly encouraged to perform their own comprehensive cross-reactivity studies.

Mitigating Off-Target Effects: Best Practices

  • Use the Lowest Effective Concentration: Once the on-target potency is established, use the lowest concentration of the probe that provides a robust signal to minimize the risk of engaging off-targets.

  • Employ a Structurally Related Negative Control: A crucial experiment involves using a close structural analog of the probe that is inactive against the primary target. This helps to distinguish target-specific effects from non-specific or off-target-driven phenotypes.

  • Orthogonal Approaches: Whenever possible, validate findings using an orthogonal method, such as genetic knockdown (e.g., siRNA or CRISPR) of the target protein. A selective probe should recapitulate the phenotype observed upon genetic perturbation of the target.

Future Directions

The development of highly selective this compound based probes will be accelerated by the routine and comprehensive disclosure of cross-reactivity data in publications. The adoption of standardized screening panels and the open sharing of selectivity data will be invaluable to the research community, enabling more informed probe selection and fostering the development of next-generation chemical tools with superior specificity. Computational approaches to predict off-target interactions can also play a crucial role in the early stages of probe development, helping to prioritize candidates for synthesis and experimental validation.[8]

References

Benchmarking 3-Aminoquinolin-6-OL: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 3-Aminoquinolin-6-OL against established kinase inhibitors. Given the prevalence of the quinoline scaffold in clinically relevant kinase modulators, we hypothesize that this compound may exhibit inhibitory activity against key oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). This document serves as a practical guide for researchers, scientists, and drug development professionals on how to design and execute experiments to profile and compare this compound's potency and selectivity.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology. Its rigid structure and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases make it an ideal starting point for inhibitor design. Several successful drugs, including inhibitors of EGFR and HER2, are based on the structurally related quinazoline and quinoline cores. These kinases are critical drivers of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. Therefore, evaluating a new quinoline-based compound like this compound against these targets is a scientifically grounded starting point.

Selecting the Benchmarks: Established EGFR and HER2 Inhibitors

To objectively assess the potential of this compound, it is crucial to compare its performance against well-characterized, clinically relevant inhibitors. For this guide, we have selected two prominent inhibitors for each primary target, EGFR and HER2. The choice of these benchmarks is based on their established mechanisms of action, extensive clinical data, and known potency, providing a robust baseline for comparison.

  • Gefitinib (Iressa®): A first-generation, selective inhibitor of EGFR tyrosine kinase. It competitively binds to the ATP-binding site of the enzyme.[1][2]

  • Erlotinib (Tarceva®): Another first-generation EGFR tyrosine kinase inhibitor that reversibly inhibits the kinase activity of EGFR.[3][4] It has an IC50 of 2 nM in cell-free assays for EGFR.[3]

  • Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that interrupts the HER2 and EGFR pathways. It is a potent inhibitor of both ErbB-2 and EGFR with IC50 values of 9.8 nM and 10.2 nM, respectively.[5][6]

  • Tucatinib (Tukysa®): A potent and highly selective HER2 kinase inhibitor.[7][8] It exhibits over 50-fold selectivity for HER2 over EGFR, with an IC50 of 7 nM for HER2.[7]

Comparative Inhibitory Profile

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the selected benchmark inhibitors against their primary and secondary targets. This data provides a quantitative basis for evaluating the potency and selectivity of a new chemical entity like this compound.

CompoundPrimary TargetIC50 (nM) - Primary TargetSecondary TargetIC50 (nM) - Secondary Target
Gefitinib EGFR26 - 37HER2>10,000
Erlotinib EGFR2HER21890
Lapatinib HER2 / EGFR9.8 (HER2) / 10.2 (EGFR)--
Tucatinib HER27EGFR449

Note: IC50 values can vary depending on the assay conditions and cell lines used. The values presented here are representative figures from published literature for cell-free kinase assays.[2][3][5][7][9][10]

Experimental Protocols

To generate comparative data for this compound, standardized and reproducible assays are essential. Below are detailed protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Causality Behind Experimental Choices: The TR-FRET assay is a robust, high-throughput method for measuring direct enzyme inhibition. It relies on the transfer of energy between a donor fluorophore (Europium) and an acceptor fluorophore. The signal is directly proportional to the amount of phosphorylated substrate, allowing for a precise quantification of kinase activity. This method is chosen for its sensitivity, low background, and reduced interference from compound fluorescence compared to standard fluorescence intensity assays.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35.[11]

    • Dilute the kinase (recombinant human EGFR or HER2) to the working concentration (e.g., EC80 value as determined by prior titration) in the kinase reaction buffer.[11]

    • Prepare a solution of ATP at the Km,app concentration and a biotinylated peptide substrate in the kinase reaction buffer.[11]

    • Prepare a serial dilution of this compound and the benchmark inhibitors (Gefitinib, Erlotinib, Lapatinib, Tucatinib) in DMSO, then dilute further in the kinase reaction buffer.

    • Prepare a stop/detection solution containing EDTA to halt the kinase reaction and a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET dilution buffer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the diluted kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.

    • Incubate for 60 minutes at room temperature.[11]

    • Stop the reaction by adding 10 µL of the stop/detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Kinase Buffer P2 Dilute Kinase, ATP, Substrate P1->P2 P3 Serial Dilution of Inhibitors P2->P3 A1 Add Inhibitor to Plate P3->A1 P4 Prepare Stop/Detection Solution A2 Add Kinase, Incubate A1->A2 A3 Add ATP/Substrate, Incubate A2->A3 A4 Add Stop/Detection Solution A3->A4 A5 Read TR-FRET Signal A4->A5 D1 Calculate Emission Ratio A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

TR-FRET Kinase Inhibition Assay Workflow

Cell-Based Proliferation Assay (MTT Assay)

Causality Behind Experimental Choices: While a biochemical assay measures direct target engagement, a cell-based assay provides crucial information on a compound's ability to cross the cell membrane, its stability in the cellular environment, and its effect on cell viability. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which correlates with cell number.[12] It provides a robust readout of the antiproliferative effects of the inhibitors. We will use cell lines with known EGFR or HER2 expression levels, such as A431 (high EGFR) and SK-BR-3 (high HER2).

Protocol:

  • Cell Culture and Plating:

    • Culture the selected cancer cell lines (e.g., A431, SK-BR-3) in their recommended growth medium.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[13]

    • Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the benchmark inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Leave the plate at room temperature in the dark for at least 2 hours.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis C1 Culture Cell Lines C2 Seed Cells in 96-well Plate C1->C2 C3 Incubate (24h) C2->C3 T2 Treat Cells with Inhibitors C3->T2 T1 Prepare Inhibitor Dilutions T1->T2 T3 Incubate (72h) T2->T3 M1 Add MTT Reagent T3->M1 M2 Incubate (2-4h) M1->M2 M3 Add Solubilization Solution M2->M3 M4 Read Absorbance (570nm) M3->M4 A1 Calculate % Viability M4->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine GI50 Value A2->A3

MTT Cell Proliferation Assay Workflow

EGFR/HER2 Signaling Pathway

Understanding the context in which these inhibitors function is critical. Both EGFR and HER2 are receptor tyrosine kinases that, upon ligand binding (for EGFR) or heterodimerization, activate downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are central to cell growth and survival. The inhibitors benchmarked here act by blocking the ATP-binding site in the intracellular kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (or Benchmark Inhibitor) Inhibitor->EGFR Inhibitor->HER2

Simplified EGFR/HER2 Signaling Pathway and Point of Inhibition

Conclusion

This guide outlines a systematic approach to benchmarking this compound against known EGFR and HER2 inhibitors. By employing standardized biochemical and cell-based assays, researchers can generate robust, comparative data on the compound's potency and selectivity. This information is crucial for making informed decisions about its potential as a lead candidate for further drug development efforts in oncology. The provided protocols and conceptual frameworks are designed to ensure scientific integrity and generate reliable, actionable data.

References

A Senior Application Scientist's Guide to the Comparative Potency Analysis of 3-Aminoquinolin-6-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. The quinoline scaffold, a fused aromatic heterocycle, is a quintessential example of such a "privileged structure".[1] Its derivatives have garnered substantial attention in oncology for their potent and diverse anticancer properties.[2][3][4] These compounds can modulate a wide array of cellular processes, including cell cycle progression, apoptosis, angiogenesis, and cell migration, making them a fertile ground for the development of novel therapeutics.[2][5]

This guide focuses specifically on derivatives of the 3-Aminoquinolin-6-OL core. This scaffold presents three key regions for chemical modification: the amino group at position 3, the hydroxyl group at position 6, and other positions on the quinoline ring system. Each modification can significantly alter the compound's physicochemical properties and its interaction with biological targets. Understanding the structure-activity relationship (SAR) is therefore paramount for optimizing potency and selectivity.

Herein, we provide a comprehensive framework for the comparative analysis of this compound derivatives. We will delve into the critical experimental methodologies required to assess their potency, explain the rationale behind these experimental choices, and present a logical workflow for identifying lead candidates.

Comparative Potency of this compound Derivatives: A Structure-Activity Relationship (SAR) Analysis

The potency of a drug candidate is a critical determinant of its therapeutic potential, typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50). A lower value signifies greater potency.[1] The strategic modification of the this compound scaffold allows for the exploration of chemical space to enhance this potency.

Substitutions on the 3-amino group (R1), the 6-hydroxyl group (R2), or elsewhere on the quinoline ring (R3) can dramatically influence target binding and cellular activity. For instance, modifications might enhance binding affinity to a kinase's ATP pocket, improve cell permeability, or reduce off-target effects.

The following table presents an illustrative comparison of hypothetical this compound derivatives against various cancer cell lines. This data, while not from a single published study on this specific scaffold, is representative of the analyses performed in quinoline derivative development and serves as a template for structuring experimental outcomes.

Compound ID R1 (at 3-NH2) R2 (at 6-OH) R3 (Other) MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) K-562 (Leukemia) IC50 (µM) [6][7]
AQO-01 HHH25.431.218.5
AQO-02 -C(O)CH3HH15.119.812.3
AQO-03 H-CH3H22.828.117.9
AQO-04 -C(O)PhHH5.27.83.1
AQO-05 -C(O)PhH4-Cl1.82.50.9
AQO-06 -C(O)Ph-4-OCH3H4-Cl3.54.11.7

Interpretation of Hypothetical SAR Data:

  • Acylation of the 3-Amino Group: Comparing AQO-01 with AQO-02 and AQO-04 suggests that acylating the amino group, particularly with an aromatic benzoyl group, significantly enhances potency across all cell lines. This modification may improve target engagement or cellular uptake.

  • Substitution on the Quinoline Ring: The introduction of a chloro group at position 4 (AQO-05 ) further boosts potency compared to its unsubstituted counterpart (AQO-04 ). This highlights the role of electron-withdrawing groups in potentially strengthening target interactions.

  • Aromatic Ring Substitution: Modifying the benzoyl group itself, as in AQO-06 (with a methoxy group), appears to slightly decrease potency relative to AQO-05 , demonstrating that subtle electronic and steric effects on the peripheral substituents are critical.

Core Methodologies for Potency Assessment

To generate reliable and comparable data as illustrated above, a series of robust in vitro assays must be employed. The following protocols are foundational for evaluating the anticancer activity of novel chemical entities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of a compound.[1] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell death induced by the test compound.[1][7]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.[8]

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin).[1][8]

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

Causality and Rationale: Many anticancer agents exert their effect by disrupting the cell cycle, leading to an arrest at specific phases (e.g., G1, S, or G2/M) and preventing cancer cell division.[1][6] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content. This provides mechanistic insight into how a compound inhibits proliferation.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells to allow dye entry.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: Quantify the percentage of cells in each phase. A significant increase in the population of a specific phase compared to the control indicates cell cycle arrest.

Visualizing Workflows and Mechanisms

To effectively communicate complex processes, graphical representations are invaluable. The following diagrams, rendered using DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow for Potency Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic Studies start Synthesized this compound Derivative Library assay Single-Dose MTT Assay (e.g., at 10 µM) start->assay decision1 Identify 'Hits' (% Inhibition > 50%) assay->decision1 ic50 Multi-Dose MTT Assay decision1->ic50 Active inactive Inactive decision1->inactive Inactive calc Calculate IC50 Values ic50->calc decision2 Potent Compounds (IC50 < 5 µM)? calc->decision2 cell_cycle Cell Cycle Analysis (Flow Cytometry) decision2->cell_cycle Yes apoptosis Apoptosis Assay (e.g., Caspase Activity) decision2->apoptosis target Target Engagement Assay (e.g., Kinase Assay) decision2->target low_potency Low Potency decision2->low_potency No end Lead Candidate cell_cycle->end apoptosis->end target->end

Caption: Workflow for screening and characterizing this compound derivatives.

Hypothesized Mechanism: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

Many quinoline derivatives function as kinase inhibitors.[9][10] This diagram illustrates a simplified RTK pathway, a common target in cancer therapy. The derivative is hypothesized to block the ATP-binding site of the kinase, preventing downstream signaling that leads to cell proliferation.

G cluster_0 Cell Exterior cluster_1 Cell Interior cluster_2 Drug Action GF Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Dimerizes RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibits Kinase Activity (ATP Competition)

Caption: Inhibition of an RTK signaling pathway by a quinoline derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. A systematic approach to derivatization, coupled with rigorous and well-validated biological assays, is essential for identifying compounds with superior potency and favorable pharmacological properties. The methodologies and workflows described in this guide provide a robust framework for researchers to conduct a comparative analysis of these derivatives. Future work should focus on elucidating the specific molecular targets through kinase profiling and proteomics, and subsequently validating the in vitro findings in preclinical in vivo models to translate promising compounds into viable therapeutic candidates.

References

A Senior Application Scientist's Guide to the Orthogonal Validation of 3-Aminoquinolin-6-OL Screening Hits

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. However, the process is notoriously prone to generating false-positive "hits," necessitating a rigorous validation cascade to distinguish genuine activity from assay artifacts. This guide provides an in-depth comparison of orthogonal validation strategies for a hypothetical screening hit, 3-Aminoquinolin-6-OL. We will explore the scientific rationale behind selecting complementary assays, moving from initial biochemical findings to robust, physiologically relevant evidence of target engagement. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation frameworks, and the expert insights required to make confident go/no-go decisions in a hit-to-lead campaign.

Introduction: The Imperative of Orthogonal Validation in Hit-to-Lead

The primary goal of a screening campaign is to identify promising chemical matter for further development. However, the initial hits are merely the starting point of a long and resource-intensive journey.[1] A significant portion of these initial findings are artifacts that can arise from various interference mechanisms, such as compound autofluorescence, aggregation, or non-specific protein reactivity.[2][3] Pursuing these false positives wastes invaluable time and resources.

1.1 The Challenge of Pan-Assay Interference Compounds (PAINS)

A notorious class of false positives are Pan-Assay Interference Compounds (PAINS).[4][5] These are chemical structures known to interfere with a wide variety of assay technologies, often through mechanisms like redox cycling, covalent modification, or aggregation.[2][3] The 3-aminoquinoline scaffold itself, while present in many legitimate bioactive molecules, requires careful scrutiny to rule out promiscuous activity.[6][7][8] Therefore, a critical step in hit validation is to employ methods that are not susceptible to the same artifacts as the primary screen.

1.2 Defining Orthogonal Validation: A Multi-Mechanistic Approach

Orthogonal validation is the process of confirming a primary screening result using one or more subsequent assays that rely on fundamentally different detection principles or biological systems.[1][9][10] For instance, if a primary screen measures the inhibition of an enzyme's activity via a fluorescence readout, an orthogonal assay might directly measure the compound's physical binding to the target protein, a process that is independent of enzyme function or fluorescence.[11] This multi-pronged approach provides a much higher degree of confidence that the observed biological effect is real and specific to the intended target.

The Starting Point: A Hypothetical Primary Screen

To frame our validation strategy, let us assume this compound was identified as a hit from a large-scale biochemical HTS campaign.

  • Assay Type: A fluorescence polarization (FP) based enzymatic assay.

  • Target: A hypothetical protein kinase, "Kinase-X".

  • Principle: The assay measures the inhibition of Kinase-X activity by detecting the phosphorylation of a fluorescently labeled peptide substrate.

  • Initial Hit Data: this compound demonstrated a concentration-dependent inhibition of Kinase-X with an IC50 of 1.2 µM.

While promising, this single data point is insufficient. The fluorescence-based readout is susceptible to artifacts, and enzyme inhibition does not definitively prove direct binding to the target.

A Comparative Guide to Orthogonal Validation Strategies

A robust validation workflow is essential to build a compelling case for a screening hit. The following sections compare three distinct orthogonal methods, each providing a unique layer of evidence.

Validation_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Decision Primary HTS: Fluorescence Polarization Assay IC50 = 1.2 µM SPR Method 1: Biophysical Assay Surface Plasmon Resonance (SPR) Confirms: Direct Binding & Kinetics Primary->SPR Is binding direct? CETSA Method 2: Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Confirms: Binding in Intact Cells SPR->CETSA Does it bind in a cell? Functional Method 3: Functional Cellular Assay Downstream Pathway Reporter Confirms: Biological Consequence CETSA->Functional Does binding cause a functional effect? Decision Go/No-Go Decision Confirmed Hit for Lead Optimization Functional->Decision

Caption: High-level workflow for orthogonal validation of an HTS hit.

Method 1: Biophysical Binding Confirmation (Surface Plasmon Resonance - SPR)

Rationale: The most critical first step is to confirm that the hit compound physically interacts with the target protein. SPR is a premier label-free technology for this purpose.[12][13] It directly measures the binding of an analyte (this compound) to a ligand (Kinase-X) immobilized on a sensor surface in real-time.[14] This approach is powerful because it is completely independent of enzyme activity and optical readouts, thus eliminating the most common HTS artifacts.[15] It provides not only a measure of binding affinity (KD) but also the kinetics of the interaction (kon and koff rates).[14]

Experimental Protocol: SPR Analysis of this compound with Kinase-X

  • Immobilization: Covalently immobilize purified, high-activity Kinase-X onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU). A reference channel is prepared by performing the same chemistry without the protein to enable background subtraction.

  • Compound Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 µM to 50 µM.

  • Binding Analysis: Inject the compound dilutions over both the Kinase-X and reference channels. Start with a contact time of 120 seconds, followed by a dissociation time of 300 seconds.

  • Data Processing: Double-reference the raw sensorgram data by subtracting the signal from the reference channel and the signal from a buffer-only (blank) injection.

  • Kinetic Fitting: Fit the processed data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Interpretation & Expected Outcome: A confirmed hit will show a concentration-dependent binding response that fits well to a kinetic model. The resulting KD value should be reasonably close to the IC50 from the primary screen. A flat response or highly non-specific binding that doesn't fit a model would classify the compound as a likely false positive from the primary screen.

Method 2: Target Engagement in a Cellular Context (Cellular Thermal Shift Assay - CETSA®)

Rationale: While SPR confirms direct binding in a purified system, it doesn't guarantee the compound can reach and bind its target in the complex environment of a living cell. CETSA® bridges this gap by measuring target engagement in intact cells.[16][17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[19] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe this stabilizing effect.[20]

Experimental Protocol: CETSA® Workflow for Kinase-X

  • Cell Treatment: Culture cells expressing Kinase-X to ~80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) or a vehicle control (DMSO) for 2 hours.

  • Heating Step: Harvest and wash the cells. Resuspend the cell pellets in PBS with protease inhibitors. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[16]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by high-speed centrifugation.

  • Quantification: Analyze the amount of soluble Kinase-X in the supernatant by Western Blot or a high-throughput immunoassay like AlphaScreen® or HTRF®.[17][18]

  • Data Analysis: Plot the amount of soluble Kinase-X as a function of temperature. A shift in the melting curve (Tm) to a higher temperature in the presence of the compound indicates target engagement.

Data Interpretation & Expected Outcome: A positive result is a dose-dependent thermal shift, confirming that this compound enters the cell and binds to Kinase-X, stabilizing it against denaturation. This provides strong evidence of target engagement in a physiological context. The absence of a shift may indicate poor cell permeability or rapid metabolism of the compound.

CETSA_Principle node_a Kinase-X (Soluble) Heat Applied (e.g., 55°C) Protein Denatures & Aggregates node_a:f1->node_a:f2 Unstable node_b Kinase-X + Compound (Complex) Heat Applied (e.g., 55°C) Complex is Stabilized Remains Soluble node_b:f1->node_b:f2 Stable

Caption: Principle of Cellular Thermal Shift Assay (CETSA®).

Method 3: Functional Cellular Assay (Downstream Signaling)

Rationale: The ultimate goal is to show that target engagement leads to a desired biological outcome. A functional cellular assay measures a downstream event that is dependent on the target's activity.[21][22] This confirms that the compound is not merely a binder but an active modulator of the pathway in a cellular system. This step differentiates true inhibitors from compounds that might bind to an allosteric site without affecting function.

Experimental Protocol: Example - CREB Reporter Gene Assay

Assume Kinase-X phosphorylates and activates the transcription factor CREB.

  • Cell Line: Use a stable cell line co-expressing Kinase-X and a reporter construct, such as a luciferase gene under the control of a CRE (cAMP response element) promoter.

  • Compound Treatment: Plate the cells and treat with a dose-response curve of this compound for 6-18 hours. Include a known activator of the pathway (e.g., Forskolin) to stimulate Kinase-X activity, and a vehicle control.

  • Lysis and Readout: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a cell viability marker (e.g., CellTiter-Glo®) to control for cytotoxicity. Calculate the EC50 value for the inhibition of the downstream signal.

Data Interpretation & Expected Outcome: A successful hit will show a dose-dependent decrease in the reporter signal, indicating that the compound is engaging Kinase-X and blocking its ability to activate the downstream pathway. The cellular EC50 should be in a potency range consistent with the biochemical IC50 and biophysical KD.

Data Synthesis and Decision Making

The power of the orthogonal approach lies in synthesizing data from all assays to build a comprehensive profile of the hit compound.

Table 1: Hypothetical Orthogonal Validation Data for this compound

Assay TypeMethodKey ParameterResultInterpretation
Primary Screen Biochemical (FP)IC501.2 µMInitial hit; potent inhibitor of enzyme activity.
Orthogonal 1 Biophysical (SPR)KD2.5 µMConfirms direct, 1:1 binding to the target protein.
Orthogonal 2 Cellular (CETSA®)ΔTm at 10 µM+4.2 °CConfirms target engagement in intact cells.
Orthogonal 3 Cellular (Reporter)EC505.8 µMConfirms inhibition of the downstream signaling pathway.

The convergence of data from these mechanistically distinct assays provides high confidence in this compound as a valid, on-target inhibitor. The slight rightward shift in potency from biochemical to cellular assays is expected and can be attributed to factors like cell membrane permeability and intracellular target concentration.

Decision_Tree Start HTS Hit: 3-AQ-6-OL SPR_Check SPR Binding Confirmed? Start->SPR_Check CETSA_Check CETSA Shift Observed? SPR_Check->CETSA_Check Yes Stop1 Discard: Assay Artifact SPR_Check->Stop1 No Func_Check Functional Cellular Activity? CETSA_Check->Func_Check Yes Stop2 Discard: Poor Permeability or Non-Functional Binding CETSA_Check->Stop2 No Stop3 Investigate: Binding without function? (e.g., Allosteric non-inhibitor) Func_Check->Stop3 No Proceed Confirmed Hit: Proceed to Lead Op Func_Check->Proceed Yes

Caption: Decision tree for hit validation based on orthogonal assay outcomes.

Conclusion & Future Directions

Orthogonal validation is a non-negotiable phase in early-stage drug discovery. It serves as the critical filter that separates promising hits from misleading artifacts. By systematically employing a cascade of assays with diverse scientific principles—from direct biophysical binding to target engagement and functional modulation in living cells—researchers can build a robust, evidence-based case for advancing a compound like this compound into the resource-intensive lead optimization stage. This rigorous, multi-faceted approach significantly increases the probability of success in the long and challenging path to a new therapeutic.

References

A Researcher's Guide to Kinase Inhibition: A Side-by-Side Comparison of 3-Aminoquinolin-6-OL and Its Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinoline ring system is a quintessential example of such a scaffold.[1][2] Comprising a benzene ring fused to a pyridine ring, its aromatic, planar structure is adept at participating in the π-stacking and hydrogen bonding interactions crucial for molecular recognition.

Quinoline's prominence is particularly notable in the field of oncology, where it forms the backbone of numerous kinase inhibitors approved for clinical use.[3] Kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The quinoline core can effectively mimic the adenine moiety of ATP, enabling it to function as a competitive inhibitor in the highly conserved ATP-binding pocket of many kinases.[2]

This guide focuses on a specific, yet foundational, quinoline scaffold: 3-Aminoquinolin-6-OL . While less explored than its 4-amino counterparts, its unique substitution pattern presents distinct possibilities for molecular interactions. Our objective is to provide a detailed, side-by-side comparison of this core structure with its critical positional isomers and a key substituted analog. By analyzing their structure-activity relationships (SAR) within the context of inhibiting the critical PI3K/Akt/mTOR signaling pathway, we aim to equip researchers with the foundational insights needed to guide rational drug design and scaffold optimization.

Section 1: Comparative Scaffold Analysis

The biological activity of a quinoline derivative is exquisitely sensitive to the placement and nature of its substituents. To understand the significance of the 3-amino and 6-hydroxyl groups in our core scaffold, we will compare it against three logically chosen analogs. Each analog is selected to probe a specific element of the structure-activity relationship.

  • Scaffold A (Core): this compound

    • The subject of our analysis. The amino group at the 3-position and the hydroxyl group at the 6-position define its primary interaction vectors. The 6-OH group is known to enhance the activity of other aminoquinoline classes.[4]

  • Scaffold B (Positional Isomer): 4-Aminoquinolin-6-OL

    • This isomer moves the critical amino group to the 4-position, a substitution pattern found in the classic antimalarial chloroquine and numerous kinase inhibitors.[5] This change allows for a direct comparison of how the amino group's position relative to the quinoline nitrogen affects target engagement.

  • Scaffold C (Positional Isomer): 8-Aminoquinolin-6-OL

    • This isomer repositions the amino group to the 8-position, characteristic of the antimalarial primaquine.[6] This scaffold explores a completely different spatial arrangement of the key hydrogen-bonding amine, which can lead to distinct target profiles.

  • Scaffold D (Substituted Analog): 3-Amino-7-chloroquinolin-6-OL

    • Building on our core scaffold, this analog introduces a chlorine atom at the 7-position. An electron-withdrawing group at this position is a well-documented strategy for enhancing the biological activity of quinolines, particularly in antimalarial contexts, by modulating the basicity (pKa) of the quinoline nitrogen.[7][8]

Section 2: The Biological Target - The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[9] Its deregulation through mutations or overexpression is one of the most frequent occurrences in human cancer, making it an exceptionally attractive target for therapeutic intervention.[10][11] Many quinoline-based compounds have been developed as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.[12][13] These inhibitors typically function by competing with ATP for the kinase domain's binding site, thereby blocking the downstream signaling cascade that promotes tumor growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Quinoline Scaffold (ATP Competitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade. Quinoline inhibitors often target the ATP-binding sites of PI3K and/or mTOR.

Section 3: Quantitative Performance Comparison

To illustrate the potential impact of the structural modifications, the following table summarizes representative in vitro inhibitory concentrations (IC50) against a key kinase in the pathway, PI3Kα. These values are synthesized based on trends observed across the literature for similarly substituted quinoline scaffolds and serve as a predictive model for comparison.

Scaffold IDStructure NamePredicted PI3Kα IC50 (nM)[10][11][12]Key Structural Feature
A This compound850Core Scaffold
B 4-Aminoquinolin-6-OL300Amino group at C4
C 8-Aminoquinolin-6-OL> 5000Amino group at C8
D 3-Amino-7-chloroquinolin-6-OL150Electron-withdrawing group at C7

Section 4: Structure-Activity Relationship (SAR) Insights

The hypothetical data in the table, grounded in published findings, allows us to derive critical SAR insights. This analysis explains the causality behind the performance differences.

  • The Criticality of the Amino Group Position (A vs. B vs. C):

    • The shift from Scaffold A (3-amino) to Scaffold B (4-amino) results in a significant predicted increase in potency. This is a classic observation in quinoline chemistry. The nitrogen of the amino group at the 4-position is spatially positioned to form a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a key anchoring interaction for many inhibitors. The 3-amino group in Scaffold A can still participate in hydrogen bonding, but its vector may be less optimal for high-affinity binding in many kinase families.

    • The dramatic loss of activity predicted for Scaffold C (8-amino) highlights that simply having an amino group is insufficient. Its placement on the benzo- part of the ring system, far from the hinge-binding region of the pyridine ring, makes it incapable of forming the same critical interactions, rendering it largely inactive against this kinase class.

  • The Role of the 6-Hydroxyl Group:

    • The -OH group at the 6-position, common to all scaffolds, is a valuable feature. It can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions with residues in the solvent-exposed region of the ATP pocket. This feature is known to generally enhance activity.[4]

  • The Potentiating Effect of the 7-Chloro Substituent (A vs. D):

    • The introduction of a chlorine atom at the 7-position in Scaffold D is predicted to cause a greater than 5-fold increase in potency compared to the parent Scaffold A . The strong electron-withdrawing nature of the chlorine atom lowers the pKa of the quinoline ring nitrogen (N1).[8] This modulation can enhance the geometry and strength of the hydrogen bond between N1 and the kinase hinge region, thereby improving binding affinity and inhibitory activity.

Section 5: A Self-Validating Experimental Protocol

Trustworthy and reproducible data is the bedrock of scientific progress. Below is a detailed, step-by-step protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and common method for quantifying kinase inhibition in a high-throughput format.[14]

Protocol: In Vitro TR-FRET Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., Scaffolds A-D) against a specific protein kinase.

Principle: This homogenous assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.[14] A Europium (Eu)-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and allowing for FRET. Inhibition of the kinase reduces phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Biotinylated peptide substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Eu-labeled anti-phospho-antibody

  • Streptavidin-APC

  • Stop/Detection buffer (e.g., 20 mM EDTA in assay buffer)

  • Low-volume 384-well assay plates (e.g., white, non-binding surface)

  • TR-FRET compatible plate reader

Methodology:

  • Compound Plating:

    • Create a 3-fold serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM).

    • Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and buffer-only wells for "maximum inhibition" (0% activity) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in kinase assay buffer containing the kinase at twice the final desired concentration.

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

    • Prepare a 2X Substrate/ATP mix in kinase assay buffer containing the biotinylated peptide and ATP at twice their final desired concentrations (typically at or near the Km for each).

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well. The final reaction volume is now 10 µL.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes). The plate should be covered to prevent evaporation.

  • Reaction Termination and Detection:

    • Prepare a detection mix containing the Eu-labeled antibody and Streptavidin-APC in Stop/Detection buffer.

    • Add 10 µL of the detection mix to each well to terminate the kinase reaction. The EDTA in the buffer chelates Mg2+, an essential cofactor for kinase activity.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at both the donor (~615 nm) and acceptor (~665 nm) wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Data Analysis:

    • Normalize the data using the control wells: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min]).

    • Plot the % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow start Start: 384-well plate step1 1. Dispense Compound (50 nL) + Kinase Solution (5 µL) start->step1 step2 2. Pre-incubate (15 min, RT) step1->step2 step3 3. Add Substrate/ATP Mix (5 µL) to initiate reaction step2->step3 step4 4. Kinase Reaction (60 min, RT) step3->step4 step5 5. Add Stop/Detection Buffer (10 µL) (Eu-Ab + SA-APC) step4->step5 step6 6. Detection Incubation (60 min, RT) step5->step6 end 7. Read Plate (TR-FRET Reader) step6->end

Caption: Experimental workflow for the TR-FRET kinase inhibition assay.

Conclusion and Future Directions

This guide demonstrates that even subtle changes in the substitution pattern of the quinoline scaffold have a profound impact on its biological activity. Our comparative analysis of this compound against its key analogs reveals a clear set of structure-activity relationships for targeting kinases in the PI3K/Akt/mTOR pathway:

  • The 4-amino position is generally superior for forming canonical hinge-binding interactions.

  • The 8-amino position is poorly suited for this class of kinase targets.

  • A 6-hydroxyl group provides a valuable secondary anchoring point.

  • An electron-withdrawing group at the 7-position can significantly potentiate activity by modulating the electronics of the core.

For researchers aiming to develop novel kinase inhibitors, this compound serves as an intriguing but challenging starting point. While less potent in its base form than the 4-amino isomer, its unique geometry may offer opportunities for developing inhibitors with novel selectivity profiles. Future efforts could focus on introducing substituents on the 3-amino group itself or exploring bioisosteric replacements for the quinoline core to optimize its interactions within the ATP-binding site. By combining the SAR principles discussed here with robust, reproducible experimental protocols, the path toward discovering next-generation targeted therapeutics becomes clearer.

References

Verifying the Specificity of 3-Aminoquinolin-6-OL in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and chemical biology, the precise understanding of a small molecule's interaction with its intended biological target is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of novel compounds, using 3-Aminoquinolin-6-OL as a central case study. While public domain literature on this compound is limited, the principles and methodologies detailed herein are universally applicable to the characterization of any novel chemical entity within complex biological matrices. Our focus is not merely on procedural steps but on the causal logic behind experimental choices, ensuring a self-validating system for robust and reproducible findings.

The Challenge of Specificity in Biological Systems

This guide will compare and contrast several state-of-the-art methodologies to build a compelling case for the specificity of a hypothetical interaction between this compound and its intended target.

A Multi-Tiered Strategy for Specificity Validation

A robust validation workflow should progress from broad, unbiased screening to highly specific, hypothesis-driven assays. This tiered approach allows for the efficient identification of on-target and off-target interactions.

G cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Target Engagement & Selectivity cluster_2 Tier 3: Quantitative Binding & Functional Assays Proteome-wide Profiling Proteome-wide Profiling CETSA Cellular Thermal Shift Assay (CETSA) Proteome-wide Profiling->CETSA Identifies potential targets Kinome Profiling Kinome Profiling CETSA->Kinome Profiling Confirms direct binding Competitive Binding Assays Competitive Binding Assays Kinome Profiling->Competitive Binding Assays Quantifies selectivity Immunoassays Immunoassays Competitive Binding Assays->Immunoassays Validates interaction Western Blot Western Blot (Downstream Signaling) Immunoassays->Western Blot Assesses functional outcome

Caption: A tiered workflow for specificity validation of a novel compound.

Tier 1: Unbiased Proteome-Wide Target Identification

Before diving into hypothesis-driven validation, it is crucial to cast a wide net to identify all potential binding partners of this compound. Chemical proteomics is a powerful, unbiased approach for this purpose[3].

Methodology Comparison: Affinity-Based Proteomics vs. Thermal Proteome Profiling (TPP)
FeatureAffinity-Based Proteomics (e.g., with biotinylated this compound)Thermal Proteome Profiling (TPP)
Principle Immobilized compound pulls down interacting proteins from a cell lysate.Measures changes in protein thermal stability upon compound binding in intact cells or lysates[4][5].
Pros - Directly identifies binding partners. - Can be used to purify protein-compound complexes.- No compound modification required, preserving native binding. - Provides a global view of on- and off-target engagement in a cellular context[[“]].
Cons - Requires chemical modification of the compound, which may alter its binding properties. - Potential for non-specific binding to the affinity matrix.- Indirectly measures binding through stability changes. - Technically demanding and requires sophisticated mass spectrometry.

Recommendation: For an initial unbiased screen, Thermal Proteome Profiling (TPP) is the preferred method as it avoids the potential artifacts introduced by modifying this compound[[“]][7].

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with either vehicle control or a specified concentration of this compound for a predetermined time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature across a defined range (e.g., 37°C to 67°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for mass spectrometry analysis, typically involving reduction, alkylation, and tryptic digestion, followed by isobaric labeling (e.g., TMT).

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Plot the relative protein abundance as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve of a protein in the presence of the compound indicates a direct or indirect interaction.

Tier 2: Validating Target Engagement and Selectivity

Once potential targets have been identified, the next step is to confirm direct binding in a cellular context and assess the selectivity of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a targeted application of the TPP principle, focusing on a specific protein of interest. It is a powerful method to confirm that this compound engages its intended target within cells[8][9].

G cluster_0 CETSA Workflow Cell Treatment Treat cells with This compound or Vehicle Heat Shock Apply temperature gradient Cell Treatment->Heat Shock Lysis & Centrifugation Separate soluble and aggregated proteins Heat Shock->Lysis & Centrifugation Western Blot Quantify soluble target protein by Western Blot Lysis & Centrifugation->Western Blot Analysis Compare melting curves Western Blot->Analysis

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Treatment: Heat the cell suspensions to a range of temperatures.

  • Lysis: Lyse the cells to release their contents.

  • Separation: Separate the soluble proteins from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. An increased amount of soluble target protein at higher temperatures in the compound-treated samples indicates target stabilization and therefore engagement[8][10][11].

Kinome Profiling

If the intended target of this compound is a kinase, or if TPP results suggest off-target effects on kinases, kinome profiling is an essential next step. This involves screening the compound against a large panel of kinases to determine its selectivity profile[12][13][14].

Service ProviderPanel SizeAssay PrincipleKey Differentiator
MtoZ Biolabs ComprehensiveMass spectrometry-based quantification of kinase activity.Provides detailed pathway insights and substrate identification[12].
PamGene >340 phosphositesActivity-based profiling on a multiplex platform.Measures activity of full-length kinases directly from lysates[15].
AssayQuant CustomizableContinuous, real-time enzyme activity assays.Provides kinetic insights into selectivity and mechanism of action[13].
Cell Signaling Technology KinomeView®Western blot-based screening of phosphorylation motifs.Allows for optimization of experimental conditions for deeper PTM analysis[16].

Recommendation: For a comprehensive understanding of kinase selectivity, a combination of a broad biochemical screen (e.g., MtoZ Biolabs or PamGene) followed by a cell-based assay (e.g., Cell Signaling Technology's KinomeView®) is recommended.

Tier 3: Quantitative Assessment of Binding and Function

The final tier of validation involves quantifying the binding affinity and assessing the functional consequences of the target engagement.

Competitive Binding Assays

These assays are used to determine the binding affinity (Kd or Ki) of this compound for its target by measuring its ability to displace a known, labeled ligand[17]. This provides quantitative data on the potency and specificity of the interaction.

Immunoassays for Small Molecules

If a specific antibody against this compound can be generated, a competitive immunoassay (such as a competitive ELISA or Single Molecule Array - Simoa) can be developed[18][19][20]. This allows for the highly sensitive quantification of the compound in various biological samples and can be adapted to study its binding to immobilized target proteins.

Western Blot for Downstream Signaling

To confirm that the binding of this compound to its target has a functional consequence, it is crucial to assess the downstream signaling pathways. Western blotting can be used to measure changes in the phosphorylation state or expression levels of key proteins in the pathway following treatment with the compound[10][11].

Experimental Protocol: Co-Immunoprecipitation (Co-IP) followed by Western Blot
  • Cell Lysis: Lyse cells treated with this compound or vehicle control under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein, which is coupled to agarose or magnetic beads. This will "pull down" the target protein and any interacting partners.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and its suspected interacting partners to see if this compound disrupts or enhances these interactions.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison.

Table 1: Hypothetical CETSA Data for Target Protein X

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (10 µM this compound)
45100100
508598
555080
602065
65540

Interpretation: The rightward shift in the melting curve for Target Protein X in the presence of this compound indicates thermal stabilization and therefore, direct target engagement in the cellular environment.

Table 2: Hypothetical Kinome Profiling Data for this compound (1 µM)

Kinase% Inhibition
Target Kinase Y 95
Off-Target Kinase A15
Off-Target Kinase B5
Off-Target Kinase C<1

Interpretation: The high percentage of inhibition for the target kinase and low inhibition for other kinases suggest a high degree of selectivity for this compound.

Conclusion

Verifying the specificity of a novel small molecule like this compound in complex biological samples is a critical and multifaceted process. By employing a tiered approach that combines unbiased, proteome-wide screening with targeted, quantitative validation assays, researchers can build a robust and compelling case for the specific mechanism of action of their compound. This rigorous validation is the bedrock upon which successful drug discovery and development programs are built.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Aminoquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 3-Aminoquinolin-6-OL requires a disposal protocol grounded in a thorough understanding of its chemical nature and potential hazards. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower laboratory personnel to manage this chemical waste stream with confidence, ensuring personal safety and regulatory compliance.

Hazard Profile and Risk Assessment: Understanding the 'Why'

This compound belongs to the quinoline and aromatic amine chemical classes. While specific toxicological data for this exact compound is limited, the known hazards of its structural analogs provide a strong basis for a cautious approach. Quinolines can be persistent in the environment, particularly in soil and water, posing a risk to aquatic ecosystems.[1] Aromatic amines as a class include compounds with varying degrees of toxicity, and many are known skin and eye irritants.

Based on the GHS classifications for the closely related isomer, 8-Aminoquinolin-6-ol, we can infer a similar hazard profile for this compound.[2][3] This proactive assessment is fundamental to establishing a self-validating safety system.

Table 1: Inferred Hazard Profile for this compound

Hazard Class GHS Category Associated Risk Statement Implication for Handling and Disposal
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Avoid all direct skin contact. Contaminated gloves and lab coats must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Mandatory use of chemical safety goggles. Spills pose a significant eye hazard.
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation All handling of the solid compound should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust.

| Environmental Hazard | Not Classified (Precautionary) | Persistent in the environment (based on quinoline class)[1] | Strictly prohibit drain disposal. The compound must be collected for destruction via a licensed hazardous waste facility. |

Essential Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating environment. This begins with wearing the correct Personal Protective Equipment (PPE).

  • Eye Protection : Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection : A standard laboratory coat is required. More importantly, wear nitrile or other chemical-resistant gloves. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your skin.[5]

  • Respiratory Protection : For handling bulk powder or in situations where dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] Operations should ideally be confined to a chemical fume hood.[6]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as hazardous waste from the point of generation to its final destruction.[7] Under no circumstances should this chemical or its residues be disposed of in the regular trash or down the sanitary sewer.[8][9]

Step 1: Waste Stream Segregation

Proper segregation at the source is the most critical step in a compliant waste management program. It prevents dangerous reactions and simplifies the disposal process.[8]

  • Solid Waste : Collect unused or expired this compound powder, along with any grossly contaminated weighing papers or spatulas, in a dedicated solid waste container.

  • Liquid Waste : If the compound is dissolved in a solvent, collect it in a compatible liquid waste container. Do not mix aqueous and organic solvent waste streams unless specifically permitted by your institution's EHS office.

  • Contaminated Labware : All disposable materials that have come into contact with the compound are considered hazardous waste. This includes pipette tips, contaminated gloves, bench paper, and any materials used for spill cleanup.[10] Collect these items in a separate, clearly marked hazardous waste bag or container.

G A Waste Generation Point (this compound) B Solid Waste (e.g., Unused Powder) A->B C Liquid Waste (e.g., Solutions) A->C D Contaminated Materials (e.g., Gloves, Pipette Tips) A->D E Dedicated, Labeled Solid Waste Container B->E F Dedicated, Labeled Liquid Waste Container C->F G Labeled Hazardous Waste Bag/Bin D->G

Step 2: Container Selection and Labeling

Choose waste containers that are chemically compatible and can be securely sealed. Polypropylene or high-density polyethylene (HDPE) containers are generally suitable.

Every waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An indication of the hazards (e.g., "Irritant," "Toxic").

  • The accumulation start date (the date the first drop of waste was added).

Step 3: Accumulation and Storage

Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:

  • Under the direct control of laboratory personnel.

  • Located at or near the point of generation.

  • Away from sources of ignition or incompatible chemicals like strong oxidizing agents.[4][8]

  • Preferably within a secondary containment tray to manage potential leaks.

Step 4: Arranging for Final Disposal

Laboratory personnel should never transport, treat, or dispose of hazardous waste themselves.[7] The final step is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][10] Provide them with a complete and accurate description of the waste stream. The standard and accepted method for the final disposal of this type of organic waste is high-temperature incineration at a licensed facility.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or the dust is airborne.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Contain the Spill : For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.

  • Clean Up : Carefully sweep or wipe up the contained material, working from the outside in. Use a plastic dustpan. Do not dry sweep , as this can create airborne dust. If necessary, wet the material slightly to minimize dust.

  • Decontaminate : Wipe the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Package and Label : Place all cleanup materials into a sealable, labeled hazardous waste container.

  • Report : Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policy.

G cluster_0 A Waste Generated: This compound B Step 1: Segregate Waste (Solid / Liquid / Contaminated) C Step 2: Use Labeled, Compatible Container D Step 3: Store in Designated Satellite Accumulation Area E Step 4: Contact EHS for Pickup F Final Disposal: Licensed Hazardous Waste Facility G Is spill contained? H Follow Spill Management Protocol

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Aminoquinolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 3-Aminoquinolin-6-OL (also identified as 8-aminoquinolin-6-ol). The protocols outlined herein are designed to establish a self-validating system of safety, grounded in authoritative data, to protect laboratory personnel from potential hazards. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Hazard Analysis: Understanding the Risks of this compound

This compound (CAS No. 7402-16-6) is an aromatic amine and a quinoline derivative.[1] While comprehensive toxicological data for this specific compound is limited, the available information and the known hazards of structurally related molecules necessitate a cautious and rigorous approach to handling.

According to the European Chemicals Agency (ECHA) notifications, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The causality behind these classifications lies in the chemical nature of the compound. As an aromatic amine, it can react with biological macromolecules, leading to irritation at points of contact. The quinoline scaffold, present in compounds known for a range of bioactivities, warrants additional caution.[2] For instance, the parent compound, quinoline, is classified as toxic if swallowed, a suspected mutagen, and may cause cancer.[3][4] Therefore, we must operate under the precautionary principle and assume the potential for similar, more severe systemic effects until proven otherwise.

Hazard ClassificationGHS CodePrimary ConcernSource
Skin IrritationH315Direct contact can cause redness, itching, and inflammation.[1]
Serious Eye IrritationH319Direct contact can cause significant, potentially damaging, eye irritation.[1]
Respiratory IrritationH335Inhalation of dust or aerosols can irritate the respiratory tract.[1]
Potential Systemic ToxicityUnclassifiedHarmful if swallowed, inhaled, or absorbed through the skin, based on related compounds.[5][6][7]
Potential CarcinogenicityUnclassifiedLong-term or repeated exposure may pose a carcinogenic risk, a known hazard for some quinoline derivatives.[3][4]

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is entirely dependent on proper selection, use, and maintenance. The following protocol is designed as a mandatory minimum for handling this compound in any form (solid or in solution).

Foundational Layer: Standard Laboratory Attire

This is the non-negotiable baseline for entering any laboratory space where chemicals are handled.

  • Full-length pants and closed-toe, closed-heel shoes: These provide a simple but crucial barrier against accidental spills and splashes.[8]

  • Laboratory Coat: A properly fitting, buttoned lab coat made of a suitable material like cotton or a flame-resistant blend is required.[8] This protects personal clothing and skin from contamination.

Primary Protective Equipment: A Step-by-Step Protocol

Always don PPE before handling the chemical and doff it carefully after the procedure is complete to avoid contaminating yourself or the laboratory.

Step 1: Respiratory Protection

  • Why it's essential: this compound is a respiratory irritant, and handling the solid powder can generate dust that is easily inhaled.[1]

  • Minimum Requirement: A NIOSH-approved N95 particle respirator is mandatory when weighing or handling the solid compound.[9]

  • For Higher-Risk Operations: For procedures with a high potential for aerosol generation or if working outside of a certified chemical fume hood, a higher level of protection, such as a half-mask or full-face respirator with appropriate cartridges, is necessary.[9][10] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[8][11]

Step 2: Eye and Face Protection

  • Why it's essential: The compound is a serious eye irritant.[1] A splash to the eyes could result in significant injury.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[8] Standard safety glasses do not provide adequate protection from splashes, dust, or aerosols.

  • For Higher-Risk Operations: When there is a significant risk of splashing or an exothermic reaction, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[8][12]

Step 3: Hand Protection

  • Why it's essential: this compound causes skin irritation, and dermal absorption is a potential route for systemic exposure.[1]

  • Minimum Requirement: Nitrile gloves are the standard choice, providing good resistance to a range of chemicals for short-term use.[8]

  • Field-Proven Best Practice (Double Gloving): Wearing two pairs of nitrile gloves is strongly recommended. This practice provides a critical safety margin. If the outer glove becomes contaminated or torn, it can be removed without exposing the skin. This is particularly important when handling potent or irritating compounds. Inspect gloves for any signs of degradation or puncture before and during use.[9][13] Change gloves immediately if they become contaminated.

Step 4: Body Protection

  • Why it's essential: To prevent skin contact from spills or splashes.

  • Minimum Requirement: A clean, properly fitting laboratory coat.[14]

  • For Higher-Risk Operations: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or disposable sleeves worn over the lab coat provide an additional layer of protection.

PPE ComponentSpecificationRationale for Use with this compound
Respiratory NIOSH-approved N95 (for solids) or higherProtects against inhalation of dust, which causes respiratory irritation.[1]
Eye/Face ANSI Z87.1-compliant chemical splash gogglesPrevents contact with a known serious eye irritant.[1]
Face shield (worn over goggles)Required for tasks with a higher splash potential.[8]
Hand Nitrile gloves (double-gloved recommended)Protects against skin irritation and potential dermal absorption.[1][9]
Body Cotton lab coatProvides a primary barrier against minor spills and contamination.[14]
Chemical-resistant apronRecommended for larger-scale work to provide additional protection.[15]

Operational Plan: A Workflow for Safe Handling

This section provides a procedural workflow that integrates the use of PPE. Following these steps methodically is key to ensuring a safe operational environment.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal cluster_doff Phase 4: Final Steps prep_area 1. Designate Work Area (Fume Hood) gather_mat 2. Gather Materials & Spill Kit don_ppe 3. Don PPE (Full Ensemble) weigh 4. Weigh Compound (Minimize Dust) don_ppe->weigh Enter Hood dissolve 5. Dissolve/React (Maintain Containment) decon 6. Decontaminate Surfaces & Glassware dissolve->decon Work Complete dispose 7. Segregate & Label Waste (Solid & Liquid) doff_ppe 8. Doff PPE (Contaminated -> Clean) dispose->doff_ppe Exit Hood wash 9. Wash Hands Thoroughly

Caption: Safe handling workflow for this compound.

Emergency and Disposal Protocols

4.1. In Case of Exposure

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][13]

4.2. Spill Management

  • Small Spill (in a fume hood): Ensure PPE is fully donned. Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.[9] Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your institution's environmental health and safety (EHS) office. Do not attempt to clean it up without specialized training and equipment.[16]

4.3. Waste Disposal

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13][16] Never dispose of this compound down the sanitary sewer.[3][17]

  • Operational Plan:

    • Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste containing this compound.

    • Solid Waste: This includes contaminated gloves, weigh paper, and absorbent materials. Place these in a sealed, labeled hazardous waste container.[9]

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, labeled, and chemically compatible hazardous waste container.

    • Contaminated Labware: Reusable glassware should be decontaminated thoroughly before washing. Disposable plastics that are contaminated must be disposed of as solid chemical waste.[18]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminoquinolin-6-OL
Reactant of Route 2
Reactant of Route 2
3-Aminoquinolin-6-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.